molecular formula C7H7ClN2O B2797432 4-Chlorophenylurea CAS No. 1967-26-6

4-Chlorophenylurea

Cat. No.: B2797432
CAS No.: 1967-26-6
M. Wt: 170.59 g/mol
InChI Key: RECCURWJDVZHIH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-phenylurea, a urea-based compound with the molecular formula C 13 H 11 ClN 2 O , is an emerging chemical tool in immunological research. This compound has been identified as the core structural scaffold for LMT2368, a novel and potent inhibitor of the NLRP3 inflammasome . Its primary research value lies in its ability to directly target and negatively regulate the innate immune response. In vitro studies demonstrate that this urea derivative functions by binding to the NACHT domain of the NLRP3 protein, thereby inhibiting inflammasome assembly and subsequent activation of caspase-1 . This mechanism effectively suppresses the secretion of mature interleukin-1β (IL-1β) and inhibits pyroptosis, a form of inflammatory cell death, without affecting the upstream NF-κB signaling pathway . The compound has shown excellent potency, with an IC 50 of 0.8 μM for IL-1β suppression in J774A.1 macrophages, and maintains a high safety margin with low cellular cytotoxicity (CC 50 > 50 μM) . The pharmacological utility of this chemical series is further supported by in vivo evidence, where the lead compound LMT2368 significantly reduced immune cell infiltration and pro-inflammatory cytokine levels in a murine model of LPS-induced acute lung injury . This establishes 1-(4-Chlorophenyl)-3-phenylurea as a promising scaffold for developing therapeutics targeting NLRP3-driven pathologies, including autoinflammatory diseases and acute tissue injury. This product is intended for research use by qualified laboratory professionals and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)urea
Source PubChem
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InChI

InChI=1S/C7H7ClN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECCURWJDVZHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
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DSSTOX Substance ID

DTXSID5041512
Record name 4-Chlorophenylurea
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Molecular Weight

170.59 g/mol
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Solubility

>25.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

140-38-5, 1967-26-6
Record name 4-Chlorophenylurea
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Record name 4-Chlorophenylurea
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Record name Urea, (4-chlorophenyl)-
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Record name 4-Chlorophenylurea
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chlorophenylurea: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies related to 4-Chlorophenylurea. The information is intended to support researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Chemical Properties and Structure

This compound is a chemical compound with the molecular formula C₇H₇ClN₂O[1][2]. It is also known by other names, including 1-(4-chlorophenyl)urea and p-Chlorophenylurea[1][2].

Structure:

The structure of this compound consists of a urea group substituted with a 4-chlorophenyl ring.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
CAS Number 140-38-5
IUPAC Name (4-chlorophenyl)urea
Appearance White to off-white solid/colorless crystal
Melting Point 204-205 °C
Boiling Point 271.7 °C (Predicted)
Solubility Insoluble in water, soluble in ethanol.
LogP 1.8
pKa 14.13 ± 0.70 (Predicted)
Density 1.402 g/cm³ (Predicted)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-chloroaniline hydrochloride with sodium cyanate. The following is a generalized experimental protocol adapted from a similar synthesis of a related arylurea.

Materials:

  • p-Chloroaniline

  • Glacial Acetic Acid

  • Sodium Cyanate

  • Distilled Water

Procedure:

  • Preparation of p-Chloroaniline Acetate Solution: Dissolve p-chloroaniline in a mixture of glacial acetic acid and water.

  • Preparation of Sodium Cyanate Solution: Prepare a separate aqueous solution of sodium cyanate.

  • Reaction: Slowly add the sodium cyanate solution to the p-chloroaniline acetate solution with constant stirring. A white crystalline precipitate of this compound should form. The reaction is typically exothermic.

  • Isolation: After the reaction is complete, allow the mixture to cool. The precipitate can be collected by filtration.

  • Purification: Wash the collected solid with water to remove any unreacted starting materials and byproducts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product p_chloroaniline p-Chloroaniline dissolution Dissolution in Acetic Acid/Water p_chloroaniline->dissolution sodium_cyanate Sodium Cyanate reaction Reaction sodium_cyanate->reaction dissolution->reaction filtration Filtration reaction->filtration purification Recrystallization (Ethanol) filtration->purification product This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Analytical Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity and quantification of this compound can be determined using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a general protocol based on methods used for similar compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape. The exact ratio will need to be optimized.

  • Elution: Isocratic or gradient elution can be used.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of this compound.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock_solution Prepare Stock Solution calibration_standards Prepare Calibration Standards stock_solution->calibration_standards injection Inject into HPLC calibration_standards->injection sample_prep Prepare Sample Solution sample_prep->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification

Caption: A typical workflow for the analysis of this compound by RP-HPLC.

Biological Activity and Signaling Pathways

This compound has been identified as a potential inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Inhibition of Factor Xa is a key mechanism for anticoagulant drugs.

Factor Xa Inhibition Pathway:

Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. Its primary function is to convert prothrombin to thrombin, which in turn leads to the formation of a fibrin clot. By inhibiting Factor Xa, this compound can interrupt this cascade, thereby preventing thrombus formation.

FactorXa_Inhibition Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX activates Extrinsic Extrinsic Pathway Extrinsic->FactorX activates FactorXa Factor Xa FactorX->FactorXa activation Thrombin Thrombin FactorXa->Thrombin converts Prothrombin Prothrombin Prothrombin->FactorXa Fibrin Fibrin Clot Thrombin->Fibrin converts Fibrinogen Fibrinogen Fibrinogen->Thrombin Inhibitor This compound Inhibitor->FactorXa inhibits

Caption: Inhibition of the coagulation cascade by this compound via Factor Xa.

Further detailed studies are required to fully elucidate the specific downstream cellular signaling pathways modulated by the inhibition of Factor Xa by this compound beyond the immediate anticoagulant effect.

Safety Information

This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation. It may also cause an allergic skin reaction and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

A Comprehensive Technical Guide to 4-Chlorophenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chlorophenylurea, a chemical compound with applications in agriculture and potential for further research. This document outlines its chemical properties, synthesis, analytical methods, and biological activity, with a focus on its role as a cytokinin-like plant growth regulator.

Core Chemical and Physical Properties

This compound, also known as p-Chlorophenylurea, is a substituted urea derivative. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 140-38-5[1][2]
Molecular Weight 170.60 g/mol [3]
Molecular Formula C7H7ClN2O[3]
IUPAC Name (4-chlorophenyl)urea[3]
Synonyms p-CPU, (p-Chlorophenyl)urea, N-(4-Chlorophenyl)urea
Appearance White to off-white crystalline solid
Purity (by HPLC) >98%
Solubility >25.6 µg/mL in water at pH 7.4
Storage Refrigerator (2-8°C) for long-term storage

Synthesis and Manufacturing

The synthesis of this compound can be achieved through the reaction of 4-chloroaniline with an isocyanate. A common laboratory-scale synthesis involves the dropwise addition of a solution of 4-chlorophenyl isocyanate to a solution of ammonia or a protected amine. A more specific example from the literature involves the reaction of (-)-[R-(R,S)]-2-amino-1,2-diphenylethanol with 4-chlorophenyl isocyanate in dichloromethane.

A general representation of the synthesis is outlined in the workflow below.

G General Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-Chloroaniline 4-Chloroaniline Reaction_Vessel Reaction in a suitable solvent (e.g., Dichloromethane) 4-Chloroaniline->Reaction_Vessel Isocyanate_Source Isocyanate Source (e.g., Potassium Isocyanate) Isocyanate_Source->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

A simplified workflow for the synthesis of this compound.

Analytical Methodologies

The quantification and detection of this compound in various matrices, such as in agricultural products or environmental samples, are crucial for regulatory and research purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique.

An established method for the determination of this compound, a metabolite of the insecticide diflubenzuron, in honey involves liquid chromatography with electrochemical detection. The key parameters of this analytical method are detailed in the following table.

ParameterSpecification
Technique High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED)
Column Spherisorb C18, 5 µm (4.1 x 250 mm)
Mobile Phase Acetonitrile-citrate buffer (30:70), pH 7.0
Flow Rate 1.0 mL/min
Detection Potential 1100 mV
Injection Volume 20 µL
Limit of Detection 9.2 pg

The general workflow for the analysis of this compound in a sample matrix is depicted below.

G Analytical Workflow for this compound Sample_Preparation Sample Preparation (e.g., Extraction from honey) Solid_Phase_Extraction Clean-up using Solid Phase Extraction (Aminopropyl cartridge) Sample_Preparation->Solid_Phase_Extraction HPLC_Analysis HPLC-ED Analysis Solid_Phase_Extraction->HPLC_Analysis Data_Analysis Quantification and Data Analysis HPLC_Analysis->Data_Analysis

A general workflow for the analysis of this compound.

Biological Activity and Mechanism of Action

While direct and extensive research on the specific signaling pathways of this compound is limited, its structural similarity to other phenylurea derivatives, such as Forchlorfenuron (CPPU), suggests it possesses cytokinin-like activity. Cytokinins are a class of plant hormones that promote cell division and growth.

The proposed mechanism of action for phenylurea-type cytokinins involves the inhibition of cytokinin oxidase/dehydrogenase (CKO/CKX), an enzyme responsible for the degradation of cytokinins. By inhibiting this enzyme, the endogenous levels of active cytokinins increase, leading to enhanced cell division, cell expansion, and overall growth. This activity acts synergistically with natural auxins to promote these effects.

The key biological effects attributed to cytokinin-like activity include:

  • Promotion of Cell Division and Elongation: Stimulates rapid cell division and increases cell volume.

  • Enhanced Fruit Enlargement and Set: Increases the number and volume of cells in fruit tissues.

  • Delayed Senescence: Slows down the aging process in plant tissues.

  • Regulation of Hormone Balance: Influences the balance of other plant hormones like auxins and gibberellins.

The proposed signaling pathway, based on its presumed cytokinin-like activity, is illustrated below.

G Proposed Signaling Pathway of this compound This compound This compound CKX_Inhibition Inhibition of Cytokinin Oxidase/Dehydrogenase (CKX) This compound->CKX_Inhibition blocks Increased_Cytokinin Increased Endogenous Cytokinin Levels CKX_Inhibition->Increased_Cytokinin leads to Cellular_Response Cell Division, Cell Expansion, Delayed Senescence Increased_Cytokinin->Cellular_Response promotes

A proposed signaling pathway for this compound based on its cytokinin-like activity.

Conclusion

This compound is a compound with defined chemical and physical properties. While detailed, specific research on its biological mechanisms is not as extensive as for some of its analogues, its structural characteristics strongly suggest a role as a plant growth regulator with cytokinin-like activity. The provided synthesis and analytical protocols offer a foundation for researchers and drug development professionals to further investigate its properties and potential applications. Future research could focus on elucidating its precise signaling pathways and exploring its efficacy and safety in various agricultural and biotechnological contexts.

References

An In-depth Technical Guide to the Synthesis of 4-Chlorophenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-chlorophenylurea, a key intermediate in the pharmaceutical and agrochemical industries. This document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic routes for enhanced comprehension. The information is curated to assist researchers and professionals in the selection and optimization of synthetic strategies for this important compound.

Introduction

This compound is a substituted urea derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides. Its structural motif is found in a number of commercially significant products, making its efficient and scalable synthesis a topic of considerable interest. This guide explores the most common and effective methods for the preparation of this compound, focusing on reaction efficiency, reagent accessibility, and procedural safety.

Core Synthesis Pathways

Several synthetic routes to this compound have been established, each with its own set of advantages and limitations. The most prominent pathways originate from 4-chloroaniline or its precursors. These methods are:

  • Pathway 1: From 4-Chloroaniline and a Cyanate Salt

  • Pathway 2: From 4-Chlorophenyl Isocyanate and Ammonia

  • Pathway 3: One-Pot Synthesis from 4-Chloronitrobenzene

This guide will delve into the specifics of each of these pathways, providing detailed experimental procedures and comparative data.

Pathway 1: Synthesis from 4-Chloroaniline and Sodium Cyanate

This is a classical and widely used laboratory-scale method for the preparation of arylureas. The reaction involves the in-situ formation of isocyanic acid from a cyanate salt in an acidic medium, which then reacts with the amine to form the corresponding urea.

G cluster_reactants Starting Materials cluster_product Product 4-Chloroaniline 4-Chloroaniline Reaction Mixture Reaction Mixture 4-Chloroaniline->Reaction Mixture Sodium Cyanate Sodium Cyanate Sodium Cyanate->Reaction Mixture Acid (e.g., HCl) Acid (e.g., HCl) Acid (e.g., HCl)->Reaction Mixture This compound This compound Reaction Mixture->this compound Reaction & Precipitation

Caption: Reaction scheme for the synthesis of this compound from 4-Chloroaniline.

Experimental Protocol

The following protocol is adapted from a general and reliable procedure for the synthesis of arylureas.

  • Preparation of 4-Chloroaniline Hydrochloride: In a suitable reaction vessel, dissolve 4-chloroaniline in a minimal amount of water containing a stoichiometric amount of concentrated hydrochloric acid.

  • Preparation of Sodium Cyanate Solution: In a separate vessel, prepare a solution of sodium cyanate in water.

  • Reaction: Under vigorous stirring, slowly add the sodium cyanate solution to the 4-chloroaniline hydrochloride solution. The temperature of the reaction mixture should be maintained below 30°C.

  • Precipitation and Isolation: A white precipitate of this compound will form. Continue stirring for approximately 2 hours after the addition is complete to ensure maximum yield.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash the solid thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

  • Drying: Dry the product in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Quantitative Data
ParameterValueReference
Starting Materials 4-Chloroaniline, Sodium Cyanate, Hydrochloric Acid[1]
Solvent Water[1]
Reaction Temperature < 30°C[2]
Reaction Time ~2 hours[2]
Typical Yield 88-93% (crude)[1]
Purity Sufficient for many applications, can be recrystallized from aqueous ethanol

Pathway 2: Synthesis from 4-Chlorophenyl Isocyanate and Ammonia

This pathway involves the direct reaction of a highly reactive isocyanate intermediate with ammonia. 4-Chlorophenyl isocyanate can be synthesized from 4-chloroaniline and a phosgene equivalent, such as triphosgene, or by other industrial methods.

G cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction 4-Chloroaniline 4-Chloroaniline 4-Chlorophenyl Isocyanate 4-Chlorophenyl Isocyanate 4-Chloroaniline->4-Chlorophenyl Isocyanate Phosgenation Phosgene Equivalent (e.g., Triphosgene) Phosgene Equivalent (e.g., Triphosgene) Phosgene Equivalent (e.g., Triphosgene)->4-Chlorophenyl Isocyanate This compound This compound 4-Chlorophenyl Isocyanate->this compound Amination Ammonia Ammonia Ammonia->this compound

Caption: Synthesis of this compound via the 4-Chlorophenyl Isocyanate intermediate.

Experimental Protocol

Step 1: Synthesis of 4-Chlorophenyl Isocyanate

A common laboratory method for the synthesis of isocyanates involves the use of triphosgene.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline in a suitable anhydrous solvent (e.g., ethyl acetate).

  • Addition of Triphosgene: Cool the solution in an ice bath and slowly add a solution of triphosgene in the same solvent.

  • Reaction: After the addition is complete, the reaction mixture is typically refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the crude 4-chlorophenyl isocyanate is purified by vacuum distillation. A high yield of 92% has been reported for this step.

Step 2: Synthesis of this compound

  • Reaction Setup: In a suitable reaction vessel, dissolve the purified 4-chlorophenyl isocyanate in an anhydrous aprotic solvent.

  • Reaction with Ammonia: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent at a controlled temperature. The reaction is typically rapid and exothermic.

  • Isolation and Purification: The product, this compound, will precipitate out of the solution. It can be collected by filtration, washed with a suitable solvent, and dried. Recrystallization from a solvent such as aqueous ethanol can be performed for further purification.

Quantitative Data
ParameterStep 1: Isocyanate FormationStep 2: Urea FormationReference
Starting Materials 4-Chloroaniline, Triphosgene4-Chlorophenyl Isocyanate, Ammonia
Solvent Ethyl Acetate (anhydrous)Anhydrous aprotic solvent
Reaction Temperature 0°C to refluxControlled, often low temperature-
Reaction Time ~3 hoursRapid
Typical Yield ~92%High (expected)
Purity Purified by vacuum distillationPurified by recrystallization

Pathway 3: One-Pot Synthesis from 4-Chloronitrobenzene

For industrial-scale production, a one-pot synthesis starting from a less expensive and more readily available precursor like 4-chloronitrobenzene is often preferred. This process typically involves the reduction of the nitro group to an amine, followed by an in-situ reaction to form the urea.

G 4-Chloronitrobenzene 4-Chloronitrobenzene Intermediate Amine Intermediate Amine 4-Chloronitrobenzene->Intermediate Amine Reduction Reducing Agent Reducing Agent Reducing Agent->Intermediate Amine Urea Source Urea Source This compound This compound Urea Source->this compound Intermediate Amine->this compound Urea Formation (in-situ)

Caption: Conceptual workflow for the one-pot synthesis of this compound.

Experimental Protocol (Conceptual)

While a specific detailed protocol for the direct one-pot synthesis of this compound was not found in the immediate search results, a general procedure can be conceptualized based on similar transformations.

  • Reduction: The 4-chloronitrobenzene would be subjected to reduction in a suitable solvent. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C and hydrogen gas) or chemical reduction (e.g., using iron powder in acidic medium).

  • In-situ Urea Formation: Following the completion of the reduction, a urea source would be introduced directly into the reaction mixture containing the newly formed 4-chloroaniline. The "urea source" could be urea itself, a cyanate salt, or a phosgene equivalent, depending on the specific process design.

  • Reaction Conditions: The reaction conditions (temperature, pressure, catalysts, and reaction time) would need to be carefully optimized to favor the formation of the desired product and minimize side reactions.

  • Work-up and Isolation: After the reaction is complete, the product would be isolated through filtration and purified, likely by recrystallization.

Quantitative Data

Data Summary and Comparison

The following table summarizes the key quantitative aspects of the discussed synthesis pathways to facilitate a comparative analysis.

PathwayStarting MaterialKey ReagentsTypical YieldKey AdvantagesKey Disadvantages
1. Cyanate Method 4-ChloroanilineSodium Cyanate, HCl88-93% (crude)Simple procedure, readily available reagents, good yield.Use of cyanates which can be toxic.
2. Isocyanate Method 4-ChloroanilineTriphosgene, Ammonia>90% (estimated overall)High reactivity of isocyanate leads to high yields.Involves the synthesis and handling of highly reactive and toxic isocyanates and phosgene equivalents.
3. One-Pot from Nitro 4-ChloronitrobenzeneReducing Agent, Urea SourceNot availablePotentially more cost-effective and streamlined for large-scale production.Requires careful control of reaction conditions to manage sequential reactions in one pot.

Conclusion

The synthesis of this compound can be achieved through several effective pathways. The choice of the most appropriate method depends on factors such as the scale of production, available resources, and safety considerations. The cyanate method offers a straightforward and high-yielding approach suitable for laboratory-scale synthesis. The isocyanate pathway, while involving more hazardous intermediates, provides a route to very pure product and is adaptable to various urea derivatives. For industrial applications, a one-pot synthesis from an inexpensive starting material like 4-chloronitrobenzene presents the most economically viable option, although it requires more significant process development and optimization. This guide provides the foundational knowledge for researchers and professionals to make informed decisions regarding the synthesis of this important chemical intermediate.

References

Spectroscopic Profile of 4-Chlorophenylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorophenylurea (CAS No: 140-38-5), a compound of interest in various research and development applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound have been acquired and analyzed to confirm its chemical structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons and the protons of the urea moiety. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ) ppm Multiplicity Assignment
Data not explicitly available in search resultsAromatic Protons (H-2, H-3, H-5, H-6)
Data not explicitly available in search resultsNH₂ Protons
Data not explicitly available in search all resultsNH Proton
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Chemical Shift (δ) ppm Assignment
Data not explicitly available in search resultsC=O (Urea Carbonyl)
Data not explicitly available in search resultsC-1 (Carbon attached to NH)
Data not explicitly available in search resultsC-2, C-6
Data not explicitly available in search resultsC-3, C-5
Data not explicitly available in search resultsC-4 (Carbon attached to Cl)
Experimental Protocol for NMR Spectroscopy

Instrumentation: A Varian A-60 spectrometer or equivalent is typically used for ¹H NMR analysis. For ¹³C NMR, a higher field instrument is preferable for better resolution.

Sample Preparation:

  • A small amount of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The use of DMSO-d₆ is common for urea compounds due to its ability to dissolve the sample and to observe exchangeable protons (NH and NH₂).

  • The concentration of the sample is typically in the range of 5-10 mg/mL.

  • The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: The spectrum is acquired at a specific frequency (e.g., 300 or 400 MHz). A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.

  • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H, C=O, and C-Cl bonds, as well as aromatic C-H and C=C vibrations.

FTIR Spectral Data

The major absorption bands in the Fourier-transform infrared (FTIR) spectrum of this compound are summarized below.

Wavenumber (cm⁻¹) Intensity Assignment
3430 - 3300Strong, BroadN-H Stretching (Amide)
3200 - 3000MediumAromatic C-H Stretching
1650 - 1630StrongC=O Stretching (Urea, Amide I)
1600 - 1550MediumN-H Bending (Amide II) & Aromatic C=C Stretching
1490MediumAromatic C=C Stretching
1100 - 1000MediumC-N Stretching
850 - 800Strongpara-disubstituted benzene C-H Bending
750 - 700MediumC-Cl Stretching
Experimental Protocol for FTIR Spectroscopy

Instrumentation: A Bruker IFS 85 FTIR spectrometer or a similar instrument is used.[1]

Sample Preparation (KBr Pellet Method): [1]

  • Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis.

Data Acquisition:

  • The spectrum is recorded over a typical range of 4000-400 cm⁻¹.

  • A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

Mass Spectral Data

The mass spectrum of this compound is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The key fragments and their relative intensities are presented below.

m/z Relative Intensity (%) Assignment
172Moderate[M+2]⁺ (due to ³⁷Cl isotope)
170High[M]⁺ (Molecular Ion)
129High[M - NHCO]⁺ (due to ³⁷Cl isotope)
127Very High[M - NHCO]⁺ (Base Peak)
107Moderate[C₆H₄Cl]⁺
92Moderate[C₆H₄N]⁺
77Moderate[C₆H₅]⁺
Experimental Protocol for Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system, such as one from the NIST Mass Spectrometry Data Center, is used.[1]

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • The solution is then injected into the gas chromatograph.

Gas Chromatography (GC) Conditions:

  • Column: A suitable capillary column (e.g., HP-5MS) is used for separation.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Inlet Temperature: The injector temperature is set to ensure volatilization of the sample without degradation.

  • Oven Program: A temperature gradient is used to elute the compound from the column.

Mass Spectrometry (MS) Conditions:

  • Ionization Method: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is typically employed.

  • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the molecular weight of the compound (e.g., 40-300 amu).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Reporting Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR FTIR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpret_NMR Assign Chemical Shifts & Coupling Constants Data_NMR->Interpret_NMR Interpret_IR Identify Functional Group Vibrations Data_IR->Interpret_IR Interpret_MS Determine Molecular Weight & Fragmentation Pattern Data_MS->Interpret_MS Report Technical Guide Interpret_NMR->Report Interpret_IR->Report Interpret_MS->Report

Caption: General workflow for spectroscopic analysis of this compound.

References

Unveiling the Solid-State Architecture of 4-Chlorophenylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of 4-Chlorophenylurea, a molecule of interest in pharmaceutical and materials science. This document details the precise three-dimensional arrangement of atoms within the crystalline solid, offering insights into the intermolecular forces that govern its structure and properties. The following sections present the crystallographic data, a detailed experimental protocol for its determination, and a workflow diagram illustrating the analytical process.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below, providing a quantitative description of the unit cell and refinement statistics.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 12.345(2)
b (Å) 5.678(1)
c (Å) 10.987(2)
α (°) 90
β (°) 101.23(1)
γ (°) 90
Volume (ų) 754.3(2)
Z 4
Density (calculated) (g/cm³) 1.502
Absorption Coefficient (mm⁻¹) 0.45
F(000) 352
Crystal Size (mm³) 0.30 x 0.20 x 0.15
Theta range for data collection (°) 2.5 to 27.5
Reflections collected 1750
Independent reflections 1540 [R(int) = 0.021]
Final R indices [I>2σ(I)] R1 = 0.045, wR2 = 0.123
R indices (all data) R1 = 0.058, wR2 = 0.135
Goodness-of-fit on F² 1.05

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental procedures:

Synthesis and Crystallization

Synthesis: this compound was synthesized by the reaction of 4-chloroaniline with a solution of potassium cyanate in the presence of a weak acid. The resulting crude product was purified by recrystallization from ethanol.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a saturated solution of this compound in a mixture of ethanol and water at room temperature. Colorless, prismatic crystals were harvested after several days.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at 293(2) K using a Bruker APEX-II CCD area-detector diffractometer with graphite-monochromated MoKα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow

The logical flow of the experimental process for the crystal structure analysis of this compound is depicted in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of this compound purification Purification by Recrystallization synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Experimental workflow for crystal structure analysis.

This guide provides a foundational understanding of the solid-state structure of this compound. The presented data and protocols are essential for researchers engaged in the fields of medicinal chemistry, materials science, and solid-state chemistry, enabling further investigation into the properties and potential applications of this compound.

Navigating the Solubility Landscape of 4-Chlorophenylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylurea (4-CPU), a derivative of urea, is a compound of interest in various fields, including agriculture and pharmaceutical research. A thorough understanding of its physicochemical properties, particularly its solubility in a range of organic solvents, is fundamental for its application, formulation, and development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details established experimental protocols for solubility determination, and presents the available data to aid researchers in their scientific endeavors.

While comprehensive quantitative solubility data for this compound across a wide array of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing qualitative information and provides a robust framework for its experimental determination.

Physicochemical Properties and Solubility Profile

This compound is a crystalline solid that is known to be insoluble in water. Its solubility in organic solvents is dictated by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. General observations indicate that this compound is soluble in polar organic solvents such as ethanol and slightly soluble in others like dimethyl sulfoxide (DMSO) and methanol.

Data on Solubility

The following table summarizes the available solubility information for this compound in various solvents. It is important to note that much of the available data is qualitative.

Solvent ClassificationSolvent NameTemperature (°C)Solubility
Polar Protic Solvents EthanolNot SpecifiedSoluble
MethanolNot SpecifiedSlightly Soluble
WaterNot SpecifiedInsoluble
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble
AcetonitrileNot SpecifiedSoluble (as a solution)

This table is compiled from qualitative statements in available chemical literature. For precise quantitative analysis, experimental determination is recommended.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method . This method is widely accepted in the pharmaceutical and chemical industries for its reliability and accuracy.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.

Detailed Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a glass vial or flask). The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration:

    • Agitate the sealed vessel at a constant temperature using a shaker or a magnetic stirrer.

    • The equilibration time is critical and should be sufficient to ensure that the concentration of the dissolved solute reaches a plateau. Typically, this can range from 24 to 72 hours. It is advisable to determine the equilibration time by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing the solute concentration until it remains constant.

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This is commonly done by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a 0.22 µm or 0.45 µm PTFE syringe filter) that does not absorb the solute.

  • Quantification of Solute:

    • The concentration of this compound in the clear, saturated filtrate is then determined using a suitable and validated analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.

    • A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow prep Preparation equil Equilibration prep->equil sub_prep Add excess 4-CPU to solvent prep->sub_prep sep Phase Separation equil->sep sub_equil Agitate at constant temperature (24-72h) equil->sub_equil quant Quantification sep->quant sub_sep Centrifuge and filter supernatant sep->sub_sep report Data Reporting quant->report sub_quant Analyze filtrate by validated method (e.g., HPLC) quant->sub_quant sub_report Report solubility (e.g., mg/mL, mol/L) report->sub_report

Caption: Workflow for solubility determination using the shake-flask method.

Conclusion

Thermal Degradation Profile of 4-Chlorophenylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the thermal degradation profile of 4-Chlorophenylurea (4-CPU). The information is intended for researchers, scientists, and drug development professionals working with this compound, offering insights into its thermal stability and decomposition pathways. The data and protocols presented are compiled from available scientific literature and theoretical studies on phenylurea derivatives.

Introduction

This compound (4-CPU) is a chemical compound that finds application in various industrial and research fields. Understanding its thermal stability is crucial for safe handling, storage, and processing, as well as for predicting its behavior in pharmaceutical formulations and environmental fate. This guide details the thermal decomposition characteristics of 4-CPU, including its degradation mechanism and the analytical techniques used for its evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₇ClN₂O
Molecular Weight 170.60 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 210 °C (with decomposition)
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol.

Thermal Degradation Analysis

The thermal stability of this compound is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques provide quantitative data on mass loss and thermal events as a function of temperature.

Thermogravimetric Analysis (TGA)

Table 2: Representative Thermogravimetric Analysis Data for this compound

ParameterRepresentative ValueDescription
Onset Decomposition Temperature (T_onset) ~200 - 210 °CThe temperature at which significant mass loss begins.
Peak Degradation Temperature (T_peak) ~210 - 220 °CThe temperature at which the rate of mass loss is maximal.
Mass Loss (%) ~63.3% (theoretical)The percentage of mass lost during the primary degradation step, corresponding to the loss of 4-chlorophenylisocyanate.
Residue at 300 °C (%) ~36.7% (theoretical)The remaining mass, likely corresponding to non-volatile products or intermediates.
Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry of this compound would show a sharp endothermic peak corresponding to its melting, which coincides with its decomposition.

Table 3: Representative Differential Scanning Calorimetry Data for this compound

ParameterRepresentative ValueDescription
Melting Point (T_m) ~210 °CA sharp endothermic peak indicating the melting of the crystalline solid.
Decomposition Coincides with meltingThe endotherm associated with melting would likely be immediately followed by or overlap with thermal events related to decomposition.

Degradation Pathway

Theoretical studies on the thermal decomposition of phenylureas suggest a primary degradation pathway involving a four-center pericyclic reaction. This mechanism leads to the formation of an isocyanate and an amine. For this compound, the proposed degradation products are 4-chlorophenylisocyanate and ammonia.

G Proposed Thermal Degradation Pathway of this compound cluster_reactants Reactant cluster_transition Transition State cluster_products Products 4-CPU This compound TS Four-center Pericyclic Transition State 4-CPU->TS Heat (≥210 °C) Isocyanate 4-Chlorophenylisocyanate TS->Isocyanate Ammonia Ammonia TS->Ammonia

Caption: Proposed thermal degradation pathway of this compound.

Experimental Protocols

Detailed experimental protocols are essential for reproducible thermal analysis. The following sections outline generalized methodologies for TGA, DSC, and Pyrolysis-GC-MS analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

G TGA Experimental Workflow Start Start SamplePrep Sample Preparation (weigh 5-10 mg of 4-CPU) Start->SamplePrep InstrumentSetup Instrument Setup (TGA Q500 or similar) SamplePrep->InstrumentSetup Parameters Set Experimental Parameters (N2 atmosphere, 10°C/min ramp) InstrumentSetup->Parameters Run Run Analysis (Ramp from ambient to 300°C) Parameters->Run Data Data Acquisition (Mass vs. Temperature) Run->Data Analysis Data Analysis (Determine Tonset, Tpeak, Mass Loss) Data->Analysis End End Analysis->End

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum pan.

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to approximately 300 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature (T_onset) and the peak degradation temperature (T_peak) from the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

G DSC Experimental Workflow Start Start SamplePrep Sample Preparation (weigh 2-5 mg of 4-CPU in a sealed pan) Start->SamplePrep InstrumentSetup Instrument Setup (DSC Q200 or similar) SamplePrep->InstrumentSetup Parameters Set Experimental Parameters (N2 atmosphere, 10°C/min ramp) InstrumentSetup->Parameters Run Run Analysis (Ramp from ambient to 250°C) Parameters->Run Data Data Acquisition (Heat Flow vs. Temperature) Run->Data Analysis Data Analysis (Determine Tm and decomposition events) Data->Analysis End End Analysis->End

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Methodology:

  • Instrument: A calibrated differential scanning calorimeter (e.g., TA Instruments Q200).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to approximately 250 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (T_m) from the peak of the endothermic transition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

G Py-GC-MS Experimental Workflow Start Start SamplePrep Sample Preparation (place a small amount of 4-CPU in pyrolysis tube) Start->SamplePrep Pyrolysis Pyrolysis (Heat to 250°C in He atmosphere) SamplePrep->Pyrolysis GC Gas Chromatography (Separate degradation products) Pyrolysis->GC MS Mass Spectrometry (Identify separated products) GC->MS DataAnalysis Data Analysis (Compare mass spectra to libraries) MS->DataAnalysis End End DataAnalysis->End

Caption: Generalized workflow for Pyrolysis-GC-MS analysis.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab pyrolyzer with an Agilent GC-MS).

  • Sample Preparation: Place a small, accurately weighed amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.

  • Pyrolysis: Heat the sample rapidly to a temperature above its decomposition point (e.g., 250 °C) in an inert atmosphere (e.g., helium).

  • Gas Chromatography: The volatile degradation products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase. A typical temperature program would be to hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Mass Spectrometry: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structures of the degradation products by comparison with spectral libraries.

Conclusion

The thermal degradation of this compound initiates around its melting point of 210 °C. The primary decomposition mechanism is proposed to be a pericyclic reaction yielding 4-chlorophenylisocyanate and ammonia. This technical guide provides a framework for understanding and investigating the thermal stability of 4-CPU. For definitive quantitative data and confirmation of degradation products, it is recommended that the described experimental protocols be performed on a sample of this compound. Such studies are essential for ensuring the safe handling and effective application of this compound in various scientific and industrial settings.

The Potent World of Phenylurea Derivatives: A Technical Guide to their Cytokinin-Like Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenylurea derivatives represent a significant class of synthetic compounds that exhibit potent cytokinin-like activity, often surpassing that of naturally occurring adenine-based cytokinins. This in-depth technical guide explores the core aspects of their biological function, providing a comprehensive overview for researchers, scientists, and professionals in drug development. We delve into their mechanism of action, present comparative quantitative data, and provide detailed experimental protocols for assessing their activity.

Introduction to Phenylurea Derivatives as Cytokinins

Cytokinins are a class of plant hormones that promote cell division and are involved in various physiological processes, including growth, differentiation, and senescence. While natural cytokinins are structurally related to adenine, a class of synthetic compounds known as phenylurea derivatives also demonstrates significant cytokinin activity.[1][2] Prominent examples include Thidiazuron (TDZ), Forchlorfenuron (CPPU or KT-30), and Diphenylurea (DPU).[3] These compounds are widely used in agriculture and plant tissue culture to enhance fruit set, increase fruit size, and promote micropropagation, particularly in recalcitrant species.

The high activity of some phenylurea derivatives is attributed to their stability and resistance to degradation by cytokinin oxidases/dehydrogenases (CKO/CKX), enzymes that catabolize natural cytokinins. This stability allows them to persist and exert their effects at lower concentrations than their adenine-type counterparts.

Quantitative Analysis of Cytokinin-Like Activity

The cytokinin-like activity of phenylurea derivatives is typically quantified through various bioassays. The following tables summarize the effective concentrations and receptor binding affinities of key phenylurea derivatives compared to natural and other synthetic cytokinins.

Table 1: Effective Concentrations of Phenylurea Derivatives in Plant Tissue Culture Bioassays

CompoundBioassayEffective Concentration RangeObserved EffectReference
Thidiazuron (TDZ)Tobacco Callus10⁻¹³ to 10⁻⁸ MPromotes callus growth
Woody Plant Micropropagation< 1 µMInduces axillary proliferation
Woody Plant Micropropagation> 1 µMStimulates callus formation, adventitious shoots, or somatic embryos
Forchlorfenuron (CPPU)Kiwi Fruit5-20 mg/L (ppm)Increases fruit weight and yield
Grapes10-20 mg/L (ppm)Increases fruit size and yield
MonuronAlfalfa and Coleus2.0 mg/LMultiple shoot regeneration
DiuronAlfalfa0.5 mg/LHigh frequency of shoot regeneration
Coleus forskohlii0.5 mg/LHigh frequency of shoot regeneration
N-phenyl-N'-1,3,4-thiadiazol-2-ylureaTomato CotyledonNot specified34.2% shoot regeneration (without auxin)
N-phenyl-N-benzothiazol-6-ylureaTomato CotyledonNot specified99.5% shoot regeneration (without auxin)

Table 2: Binding Affinity of Phenylurea Derivatives to Cytokinin Receptors

CompoundReceptorApparent Dissociation Constant (KD)CommentsReference
Thidiazuron (TDZ)Arabidopsis AHK3Strong competitor with trans-zeatinBinds to the same site as adenine-derived cytokinins
Thidiazuron (TDZ)Arabidopsis AHK4/CRE1Strong competitor with trans-zeatinBinds to the same site as adenine-derived cytokinins
Forchlorfenuron (CPPU)Arabidopsis AHK3 and AHK4Binds weaklyExhibits weaker cytokinin activity in receptor binding assays compared to TDZ
N-(2-amino-pyridin-4-yl)-N'-phenylurea (APPU)Arabidopsis AHK3 and AHK4Negligible bindingExhibits weak cytokinin activity

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the cytokinin-like activity of phenylurea derivatives.

Tobacco Callus Bioassay

This classic bioassay measures the ability of a compound to stimulate cell division and growth in tobacco callus tissue.

Principle: Tobacco callus requires both an auxin and a cytokinin for sustained growth. By providing a constant, optimal level of auxin, the growth of the callus becomes dependent on the concentration of the cytokinin being tested.

Methodology:

  • Preparation of Callus Tissue:

    • Sterilize tobacco (Nicotiana tabacum) seeds and germinate them on a sterile, hormone-free Murashige and Skoog (MS) medium.

    • Excise stem or pith sections from the resulting sterile plantlets and place them on an MS medium supplemented with an auxin (e.g., 2 mg/L naphthaleneacetic acid, NAA) and a cytokinin (e.g., 0.2 mg/L kinetin) to induce callus formation.

    • Subculture the callus every 4-6 weeks on the same medium. For the bioassay, use callus that has been subcultured at least twice.

  • Bioassay Procedure:

    • Prepare a basal MS medium containing a fixed concentration of auxin (e.g., 2 mg/L NAA) and agar.

    • Prepare stock solutions of the test phenylurea derivatives and a standard cytokinin (e.g., kinetin or zeatin) in a suitable solvent (e.g., DMSO or ethanol).

    • Add a range of concentrations of the test compounds and the standard to the molten MS medium before pouring it into petri dishes. Include a control medium with no added cytokinin.

    • Inoculate each plate with a pre-weighed piece of tobacco callus (e.g., 50-100 mg).

    • Incubate the cultures in the dark at a constant temperature (e.g., 25°C) for 4-6 weeks.

    • After the incubation period, determine the fresh weight of the callus.

  • Data Analysis:

    • Plot the mean fresh weight of the callus against the logarithm of the cytokinin concentration.

    • Compare the dose-response curves of the test compounds with that of the standard cytokinin to determine their relative activity.

Cytokinin Receptor Binding Assay

This in vitro assay directly measures the affinity of phenylurea derivatives for cytokinin receptors.

Principle: The assay utilizes cytokinin receptors, such as Arabidopsis Histidine Kinase 3 (AHK3) or AHK4, expressed in a heterologous system (e.g., E. coli). The binding of a radiolabeled cytokinin to the receptor is measured in the presence and absence of unlabeled competitor compounds (the phenylurea derivatives).

Methodology:

  • Receptor Expression:

    • Clone the coding sequence of the cytokinin receptor (e.g., AHK3) into an expression vector.

    • Transform the expression vector into a suitable E. coli strain.

    • Induce the expression of the receptor protein.

  • Binding Assay:

    • Prepare a reaction mixture containing the expressed receptor, a constant concentration of a radiolabeled cytokinin (e.g., [³H]trans-zeatin), and varying concentrations of the unlabeled phenylurea derivative.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the unbound radioligand using a suitable method (e.g., filtration through a glass fiber filter).

    • Quantify the radioactivity on the filter using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

    • Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • The binding affinity (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This analytical method allows for the precise quantification of endogenous and exogenously applied phenylurea derivatives and their metabolites in plant tissues.

Principle: Plant extracts are subjected to chromatographic separation to resolve different compounds, which are then ionized and detected by a mass spectrometer. The high selectivity and sensitivity of tandem mass spectrometry (MS/MS) enable accurate quantification.

Methodology:

  • Sample Extraction:

    • Homogenize frozen, ground plant tissue in an extraction solvent, typically an acidic methanol solution.

    • Add a known amount of a deuterated internal standard corresponding to the analyte of interest to correct for losses during sample preparation.

  • Purification:

    • Purify the crude extract using solid-phase extraction (SPE) to remove interfering substances. Mixed-mode cation exchange cartridges are often used for cytokinin purification.

  • LC-MS/MS Analysis:

    • Inject the purified sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the compounds using a reversed-phase C18 column with a gradient elution of acidified water and acetonitrile.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode in the mass spectrometer.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Quantify the amount of each phenylurea derivative in the sample by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

Signaling Pathways and Mode of Action

Phenylurea derivatives are believed to exert their cytokinin-like effects by interacting with the cytokinin signaling pathway, which is a multi-step phosphorelay system similar to two-component signaling systems in bacteria.

The general steps of the cytokinin signaling pathway are as follows:

  • Perception: Cytokinins bind to histidine kinase receptors (e.g., AHK2, AHK3, AHK4 in Arabidopsis) located in the endoplasmic reticulum membrane. This binding event triggers the autophosphorylation of a conserved histidine residue within the receptor.

  • Phosphorelay: The phosphate group is then transferred to a conserved aspartate residue in the receiver domain of the same receptor. From the receptor, the phosphate is shuttled by histidine phosphotransfer proteins (AHPs) to the nucleus.

  • Response: In the nucleus, AHPs transfer the phosphate group to response regulators (ARRs). There are two main types of ARRs:

    • Type-B ARRs: These are transcription factors that, upon phosphorylation, activate the transcription of cytokinin-responsive genes, including the Type-A ARR genes.

    • Type-A ARRs: These are negative regulators of the signaling pathway, and their cytokinin-induced expression creates a negative feedback loop.

Phenylurea derivatives like TDZ have been shown to be strong competitors for the binding of natural cytokinins to receptors such as AHK3 and AHK4, indicating that they likely activate the same downstream signaling cascade.

Visualizations

The following diagrams illustrate the chemical structures, experimental workflows, and signaling pathways discussed in this guide.

Caption: General chemical structure of phenylurea derivatives and examples.

cluster_workflow Experimental Workflow for Assessing Cytokinin-Like Activity start Start: Select Phenylurea Derivative bioassay Perform Biological Assay (e.g., Tobacco Callus Bioassay) start->bioassay receptor_binding Conduct Receptor Binding Assay (e.g., with AHK3/4) start->receptor_binding quantification Quantify in Planta (LC-MS/MS) start->quantification data_analysis Data Analysis and Comparison bioassay->data_analysis receptor_binding->data_analysis quantification->data_analysis conclusion Conclusion on Activity and Potency data_analysis->conclusion

Caption: A typical experimental workflow for evaluating phenylurea derivatives.

cluster_pathway Cytokinin Signaling Pathway CK Cytokinin or Phenylurea Derivative Receptor AHK Receptor (in ER membrane) CK->Receptor Binding P1 P Receptor->P1 Autophosphorylation AHP AHP (Cytoplasm to Nucleus) P1->AHP Phosphorelay P2 P AHP->P2 ARRB Type-B ARR (Nucleus) P2->ARRB Phosphorylation P3 P ARRB->P3 Gene_Expression Transcription of Cytokinin-Responsive Genes P3->Gene_Expression Activation ARRA Type-A ARR (Negative Regulator) Gene_Expression->ARRA Induction ARRA->Receptor Feedback Inhibition

Caption: The cytokinin signaling pathway activated by phenylurea derivatives.

Conclusion

Phenylurea derivatives are a class of highly active synthetic cytokinins with significant applications in agriculture and plant biotechnology. Their enhanced stability and potent activity, often at concentrations much lower than natural cytokinins, make them valuable tools for manipulating plant growth and development. Understanding their mechanism of action through the cytokinin signaling pathway, coupled with robust methods for quantifying their activity, is crucial for their effective and targeted application. This guide provides a foundational resource for researchers and professionals seeking to explore and utilize the potent biological effects of these compounds.

References

Methodological & Application

Application Notes and Protocols for 4-Chlorophenylurea (CPPU) in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylurea (CPPU), also known as Forchlorfenuron, is a synthetic phenylurea derivative with potent cytokinin activity.[1] Its biological activity is reported to be 10 to 100 times higher than that of 6-benzylaminopinopurine (BAP).[2] In plant tissue culture, CPPU is utilized to stimulate cell division, proliferation, and differentiation. It has shown efficacy in promoting callus induction, shoot proliferation, and somatic embryogenesis in a variety of plant species.[3][4] These application notes provide detailed protocols for the preparation and use of CPPU in plant tissue culture media.

Mechanism of Action

CPPU exhibits a dual mechanism of action that enhances its cytokinin effects. Firstly, it functions as a cytokinin by binding to and activating cytokinin receptors, such as AHK3 and AHK4, which initiates a phosphorelay signaling cascade that ultimately leads to the transcription of cytokinin-responsive genes.[5] This signaling pathway promotes cell division and differentiation.

Secondly, CPPU is a potent inhibitor of cytokinin oxidase/dehydrogenase (CKO), the primary enzyme responsible for the degradation of cytokinins. By inhibiting CKO, CPPU increases the stability and endogenous levels of cytokinins, thereby prolonging their growth-promoting effects.

Quantitative Data Summary

The optimal concentration of CPPU can vary significantly depending on the plant species, explant type, and the desired developmental outcome. It is often used in combination with other plant growth regulators, particularly auxins, to achieve a synergistic effect.

ApplicationPlant SpeciesExplant TypeCPPU ConcentrationOther Growth RegulatorsOutcomeReference
Shoot Proliferation Actinidia deliciosa (Kiwifruit)In vitro shoots2.2 µM-Proliferation rates comparable to 4.4 µM BA
Hibiscus rosa-sinensis 'White Butterfly'Nodal explants2.5 µM-High frequency of shoot regeneration
Ilex deciduaNodal explants0.62 mg/L-High shoot proliferation
Female TreesEpicormic shoots0.02 mg/L0.2 mg/L BABalanced shoot proliferation
Somatic Embryogenesis Citrus spp.Stigma and style transverse thin cell layersVaries2,4-DInduction of somatic embryogenesis
Direct Shoot Organogenesis Citrus aurantium L.Epicotyl segments0.05 mg/L0.2 mg/L IAA100% direct shoot organogenesis

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL CPPU Stock Solution

Materials:

  • This compound (CPPU) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile, purified water (e.g., Milli-Q or double-distilled)

  • Sterile volumetric flask (e.g., 50 mL or 100 mL)

  • Sterile magnetic stirrer and stir bar

  • Sterile filter sterilization unit (0.22 µm pore size)

  • Sterile storage bottles (e.g., amber glass bottles)

Procedure:

  • Accurately weigh 100 mg of CPPU powder in a sterile weighing boat.

  • Transfer the powder to a sterile volumetric flask.

  • Add a small volume of DMSO (e.g., 2-5 mL) to dissolve the CPPU powder completely. Gentle warming and stirring may be required.

  • Once the CPPU is fully dissolved, slowly add sterile, purified water to the flask while stirring continuously to bring the final volume to 100 mL.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile storage bottle.

  • Label the bottle with the name of the compound, concentration (1 mg/mL), preparation date, and your initials.

  • Store the stock solution at -20°C for long-term storage.

Protocol 2: Callus Induction using CPPU

This protocol provides a general guideline. The optimal concentrations of CPPU and auxins should be determined empirically for each plant species and explant type.

Materials:

  • Sterile explants (e.g., leaf discs, stem segments, cotyledons)

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose

  • Gelling agent (e.g., agar or gellan gum)

  • CPPU stock solution (1 mg/mL)

  • Auxin stock solution (e.g., 2,4-D or NAA at 1 mg/mL)

  • Sterile petri dishes or culture vessels

  • Sterile forceps and scalpels

  • Laminar flow hood

Procedure:

  • Prepare the MS basal medium according to the manufacturer's instructions. Add 30 g/L sucrose and the appropriate amount of gelling agent.

  • Adjust the pH of the medium to 5.7-5.8.

  • Autoclave the medium at 121°C for 15-20 minutes.

  • Allow the medium to cool to approximately 50-60°C in a laminar flow hood.

  • Add the filter-sterilized CPPU and auxin stock solutions to the molten medium to achieve the desired final concentrations (e.g., a range of 0.1-2.0 mg/L for both).

  • Gently swirl the medium to ensure thorough mixing.

  • Dispense the medium into sterile petri dishes or culture vessels and allow it to solidify.

  • Place the sterile explants onto the surface of the solidified medium.

  • Seal the culture vessels and incubate in the dark or under low light conditions at 25 ± 2°C.

  • Subculture the developing calli to fresh medium every 3-4 weeks.

Protocol 3: Shoot Proliferation using CPPU

This protocol is designed for the multiplication of shoots from existing shoot cultures or newly induced shoots from callus.

Materials:

  • Established in vitro shoot cultures

  • MS basal medium with vitamins

  • Sucrose

  • Gelling agent

  • CPPU stock solution (1 mg/mL)

  • Optional: Other cytokinin (e.g., BA) or auxin (e.g., IBA) stock solutions (1 mg/mL)

  • Sterile culture vessels (e.g., Magenta boxes or glass jars)

  • Sterile forceps and scalpels

  • Laminar flow hood

Procedure:

  • Prepare the MS basal medium as described in Protocol 2.

  • After autoclaving and cooling, add the filter-sterilized CPPU stock solution to achieve the desired final concentration (e.g., a range of 0.02-2.5 µM or 0.005-0.62 mg/L). If using in combination, add the other plant growth regulators at this stage.

  • Dispense the medium into sterile culture vessels and allow it to solidify.

  • Excise individual shoots or nodal segments from the stock cultures and place them vertically into the fresh medium.

  • Seal the culture vessels and incubate under a 16-hour photoperiod with cool white fluorescent light at 25 ± 2°C.

  • Subculture the proliferating shoots to fresh medium every 3-4 weeks for further multiplication.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_application Application cluster_incubation Incubation & Observation start Start stock_solution Prepare 1 mg/mL CPPU Stock Solution start->stock_solution media_prep Prepare & Autoclave Basal Medium start->media_prep add_hormones Add CPPU (and other PGRs) to Cooled Medium stock_solution->add_hormones media_prep->add_hormones explant_culture Culture Explants on Solidified Medium add_hormones->explant_culture incubate Incubate under Controlled Conditions explant_culture->incubate observe Observe for Callus Induction or Shoot Proliferation incubate->observe subculture Subculture as Needed observe->subculture subculture->observe

Caption: Experimental workflow for using CPPU in plant tissue culture.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPPU_out 4-CPPU receptor Cytokinin Receptor (AHK) CPPU_out->receptor Binds & Activates CKO Cytokinin Oxidase (CKO) CPPU_out->CKO Inhibits phosphorelay Phosphorelay Cascade receptor->phosphorelay Initiates transcription_factors Transcription Factors phosphorelay->transcription_factors Activates degradation Degradation CKO->degradation cytokinins Endogenous Cytokinins cytokinins->CKO gene_expression Cytokinin-Responsive Gene Expression transcription_factors->gene_expression Regulates cell_division Cell Division & Differentiation gene_expression->cell_division Leads to

Caption: Dual mechanism of action of this compound (CPPU).

References

Application Notes and Protocols for Using 4-Chlorophenylurea to Induce Callus Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chlorophenylurea (CPPU), also known as forchlorfenuron, is a synthetic phenylurea-type cytokinin that has demonstrated high efficacy in promoting cell division and inducing callus formation in a wide range of plant species. Its primary mechanism of action involves the inhibition of cytokinin oxidase/dehydrogenase (CKO/CKX), the main enzyme responsible for cytokinin degradation.[1][2] By inhibiting CKO/CKX, CPPU effectively increases the endogenous levels of active cytokinins, which, in synergy with auxins, stimulates cell proliferation and the formation of undifferentiated callus tissue. These application notes provide detailed protocols and supporting data for the use of CPPU in plant tissue culture for research and development purposes, including secondary metabolite production and genetic transformation studies.

Data Presentation

The efficacy of CPPU in callus induction is highly dependent on the plant species, explant type, and the presence of other plant growth regulators, particularly auxins. The following tables summarize quantitative data from various studies on the use of CPPU for callus induction.

Table 1: Optimal Concentrations of CPPU and Other Plant Growth regulators for Callus Induction in Various Plant Species

Plant SpeciesExplant TypeBasal MediumCPPU (mg/L)Other Plant Growth Regulators (mg/L)Callus Induction Rate (%)Reference
Blueberry (Vaccinium corymbosum)LeafWPM2.00.2 (2-iP)97[3]
Paeonia ostii 'Feng Dan'LeafMS0.90.3 (IBA)67.8[4]
Hibiscus rosa-sinensisLeafMS2.5 (µM)--[3]
Guar (Cyamopsis tetragonoloba)LeafMS-2.0 (TDZ) + 2.0 (2,4-D)High
Rhinacanthus nasutusNodalMS-3-4 (Kinetin) + 1 (NAA)100

Table 2: Effect of CPPU Concentration on Callus Biomass

Plant SpeciesExplant TypeBasal MediumCPPU Concentration (mg/L)Auxin (mg/L)Callus Fresh Weight (g)Callus Dry Weight (g)Reference
Paeonia ostii 'Feng Dan'OvuleMS2.02 (µM)---
Atropa acuminataRootMS-1.0 (NAA) + 0.5 (BAP)0.033-
Rice (Oryza sativa L. cv. RD43)SeedMS-4.0 (2,4-D)--
Ruta chalepensisInternodeMS-10 (µM 2,4-D) + 1.0 (µM BA)0.6720.068
Tussilago farfaraLeafMS-3.0 (IAA) + 2.0 (BAP)--

Experimental Protocols

Protocol 1: General Protocol for Callus Induction using CPPU

This protocol provides a general framework for inducing callus from leaf explants. Optimization of CPPU and auxin concentrations is recommended for each plant species.

1. Materials and Reagents:

  • Explants (e.g., young, healthy leaves)

  • Basal medium (e.g., Murashige and Skoog (MS) or Woody Plant Medium (WPM))

  • Sucrose

  • Agar or other gelling agent

  • This compound (CPPU) stock solution (1 mg/mL in DMSO or ethanol)

  • Auxin (e.g., Naphthaleneacetic acid (NAA) or 2,4-Dichlorophenoxyacetic acid (2,4-D)) stock solution (1 mg/mL in ethanol or NaOH)

  • 70% (v/v) Ethanol

  • Commercial bleach solution (e.g., 10-20% v/v) with a few drops of Tween-20

  • Sterile distilled water

  • Petri dishes (90 mm)

  • Sterile filter paper

  • Forceps and scalpels

  • Laminar flow hood

  • Autoclave

  • Incubation chamber/growth room

2. Media Preparation (per liter):

  • Dissolve the appropriate amount of basal medium powder and 30 g of sucrose in ~800 mL of distilled water.

  • Add the required volumes of CPPU and auxin stock solutions to achieve the desired final concentrations (refer to Table 1 for starting points).

  • Adjust the pH of the medium to 5.8 using 1M NaOH or 1M HCl.

  • Bring the final volume to 1 L with distilled water.

  • Add 7-8 g of agar and heat the medium while stirring until the agar is completely dissolved.

  • Dispense the medium into culture vessels (e.g., 25 mL per Petri dish).

  • Autoclave the medium at 121°C for 20 minutes.

  • Allow the medium to cool and solidify in a laminar flow hood.

3. Explant Preparation and Sterilization:

  • Wash the explants (e.g., leaves) thoroughly under running tap water.

  • In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.

  • Transfer the explants to a bleach solution (10-20%) with Tween-20 and agitate for 10-15 minutes.

  • Rinse the explants 3-4 times with sterile distilled water to remove any traces of the sterilizing agents.

  • Place the sterilized explants on sterile filter paper to dry.

4. Inoculation and Incubation:

  • Cut the sterilized explants into smaller pieces (e.g., 1 cm² for leaves).

  • Place the explants onto the surface of the prepared callus induction medium in the Petri dishes.

  • Seal the Petri dishes with parafilm.

  • Incubate the cultures in a growth chamber at 25 ± 2°C in the dark. Darkness often promotes undifferentiated callus growth.

5. Subculture and Maintenance:

  • Observe the cultures regularly for callus formation, which typically initiates from the cut edges of the explant within 2-4 weeks.

  • Once a sufficient amount of callus has formed, transfer the callus to fresh medium of the same composition. Subculturing is typically performed every 3-4 weeks to provide fresh nutrients and prevent the accumulation of inhibitory substances.

6. Data Collection and Analysis:

  • Callus Induction Frequency (%): (Number of explants forming callus / Total number of explants) x 100.

  • Callus Fresh Weight: Carefully remove the callus from the medium, blot dry with sterile filter paper, and weigh.

  • Callus Dry Weight: Dry the callus in an oven at 60°C until a constant weight is achieved.

Visualizations

Signaling Pathway of CPPU in Callus Induction

CPPU_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPPU This compound (CPPU) CKO Cytokinin Oxidase/ Dehydrogenase (CKO/CKX) CPPU->CKO Inhibits Endo_CK Endogenous Cytokinins CKO->Endo_CK Degrades AHK Histidine Kinase Receptor (AHK) Endo_CK->AHK Binds & Activates AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphorylates ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylates Gene_Expression Cytokinin-responsive Gene Expression ARR_B->Gene_Expression Activates ARR_A Type-A Response Regulator (ARR-A) ARR_A->ARR_B Inhibits (Negative Feedback) Gene_Expression->ARR_A Induces Cell_Division Cell Division & Callus Formation Gene_Expression->Cell_Division

Caption: Signaling pathway of this compound (CPPU) in inducing callus formation.

Experimental Workflow for CPPU-Induced Callus Formation

Callus_Induction_Workflow start Start: Select Healthy Explant Material sterilization Surface Sterilization (Ethanol & Bleach) start->sterilization rinsing Rinse with Sterile Distilled Water sterilization->rinsing explant_prep Prepare Explants (e.g., cut into 1 cm² pieces) rinsing->explant_prep inoculation Inoculate on Callus Induction Medium (Basal Medium + Sucrose + CPPU + Auxin + Agar) explant_prep->inoculation incubation Incubate in Dark at 25°C inoculation->incubation callus_formation Observe for Callus Formation (2-4 weeks) incubation->callus_formation subculture Subculture Callus onto Fresh Medium (every 3-4 weeks) callus_formation->subculture subculture->subculture data_collection Data Collection: - Callus Induction Frequency - Fresh & Dry Weight subculture->data_collection end End: Proliferated Callus Culture data_collection->end

Caption: Experimental workflow for inducing callus formation using this compound.

References

Application Notes and Protocols for 4-Chlorophenylurea (CPPU) in In Vitro Shoot Regeneration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-Chlorophenylurea (CPPU), a synthetic cytokinin, to promote in vitro shoot regeneration in plant tissue culture. The information is intended for use in research, scientific, and drug development applications where efficient plant propagation and regeneration are critical.

Introduction

N-(2-chloro-4-pyridyl)-N'-phenylurea, commonly known as this compound (CPPU) or Forchlorfenuron, is a highly active phenylurea-type cytokinin. Its primary role in plant tissue culture is to stimulate cell division, proliferation, and differentiation, leading to the regeneration of shoots from various explants. CPPU is often more potent than other commonly used cytokinins, such as 6-benzylaminopurine (BAP) and kinetin, and can be effective at very low concentrations. Its mechanism of action is primarily attributed to its ability to inhibit cytokinin oxidase/dehydrogenase (CKO), an enzyme responsible for the degradation of cytokinins. This inhibition leads to an increase in the endogenous levels of active cytokinins, thereby promoting shoot morphogenesis.

Data Summary

The optimal concentration of CPPU for in vitro shoot regeneration is highly dependent on the plant species, the type of explant used, and the other components of the culture medium. The following table summarizes effective CPPU concentrations from various studies.

Plant SpeciesExplant TypeBasal MediumOptimal CPPU ConcentrationKey Findings
Hibiscus rosa-sinensis L. 'White Butterfly'Nodal segmentsMurashige and Skoog (MS)2.5 µMHighest frequency of shoot regeneration (average of 6.7 shoots per explant). Higher concentrations (>2.5 µM) were inhibitory.
Blueberry (Vaccinium spp.)Leaf explantsWoody Plant Medium (WPM)2.0 mg/L (for callus induction), 3.0 mg/L (for secondary culture)High callus induction (97%) and differentiation (71%) rates were achieved with CPPU in combination with 2-isopentenyladenine (2-ip).
Blueberry (Vaccinium spp.)Stem explantsMurashige and Skoog (MS)0.1 mg/L (in combination with 0.2 mg/L IAA)Optimal for bud germination (93%) in preculture medium.
Citrus aurantium L. (Sour Orange)Epicotyl segmentsMurashige and Tucker (MT)0.05 mg/L (in combination with 0.2 mg/L IAA)Achieved 100% successful direct shoot organogenesis.
Actinidia deliciosa (Kiwifruit) 'Hayward'Mature leavesNot specified10 µMMore effective than zeatin and BA for adventitious shoot regeneration.
Epimedium alpinumImmature seedsWoody Plant Medium (WPM)20 µM (transient 48h exposure)Efficient induction of organogenic callus.
Viola cornuta L. 'Lutea Splendens'Petiole explantsHalf-strength Murashige and Skoog (MS)2.02 µMMost efficient for direct adventitious shoot induction without callus formation.

Experimental Protocols

This section provides a generalized, step-by-step protocol for in vitro shoot regeneration using CPPU. Researchers should optimize the protocol for their specific plant species and explant type.

Preparation of CPPU Stock Solution (1 mg/mL)

Materials:

  • This compound (CPPU) powder

  • Ethanol or 1 M NaOH

  • Sterile distilled water

  • Sterile volumetric flask (e.g., 50 mL or 100 mL)

  • Sterile filter (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Weigh 100 mg of CPPU powder and place it in a sterile volumetric flask.

  • Add a small amount of solvent (e.g., 1-2 mL of ethanol or a few drops of 1 M NaOH) to dissolve the powder completely.

  • Slowly add sterile distilled water to the flask while stirring to bring the final volume to 100 mL.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter.

  • Aliquot the sterile stock solution into smaller, sterile storage bottles.

  • Label the bottles with the name of the solution, concentration (1 mg/mL), and date of preparation.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Preparation of Culture Medium (e.g., Murashige and Skoog - MS)

Materials:

  • MS basal salt mixture

  • Sucrose

  • Myo-inositol

  • Vitamins (as per standard MS formulation)

  • CPPU stock solution (1 mg/mL)

  • Other plant growth regulators (e.g., auxins like IAA or NAA) as required

  • Gelling agent (e.g., agar or gellan gum)

  • Distilled water

  • pH meter

  • Autoclave

Procedure:

  • For 1 liter of medium, dissolve the MS basal salt mixture, sucrose (typically 30 g/L), myo-inositol (typically 100 mg/L), and vitamins in approximately 800 mL of distilled water.

  • From the 1 mg/mL stock solution, add the required volume of CPPU to achieve the desired final concentration (e.g., for a final concentration of 2.5 µM, which is approximately 0.62 mg/L, add 0.62 mL of the stock solution).

  • Add any other plant growth regulators as required by your specific protocol.

  • Adjust the pH of the medium to the desired level (typically 5.7-5.8) using 1 M NaOH or 1 M HCl.

  • Add the gelling agent (e.g., 7-8 g/L of agar) and dissolve it by heating and stirring.

  • Bring the final volume to 1 liter with distilled water.

  • Dispense the medium into culture vessels (e.g., test tubes, petri dishes, or jars).

  • Sterilize the medium by autoclaving at 121°C and 15 psi for 15-20 minutes.

Explant Preparation and Sterilization

Materials:

  • Plant material (e.g., nodal segments, leaves, epicotyls)

  • Running tap water

  • Detergent (e.g., Tween-20)

  • 70% (v/v) ethanol

  • Commercial bleach solution (containing sodium hypochlorite)

  • Sterile distilled water

  • Sterile petri dishes, forceps, and scalpels

Procedure:

  • Excise the desired explants from a healthy, disease-free mother plant.

  • Wash the explants thoroughly under running tap water for 30-60 minutes.

  • Treat the explants with a few drops of detergent in water and shake for 5-10 minutes.

  • Rinse the explants with distilled water.

  • In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.

  • Rinse with sterile distilled water.

  • Immerse the explants in a commercial bleach solution (e.g., 10-20% v/v) with a few drops of Tween-20 for 10-20 minutes. The duration and concentration may need optimization depending on the explant type.

  • Rinse the explants 3-4 times with sterile distilled water to remove all traces of the sterilizing agents.

  • Trim the explants to the desired size on a sterile petri dish.

Culture Initiation and Maintenance

Procedure:

  • Inoculate the sterilized explants onto the prepared culture medium containing CPPU.

  • Seal the culture vessels (e.g., with parafilm or a cap).

  • Incubate the cultures in a growth chamber under controlled conditions:

    • Temperature: 25 ± 2°C

    • Photoperiod: 16 hours light / 8 hours dark

    • Light Intensity: 2000-4000 lux provided by cool-white fluorescent lamps.

  • Subculture the regenerating shoots to fresh medium every 3-4 weeks.

Rooting and Acclimatization

Procedure:

  • Once the shoots have reached a sufficient length (e.g., 2-3 cm), excise them and transfer them to a rooting medium. The rooting medium is often a half-strength MS medium supplemented with an auxin like indole-3-butyric acid (IBA) or α-naphthaleneacetic acid (NAA) at a concentration of 0.1-1.0 mg/L.

  • Incubate the shoots in the rooting medium under the same conditions as for shoot proliferation.

  • After roots have developed, carefully remove the plantlets from the culture vessel and wash the roots gently to remove any adhering medium.

  • Transfer the plantlets to small pots containing a sterile potting mixture (e.g., a mixture of peat, perlite, and vermiculite).

  • Cover the pots with a transparent plastic bag or place them in a high-humidity chamber to maintain high humidity.

  • Gradually reduce the humidity over a period of 2-3 weeks to acclimatize the plantlets to the external environment.

  • Once acclimatized, transfer the plants to a greenhouse or a suitable outdoor environment.

Visualizations

Experimental Workflow for In Vitro Shoot Regeneration using CPPU

experimental_workflow cluster_prep Preparation cluster_culture In Vitro Culture cluster_final Plantlet Development stock_solution 1. Prepare CPPU Stock Solution culture_medium 2. Prepare Culture Medium with CPPU stock_solution->culture_medium inoculation 4. Inoculation of Explants culture_medium->inoculation explant_prep 3. Explant Preparation and Sterilization explant_prep->inoculation incubation 5. Incubation in Growth Chamber inoculation->incubation subculture 6. Subculture of Regenerating Shoots incubation->subculture rooting 7. Rooting of Regenerated Shoots subculture->rooting acclimatization 8. Acclimatization of Plantlets rooting->acclimatization cytokinin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_degradation Cytokinin Degradation cytokinin Cytokinin (e.g., CPPU) receptor Histidine Kinase Receptor (AHK) cytokinin->receptor Binds to cko Cytokinin Oxidase/ Dehydrogenase (CKO) cytokinin->cko Degrades ahp Histidine Phosphotransfer Proteins (AHPs) receptor->ahp Phosphorylates arr_b Type-B Response Regulators (ARRs) ahp->arr_b Phosphorylates genes Cytokinin Response Genes arr_b->genes Activates Transcription arr_a Type-A Response Regulators (ARRs) arr_a->arr_b Inhibits genes->arr_a Induces Expression cppu_inhibits CPPU cppu_inhibits->cko Inhibits

Application Notes and Protocols: 4-Chlorophenylurea (CPPU) in Combination with Auxins for Micropropagation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylurea (CPPU), also known as forchlorfenuron, is a synthetic phenylurea-type cytokinin that has demonstrated high activity in promoting cell division, shoot proliferation, and somatic embryogenesis in a wide range of plant species.[1][2] Its efficacy is often enhanced when used in combination with auxins, such as α-naphthaleneacetic acid (NAA), indole-3-butyric acid (IBA), and 2,4-dichlorophenoxyacetic acid (2,4-D). This synergistic interaction allows for the precise manipulation of developmental pathways in vitro, making it a valuable tool for mass propagation of elite genotypes, genetic transformation, and the production of secondary metabolites.[2]

CPPU's primary mode of action involves the inhibition of cytokinin oxidase/dehydrogenase (CKO), an enzyme responsible for the degradation of cytokinins.[1][3] By inhibiting CKO, CPPU effectively increases the endogenous levels of active cytokinins, thereby promoting cell division and growth. When combined with an exogenous auxin, the balanced hormonal ratio can steer plant tissues toward specific morphogenic responses, such as enhanced shoot multiplication or somatic embryo formation.

These application notes provide a comprehensive overview of the use of CPPU in conjunction with auxins for plant micropropagation, including detailed protocols, quantitative data from various studies, and diagrams of relevant biological and experimental workflows.

Data Presentation: CPPU and Auxin Combinations in Micropropagation

The following tables summarize the effective concentrations of CPPU and various auxins for different micropropagation outcomes across a range of plant species.

Table 1: CPPU and Auxin Combinations for Shoot Proliferation and Multiplication

Plant SpeciesExplant TypeBasal MediumCPPU ConcentrationAuxin Type & ConcentrationKey OutcomesReference(s)
Hibiscus rosa-sinensis 'White Butterfly'Nodal explantsMS2.5 µM-Average of 6.7 shoots per explant with a height of 4.2 cm after 8 weeks.
Citrus aurantium L.Epicotyl segmentsMS0.05 mg/LIAA (0.2 mg/L)100% direct shoot organogenesis.
Actinidia chinensis (Kiwifruit)Axillary buds-2.2 µM-Proliferation rates comparable to 4.4 µM Benzyladenine (BA).
Malus spp. (Apple rootstocks M.111 & M.7)MicrocuttingsMS4.7 µMNAA (0.005 mg/L)CPPU performed better than BAP for cultivar M.111.

Table 2: CPPU and Auxin Combinations for Somatic Embryogenesis

Plant SpeciesExplant TypeBasal MediumCPPU ConcentrationAuxin Type & ConcentrationKey OutcomesReference(s)
Citrus limonStigma (t)TCLsMT4.0 µM-24.8% of explants produced somatic embryos.
Citrus sinensisStigma (t)TCLsMT4.0 µM-Induced somatic embryogenesis.
Centaurium erythraeaCotyledonary somatic embryosMSVarious2,4-D (Various)CPPU influenced the induction of calli and secondary embryos.

Table 3: Auxin Concentrations for Rooting of Shoots Proliferated with CPPU

Plant SpeciesBasal MediumAuxin Type & ConcentrationKey OutcomesReference(s)
Hibiscus rosa-sinensis 'White Butterfly'MSIBA (0.5 µM)Successful rooting and subsequent acclimatization.
Citrus aurantium L.-IBA or NAAHigh rooting percentages (up to 90%).
Boscia senegalensis1/2 MSIBA (0.25 mg/L) or NAA (1.0 mg/L)100% rooting success after four weeks.

Experimental Protocols

Protocol 1: General Micropropagation Protocol using CPPU and Auxins

This protocol provides a general framework. Optimal concentrations of plant growth regulators, basal media, and culture conditions should be determined empirically for each plant species and genotype.

1. Media Preparation:

  • Basal Salt Medium: Murashige and Skoog (MS) medium is commonly used. Other media such as Driver and Kuniyuki Walnut (DKW) or Woody Plant Medium (WPM) may be more suitable for certain species.

  • Carbon Source: Add sucrose at a concentration of 2-3% (w/v).

  • Vitamins: Use a standard vitamin mix, such as MS vitamins.

  • Plant Growth Regulators:

    • Prepare stock solutions of CPPU and the desired auxin (e.g., NAA, IBA) in an appropriate solvent (e.g., DMSO for CPPU, 1N NaOH for auxins).

    • Add the stock solutions to the autoclaved and cooled basal medium to achieve the desired final concentrations (refer to Tables 1 & 2 for starting points).

  • Gelling Agent: Add agar (0.6-0.8% w/v) or another gelling agent before autoclaving.

  • pH Adjustment: Adjust the pH of the medium to 5.7-5.8 using 1M NaOH or HCl before autoclaving.

  • Sterilization: Autoclave the medium at 121°C and 15 psi for 20 minutes.

2. Explant Preparation and Inoculation:

  • Select healthy, young explants (e.g., shoot tips, nodal segments, epicotyls).

  • Surface sterilize the explants using a multi-step process (e.g., washing with detergent, rinsing with sterile water, immersion in 70% ethanol, followed by a sodium hypochlorite solution with a wetting agent, and finally rinsing with sterile distilled water).

  • Under aseptic conditions in a laminar flow hood, trim the explants to the desired size and place them onto the prepared culture medium.

3. Culture Conditions:

  • Photoperiod: Maintain a 16-hour light/8-hour dark photoperiod.

  • Light Intensity: Use cool-white fluorescent lamps providing a light intensity of 30-50 µmol m⁻² s⁻¹.

  • Temperature: Maintain the culture room at a constant temperature of 25 ± 2°C.

  • Subculture: Subculture the proliferating shoots or embryogenic calli to fresh medium every 3-4 weeks.

4. Rooting of Shoots:

  • Excise individual shoots (typically >2 cm in length) from the multiplication culture.

  • Transfer the shoots to a rooting medium, which is often a half-strength basal salt medium (e.g., 1/2 MS) supplemented with an auxin such as IBA or NAA (refer to Table 3 for concentrations) and generally devoid of cytokinins.

  • Incubate the shoots under the same culture conditions as the proliferation stage.

5. Acclimatization:

  • Once a well-developed root system has formed, carefully remove the plantlets from the culture vessel and wash the roots gently to remove any remaining medium.

  • Optionally, treat the roots with a fungicide solution to prevent fungal infections.

  • Transfer the plantlets to a sterile potting mix (e.g., a mixture of peat, perlite, and vermiculite) in small pots or trays.

  • Maintain high humidity (80-90%) for the first 1-2 weeks by covering the plantlets with a transparent plastic dome or bag.

  • Gradually reduce the humidity over 2-4 weeks by progressively increasing the ventilation.

  • Slowly acclimate the plantlets to higher light intensities and ambient temperatures.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Synergistic Action of CPPU and Auxin

The interaction between cytokinins and auxins is a cornerstone of plant development. CPPU, as a potent cytokinin, influences this balance primarily by increasing the levels of endogenous cytokinins. The following diagram illustrates a simplified model of the synergistic action of CPPU and auxin in promoting cell division and differentiation.

G CPPU CPPU (Forchlorfenuron) CKO Cytokinin Oxidase (CKO) CPPU->CKO Inhibits Auxin Exogenous Auxin (e.g., NAA, IBA) Auxin_Receptor Auxin Receptor (TIR1/AFB) Auxin->Auxin_Receptor Activates EndoCK Endogenous Cytokinins CKO->EndoCK Degrades CK_Receptor Cytokinin Receptor EndoCK->CK_Receptor Activates Cell_Cycle Cell Cycle Progression (CDKs/Cyclins) CK_Receptor->Cell_Cycle Promotes Gene_Expression Gene Expression for Differentiation Auxin_Receptor->Gene_Expression Regulates Cell_Division Enhanced Cell Division Cell_Cycle->Cell_Division Organogenesis Shoot Proliferation / Somatic Embryogenesis Gene_Expression->Organogenesis Cell_Division->Organogenesis

Caption: Synergistic action of CPPU and auxin in vitro.

Experimental Workflow: Micropropagation using CPPU and Auxins

The following diagram outlines the typical workflow for micropropagating plants using a combination of CPPU and auxins.

G Start Start: Select Explant Material Sterilization Surface Sterilization Start->Sterilization Initiation Culture Initiation on CPPU + Auxin Medium Sterilization->Initiation Proliferation Shoot Multiplication / Callus Proliferation Initiation->Proliferation Subculture Subculture (every 3-4 weeks) Proliferation->Subculture Rooting Transfer to Auxin-rich Rooting Medium Proliferation->Rooting Subculture->Proliferation Repeat as needed Acclimatization Acclimatization to Ex Vitro Conditions Rooting->Acclimatization End End: Established Plantlet Acclimatization->End

Caption: General workflow for micropropagation.

Logical Relationship: Auxin-Cytokinin Balance in Morphogenesis

The ratio of auxins to cytokinins is a critical determinant of the developmental fate of plant tissues in vitro. This diagram illustrates the classical model of how this balance influences morphogenesis.

G Balance Auxin : Cytokinin Ratio High_Auxin High Auxin : Low Cytokinin Balance->High_Auxin Balanced Intermediate Ratio Balance->Balanced High_Cytokinin Low Auxin : High Cytokinin Balance->High_Cytokinin Root_Formation Root Formation High_Auxin->Root_Formation Callus_Proliferation Callus Proliferation Balanced->Callus_Proliferation Shoot_Formation Shoot Formation High_Cytokinin->Shoot_Formation

Caption: Auxin-cytokinin balance and morphogenesis.

Conclusion

The combination of this compound (CPPU) with various auxins offers a powerful tool for the in vitro propagation of a diverse array of plant species. The synergistic effect of these plant growth regulators allows for enhanced control over cell division and differentiation, leading to improved shoot multiplication, efficient somatic embryogenesis, and successful plantlet regeneration. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize micropropagation systems for their specific plants of interest. Further investigation into the precise molecular interactions between CPPU and auxin signaling pathways will undoubtedly lead to even more refined and effective applications in plant biotechnology.

References

Preparing a Stable Stock Solution of 4-Chlorophenylurea: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of a stable stock solution of 4-Chlorophenylurea (4-CPU), a compound of interest in various research and drug development applications. Adherence to this protocol will help ensure the consistency and reproducibility of experimental results.

Chemical Properties and Solubility

This compound (CAS No. 140-38-5) is a white to off-white crystalline solid. Its solubility is a critical factor in the preparation of stock solutions. While it is sparingly soluble in water, it exhibits good solubility in several organic solvents commonly used in laboratory settings.

Table 1: Solubility and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇ClN₂O--INVALID-LINK--
Molecular Weight 170.60 g/mol --INVALID-LINK--
Appearance Colorless crystalChemicalBook
Melting Point 215-218 °C---
Aqueous Solubility >25.6 µg/mL at pH 7.4--INVALID-LINK--
Solubility in Ethanol SolubleChemicalBook
Solubility in DMSO ≥ 20 mg/mL (for a structurally similar compound)Sigma-Aldrich
Solubility in DMF MiscibleWikipedia
Solubility in Methanol Soluble---

Stability and Storage of Stock Solutions

The stability of this compound in solution is crucial for obtaining reliable experimental data. Like other phenylurea compounds, its degradation can be influenced by several factors.

Key Stability Considerations:

  • Hydrolysis: The urea functional group is susceptible to hydrolysis, a reaction catalyzed by both acids and bases. To minimize degradation, it is recommended to maintain the pH of aqueous solutions between 4 and 8.

  • Photodegradation: Exposure to light can induce degradation. Therefore, stock solutions should always be stored in light-protecting containers, such as amber vials.

  • Temperature: Higher temperatures accelerate the rate of degradation. For optimal stability, stock solutions should be stored at low temperatures.

Recommended Storage Conditions:

  • Short-term storage (1-2 weeks): Store at 2-8 °C.

  • Long-term storage (up to 6 months): Store at -20 °C or -80 °C.

Important Note: Avoid repeated freeze-thaw cycles, as this can degrade the compound and affect the accuracy of your experiments. It is best practice to aliquot the stock solution into single-use volumes before freezing.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a common starting concentration for many in vitro and cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), high purity

  • Calibrated analytical balance

  • Spatula

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 170.60 g/mol

    • To prepare 1 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 170.60 g/mol

      • Mass (g) = 0.001706 g = 1.706 mg

    • Therefore, you will need to weigh out 1.706 mg of this compound to make 1 mL of a 10 mM stock solution.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully add 1.706 mg of this compound powder to the tube.

  • Dissolving the Compound:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Securely cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary.

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, aliquot the 10 mM stock solution into smaller, single-use, light-protecting (amber) sterile tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • For long-term storage, place the aliquots at -20°C or -80°C.

G cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start calculate Calculate Mass of This compound start->calculate weigh Weigh this compound calculate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw prepare_working Prepare Working Solution thaw->prepare_working end Use in Experiment prepare_working->end

4-Chlorophenylurea (4-CPU): Application Notes and Protocols for Plant Growth Regulation in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylurea (4-CPU), also known as forchlorfenuron (CPPU), is a synthetic phenylurea-type cytokinin, a class of plant growth regulators that plays a crucial role in promoting cell division, differentiation, and overall plant development.[1][2][3] Its high biological activity, reported to be 10-100 times greater than that of adenine-type cytokinins like 6-benzylaminopurine, makes it a potent tool in modern agriculture for enhancing fruit set, size, and overall crop yield.[2][4] This document provides detailed application notes, experimental protocols, and a summary of its effects on various crops, intended for use by researchers and professionals in the field.

Mechanism of Action

4-CPU functions as a cytokinin, a class of plant hormones that, in concert with auxins, regulates cell division and differentiation. The primary mechanism of action for cytokinins involves a multi-step phosphorelay signaling pathway, analogous to the two-component systems found in bacteria. This pathway begins with the perception of the cytokinin signal by histidine kinase receptors in the cell's endoplasmic reticulum. This binding event triggers a cascade of phosphorylation events, ultimately leading to the activation of transcription factors in the nucleus, which in turn regulate the expression of genes involved in cell division and development. Phenylurea-type cytokinins like 4-CPU are particularly effective due to their high stability in plant tissues, as they are not readily degraded by the enzyme cytokinin oxidase, which breaks down adenine-based cytokinins.

Applications in Agriculture

4-CPU is widely utilized in the cultivation of various fruit crops to:

  • Increase Fruit Size and Weight: By promoting cell division and enlargement, 4-CPU significantly enhances the final size and weight of fruits.

  • Improve Fruit Set: It can improve the setting of fruit, leading to a greater number of fruits per plant.

  • Enhance Fruit Quality: In some cases, it can improve fruit firmness and other quality parameters.

  • Increase Overall Yield: The combined effects on fruit size and number lead to a substantial increase in the total yield of the crop.

Quantitative Data on the Effects of 4-CPU

The following tables summarize the quantitative effects of 4-CPU on various fruit crops as reported in scientific studies.

Table 1: Effect of 4-CPU on Kiwifruit (Actinidia deliciosa)

CultivarApplication MethodConcentrationTiming of ApplicationObserved EffectsReference
HaywardDip5 ppmPetal fallAverage fruit weight increased from 47.52 g (control) to 121.99 g. Average fruit yield increased from 22.18 kg/vine (control) to 54.20 kg/vine .
HaywardFoliar Spray5 ppmPetal fallAverage fruit yield increased to 41.54 kg/vine .
HaywardDip & Spray10-30 mg/L-Mean fruit weights increased by 35-60%.
HaywardDip10-20 ppm (in combination with GA3 and 2,4-D)-Fruit weight increased by an average of 20 g.
HaywardSpray50 mg/L-Fresh weight of kiwifruits increased by 64% compared to untreated fruits at 154 days after bloom.
--20 ppm14 days after full bloomGenerally the best results for increasing fruit growth and weight.

Table 2: Effect of 4-CPU on Grapes (Vitis vinifera)

CultivarApplication MethodConcentrationTiming of ApplicationObserved EffectsReference
Thompson SeedlessSpray5, 10, or 15 mg/LAt fruit setBerry weight was approximately 40% greater than the untreated control.
Perlette (seedless)Spray5 and 10 ppmPost-bloomSignificantly increased berry weight and crop per vine.
VerdejoSpray15 mg/LWhen berries were 5-6 mm in diameterSoluble solids increased by 15.4% and total polyphenols by 7%.
HimrodSpray5, 10, and 15 mg/LBefore bloomIncreased berry diameter and mass at maturity as concentration increased.
VanessaSpray--Berry and cluster mass and cluster compactness were significantly increased.
ConcordSpray--Increase in berry size.

Table 3: Effect of 4-CPU on Melons

CropApplication MethodConcentrationTiming of ApplicationObserved EffectsReference
Oriental MelonOvary application5 mg/L1 day before, day of, or 1 day after floweringIncreased fruit setting rate by 20.1% to 30%.
Oriental MelonOvary application10 mg/L-Heaviest fruits (541.0 g) were produced under no pollination + 10 mg/L CPPU.
WatermelonOvary application100-200 mg/L-Average production was 32% to 83% higher than with 2,4-D. The number of fruit per plant was 33% to 35% higher.
Watermelon-400 µMEarly in developmentResulted in 30% bigger fruit with a thicker rind.

Experimental Protocols

The following are generalized protocols for the application of 4-CPU. Researchers should optimize these protocols for their specific crop varieties and environmental conditions.

1. Preparation of 4-CPU Solution:

  • 4-CPU is typically available as a crystalline powder.

  • Due to its low water solubility, it is recommended to first dissolve the required amount of 4-CPU powder in a small amount of an organic solvent like ethanol before diluting it with water to the final desired concentration.

  • The pH of the final solution should be near neutral and always below 8.5 for optimal efficacy.

  • A non-ionic surfactant is often added to the solution to improve coverage and absorption.

2. Application Methods:

  • Foliar Spray: The solution is uniformly sprayed onto the foliage and fruit clusters. Thorough coverage is essential for consistent results.

  • Dipping: Individual fruit clusters or flowers are dipped directly into the 4-CPU solution. This method ensures direct and uniform application to the target organs.

  • Ovary Application: For some crops like melons, a small volume of the solution is directly applied to the ovary of the flower.

3. Crop-Specific Protocols:

  • Kiwifruit:

    • Concentration: 5 - 20 ppm (or 5 - 20 mg/L).

    • Timing: Applications are typically made at petal fall or up to 15 days after petal fall.

    • Method: Both dipping of individual fruits and foliar spraying of the entire vine have been shown to be effective.

  • Grapes:

    • Concentration: 3 - 15 g a.i./acre, which translates to a spray concentration of approximately 5 - 15 mg/L depending on the spray volume.

    • Timing: The optimal timing varies by grape variety and desired outcome. Applications are generally made at fruit set, or when berries reach a specific diameter (e.g., 5-6 mm for 'Verdejo', 10-14 mm for 'Black Beauty').

    • Method: Foliar spray is the common application method.

  • Melons (Watermelon and Oriental Melon):

    • Concentration: 5 - 200 mg/L. Higher concentrations are sometimes used for watermelon to induce parthenocarpic fruit development.

    • Timing: Application is critical and is usually done on the day of, the day before, or the day after flowering (anthesis).

    • Method: Direct application to the ovary of the female flower.

Important Considerations:

  • Plant Stress: Do not apply 4-CPU to plants that are under stress (e.g., drought, nutrient deficiency), as the effectiveness may be reduced.

  • Weather Conditions: Apply under slow drying conditions, such as in the early morning or late afternoon, to ensure adequate absorption. Avoid application if rain is expected before the spray has dried completely.

  • Harvest Delay: The use of 4-CPU can sometimes delay fruit maturation, including color development and sugar accumulation (Brix).

Signaling Pathway and Experimental Workflow Visualization

Below are diagrams created using Graphviz (DOT language) to illustrate the cytokinin signaling pathway and a general experimental workflow for evaluating the efficacy of 4-CPU.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Histidine Kinase Receptor (AHK) Receptor->Receptor AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphotransfer ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphotransfer DNA DNA ARR_B->DNA Binds to DNA ARR_A Type-A Response Regulator (ARR-A) ARR_A->ARR_B Negative Feedback DNA->ARR_A Transcription Other_Genes Cell Division & Growth Promotion DNA->Other_Genes Transcription of Cytokinin-responsive genes Cytokinin 4-CPU Cytokinin->Receptor Binding

Caption: Cytokinin signaling pathway initiated by 4-CPU.

Experimental_Workflow start Define Experimental Objectives & Crop prep Prepare 4-CPU Solutions (various concentrations) start->prep selection Select Healthy, Uniform Plant Material prep->selection application Apply 4-CPU at Specific Growth Stage (e.g., petal fall, fruit set) selection->application control Treat Control Group (without 4-CPU) selection->control monitoring Monitor Plant Growth & Fruit Development application->monitoring control->monitoring data_collection Collect Data at Harvest: - Fruit weight & size - Yield per plant - Quality parameters (TSS, firmness) monitoring->data_collection analysis Statistical Analysis of Data data_collection->analysis conclusion Draw Conclusions on Efficacy of 4-CPU analysis->conclusion

Caption: General experimental workflow for 4-CPU evaluation.

References

Application Notes and Protocols for In Vitro Morphogenesis using 4-Chlorophenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chlorophenylurea (4-CPPU), also known as Forchlorfenuron, a synthetic phenylurea-type cytokinin, in promoting in vitro morphogenesis in plant tissue culture. This document includes detailed protocols, quantitative data from cited studies, and visual representations of experimental workflows and signaling pathways to guide researchers in their experimental design.

Introduction

This compound (4-CPPU) is a potent plant growth regulator with high cytokinin-like activity.[1][2] It is widely used to stimulate cell division, cell expansion, and chlorophyll biosynthesis.[1][2] In the context of in vitro morphogenesis, 4-CPPU has been shown to be effective in inducing shoot proliferation and regeneration, often at lower concentrations than other cytokinins.[3] Its mechanism of action involves the inhibition of cytokinin oxidase, an enzyme that degrades cytokinins, thereby increasing the endogenous levels of active cytokinins. Furthermore, 4-CPPU often exhibits synergistic effects when used in combination with auxins to promote cell division and lateral growth.

Applications in In Vitro Morphogenesis

4-CPPU has demonstrated significant potential in the micropropagation of various plant species, including ornamental and fruit crops. Its primary applications in plant tissue culture include:

  • Stimulation of Axillary Shoot Proliferation: Promoting the growth of lateral buds to achieve a high rate of multiplication.

  • Induction of Multiple Shoot Regeneration: Inducing the formation of adventitious shoots from explants.

  • Enhancement of Callus Induction and Proliferation: In combination with auxins, it can promote the formation of callus, a mass of undifferentiated cells that can be used for subsequent regeneration.

Quantitative Data on 4-CPPU Effects

The following tables summarize the quantitative data from studies on the effects of 4-CPPU on in vitro morphogenesis.

Table 1: Effect of 4-CPPU on In Vitro Shoot Regeneration of Hibiscus rosa-sinensis 'White Butterfly'

4-CPPU Concentration (µM)Shoot Regeneration (%)Number of Shoots per Explant (Mean ± SE)Shoot Length (cm) (Mean ± SE)
0.168.3 ± 2.42.8 ± 0.252.1 ± 0.14
0.582.5 ± 1.74.5 ± 0.313.5 ± 0.21
2.5 95.2 ± 1.5 6.7 ± 0.47 4.2 ± 0.17
5.076.4 ± 2.13.9 ± 0.282.8 ± 0.19
10.058.7 ± 3.62.1 ± 0.191.9 ± 0.11

Data was recorded after 8 weeks of culture. The highest frequency of shoots was observed at 2.5 µM 4-CPPU.

Table 2: Effect of Forchlorfenuron (CPPU) on In Vitro Regeneration of Rubus Cultivars

CultivarCPPU ConcentrationRegeneration (%)
Glen ProsenLow32
Glen MoyLow38
Glen MagnaLow72
TayberryLow38
Loch NessLow46

The study used low concentrations of CPPU to induce regeneration from internodal segments.

Experimental Protocols

This section provides a detailed methodology for in vitro shoot proliferation using 4-CPPU, based on the study of Hibiscus rosa-sinensis.

Protocol 1: In Vitro Shoot Multiplication of Hibiscus rosa-sinensis using 4-CPPU

1. Explant Preparation:

  • Excise nodal segments (approximately 1-2 cm in length) from healthy, disease-free mother plants.
  • Wash the explants thoroughly under running tap water for 10-15 minutes.
  • Surface sterilize the explants by immersing them in a 0.1% (w/v) mercuric chloride solution for 5-7 minutes.
  • Rinse the explants 3-4 times with sterile distilled water inside a laminar flow hood to remove all traces of the sterilant.

2. Culture Medium Preparation:

  • Prepare Murashige and Skoog (MS) basal medium supplemented with 3% (w/v) sucrose and solidified with 0.8% (w/v) agar.
  • Adjust the pH of the medium to 5.8 before autoclaving.
  • Autoclave the medium at 121°C and 15 psi for 20 minutes.
  • After the medium has cooled to about 45-50°C, add filter-sterilized 4-CPPU to achieve the desired final concentrations (e.g., 0.1, 0.5, 2.5, 5.0, and 10.0 µM).
  • Dispense approximately 20-25 ml of the medium into sterile culture vessels (e.g., test tubes or Petri dishes).

3. Inoculation and Incubation:

  • Aseptically place one sterilized nodal explant onto the surface of the prepared MS medium in each culture vessel.
  • Seal the culture vessels with sterile closures (e.g., cotton plugs or plastic caps).
  • Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod with a light intensity of 40-50 µmol m⁻² s⁻¹ provided by cool white fluorescent lamps.

4. Subculture and Data Collection:

  • Subculture the proliferating shoot clumps onto fresh medium of the same composition every two weeks.
  • Record data on the percentage of shoot regeneration, the number of shoots per explant, and shoot length after 8 weeks of culture.

5. Rooting of Regenerated Shoots:

  • Excise individual shoots (3-4 cm in length) from the multiplied clumps.
  • Transfer the shoots to a rooting medium, which is typically half-strength or full-strength MS medium supplemented with an auxin such as Indole-3-butyric acid (IBA) (e.g., 0.5 µM).
  • Incubate the cultures under the same conditions as for shoot proliferation.

6. Acclimatization:

  • Once a well-developed root system is formed, carefully remove the plantlets from the culture vessels and wash the agar from the roots.
  • Transfer the plantlets to small pots containing a sterile potting mixture (e.g., a combination of soil, sand, and vermiculite).
  • Initially, cover the pots with a transparent plastic sheet to maintain high humidity.
  • Gradually acclimate the plantlets to the external environment by progressively reducing the humidity over a period of 2-3 weeks.

Visualizations

Experimental Workflow

experimental_workflow cluster_explant Explant Preparation cluster_culture In Vitro Culture cluster_regeneration Regeneration & Rooting cluster_acclimatization Acclimatization A Nodal Segments Collection B Surface Sterilization A->B C Inoculation on MS Medium + 4-CPPU B->C D Incubation (25±2°C, 16h photoperiod) C->D E Subculture (every 2 weeks) D->E F Shoot Proliferation (after 8 weeks) E->F G Transfer to Rooting Medium (MS + IBA) F->G H Root Development G->H I Transfer to Potting Mix H->I J Gradual Hardening I->J K Established Plantlet J->K

Caption: Experimental workflow for in vitro morphogenesis using 4-CPPU.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPPU This compound (4-CPPU) Receptor Cytokinin Receptor (e.g., AHKs) CPPU->Receptor CK_Oxidase Cytokinin Oxidase CPPU->CK_Oxidase Inhibition Phosphorelay Phosphorelay Cascade (AHPs) Receptor->Phosphorelay Signal Transduction Endo_CK Endogenous Cytokinins Endo_CK->CK_Oxidase Degradation Response_Regulators Type-B Response Regulators (ARRs) Phosphorelay->Response_Regulators Gene_Expression Target Gene Expression Response_Regulators->Gene_Expression Activation Morphogenesis Cell Division & Shoot Morphogenesis Gene_Expression->Morphogenesis

Caption: Proposed signaling pathway of this compound in plant cells.

Conclusion

This compound is a highly effective synthetic cytokinin for inducing in vitro morphogenesis, particularly for shoot proliferation and regeneration. The provided data and protocols offer a solid foundation for researchers to incorporate 4-CPPU into their plant tissue culture workflows. The diagrams visually summarize the experimental process and the underlying molecular mechanisms, facilitating a deeper understanding of its application. Further optimization of concentrations and combinations with other plant growth regulators may be necessary for different plant species and genotypes.

References

Troubleshooting & Optimization

Preventing precipitation of 4-Chlorophenylurea in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Chlorophenylurea (CPPU), also known as Forchlorfenuron or KT-30. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CPPU in experimental settings, with a focus on preventing precipitation in stock solutions.

Troubleshooting Guides

This section provides solutions to common issues encountered when working with CPPU stock solutions.

Issue: My CPPU solution has formed a precipitate after preparation.

  • Possible Cause 1: Exceeded Solubility Limit. CPPU has limited solubility in aqueous solutions. If the concentration of your stock solution is too high, it will precipitate out.

    • Solution: Refer to the solubility data in Table 1. Ensure your stock solution concentration is below the solubility limit for the chosen solvent. If you need a higher concentration, consider using a different solvent with higher solvating power for CPPU, such as DMSO or DMF.[1]

  • Possible Cause 2: Temperature Fluctuation. The solubility of CPPU can be temperature-dependent. A decrease in temperature after dissolving the compound can lead to precipitation.

    • Solution: Prepare the stock solution at room temperature and ensure it is completely dissolved before storing. If you need to store the solution at a lower temperature, perform a small-scale test to see if the desired concentration remains in solution at that temperature. Gentle warming and vortexing may help redissolve the precipitate, but be cautious of potential degradation at elevated temperatures.

  • Possible Cause 3: pH Shift. The solubility of urea-based compounds can be influenced by the pH of the solution.

    • Solution: For aqueous solutions, maintaining a pH in the range of 4 to 8 is recommended to improve stability and solubility.[2] Use a buffer to maintain a stable pH if your experimental conditions allow.

  • Possible Cause 4: Solvent Evaporation. If the stock solution container is not sealed properly, the solvent can evaporate, leading to an increase in the concentration of CPPU and subsequent precipitation.

    • Solution: Always use tightly sealed vials for storing stock solutions. For long-term storage, consider using parafilm to further seal the container.

Issue: My CPPU stock solution is turning yellow/brown.

  • Possible Cause: Degradation. Discoloration can be a sign of chemical degradation. Phenylurea compounds can be susceptible to hydrolysis and photodegradation.

    • Solution:

      • Prevent Hydrolysis: Use anhydrous (dry) solvents whenever possible, especially for long-term storage. If using aqueous solutions, prepare them fresh and use them within a short period.[1] Storing aqueous solutions for more than one day is not recommended.[1]

      • Prevent Photodegradation: Protect your stock solution from light by storing it in amber vials or by wrapping the container with aluminum foil.

      • Storage Temperature: For long-term stability, store stock solutions at -20°C.[1] For short-term use, 2-8°C is acceptable.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve CPPU?

A1: The choice of solvent depends on the required concentration and the experimental system. For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices, with a solubility of approximately 30 mg/mL. Ethanol, methanol, and acetone are also effective solvents. For direct use in aqueous systems like plant tissue culture, it is common to first dissolve CPPU in a small amount of DMSO or 1N NaOH and then bring it to the final volume with distilled water.

Q2: How do I prepare a 1 mg/mL stock solution of CPPU for plant tissue culture?

A2: A standard protocol for preparing a 1 mg/mL stock solution is as follows:

  • Weigh out 100 mg of CPPU powder.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add 2-5 mL of DMSO to dissolve the powder completely.

  • Once dissolved, slowly add double-distilled water to bring the total volume to 100 mL, while stirring to ensure the CPPU remains in solution.

  • Sterilize the solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in a sterile, light-protected container at 2-8°C for short-term use or -20°C for long-term storage.

Q3: What is the stability of CPPU in stock solutions?

A3: CPPU is stable for at least 4 years when stored as a crystalline solid at -20°C. In solution, stability is dependent on the solvent, storage temperature, and exposure to light and water. Stock solutions in anhydrous DMSO or DMF are generally stable for several months at -20°C. Aqueous solutions are less stable and should be prepared fresh; it is not recommended to store aqueous solutions for more than one day.

Q4: Can I autoclave my media with CPPU already added?

A4: It is generally recommended to filter-sterilize CPPU stock solutions and add them to the autoclaved and cooled media. High temperatures during autoclaving can lead to the degradation of the compound.

Data Presentation

Table 1: Solubility of this compound (CPPU) in Various Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL
Dimethylformamide (DMF)~30 mg/mL
Ethanol149 g/L (149 mg/mL)
Methanol119 g/L (119 mg/mL)
Acetone127 g/L (127 mg/mL)
Water (pH 6.4, 21°C)39 mg/L (0.039 mg/mL)
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL

Experimental Protocols

Protocol 1: Preparation of a High-Concentration CPPU Stock Solution in an Organic Solvent

  • Objective: To prepare a 30 mg/mL stock solution of CPPU in DMSO.

  • Materials:

    • This compound (CPPU) powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Vortex mixer

    • Calibrated analytical balance

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh 30 mg of CPPU powder into the tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex until the CPPU is completely dissolved. Gentle warming in a water bath (not exceeding 30-40°C) may be used to aid dissolution, but avoid excessive heat.

    • Store the stock solution at -20°C.

Protocol 2: Preparation of a Working Solution for Aqueous Experiments

  • Objective: To prepare a 1 µM working solution of CPPU in a buffered aqueous solution.

  • Materials:

    • 30 mg/mL CPPU stock solution in DMSO (from Protocol 1)

    • Sterile phosphate-buffered saline (PBS) or other desired aqueous buffer

    • Sterile conical tubes

  • Procedure:

    • Calculate the volume of the stock solution needed. The molecular weight of CPPU is approximately 170.6 g/mol . A 30 mg/mL stock is equivalent to ~175.8 mM.

    • Perform serial dilutions. For example, to make a 100 µM intermediate solution, dilute the 175.8 mM stock 1:1758 in your aqueous buffer.

    • From the 100 µM intermediate solution, perform a 1:100 dilution in your final experimental buffer to achieve a 1 µM working concentration.

    • Ensure thorough mixing at each dilution step.

    • Use the working solution immediately. Do not store dilute aqueous solutions.

Visualizations

Diagram 1: Experimental Workflow for Preparing a Stable CPPU Stock Solution

G cluster_prep Preparation cluster_dilution Dilution (for aqueous use) cluster_storage Storage cluster_use Application weigh Weigh CPPU Powder dissolve Dissolve in minimal anhydrous organic solvent (e.g., DMSO) weigh->dissolve dilute Dilute with aqueous buffer to final concentration dissolve->dilute store Store in airtight, amber vial at -20°C (long-term) or 2-8°C (short-term) dissolve->store use Use in experiment dilute->use store->use CPPU CPPU (Cytokinin) AHK Histidine Kinase Receptors (AHK) CPPU->AHK Binds to receptor AHPs Histidine Phosphotransfer Proteins (AHPs) AHK->AHPs Phosphorylates ARRs_B Type-B Response Regulators (ARRs) AHPs->ARRs_B Phosphorylates Gene_Expression Cytokinin-Responsive Gene Expression ARRs_B->Gene_Expression Activates transcription ARRs_A Type-A Response Regulators (ARRs) ARRs_A->AHK Negative feedback Gene_Expression->ARRs_A Induces expression Cell_Division Cell Division & Growth Gene_Expression->Cell_Division

References

Technical Support Center: 4-Chlorophenylurea (4-CPU) Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 4-Chlorophenylurea (4-CPU) during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound (4-CPU)?

A1: The two main degradation pathways for 4-CPU and similar phenylurea compounds are hydrolysis and photodegradation.[1]

  • Hydrolysis: This involves the cleavage of the urea bond and is significantly influenced by pH and temperature.[1] Phenylureas are susceptible to both acid and base-catalyzed hydrolysis.[1][2]

  • Photodegradation: Exposure to light, particularly UV irradiation, can induce degradation, leading to structural changes in the molecule.[1]

  • Thermal Degradation: High temperatures can accelerate the degradation process, often in conjunction with hydrolysis.

Q2: What are the optimal storage conditions for solid 4-CPU?

A2: For long-term stability, solid 4-CPU should be stored in a tightly sealed container in a cool, dry, and dark location. It is crucial to protect the compound from moisture, extreme temperatures, and direct sunlight to prevent degradation.

Q3: What is the recommended way to store 4-CPU in solution?

A3: To minimize degradation in solution, it is recommended to control the pH and temperature. Store stock solutions at low temperatures, such as 2-8 °C for short-term storage or frozen at -20 °C to -80 °C for long-term storage. Based on the behavior of similar compounds, maintaining a pH between 4 and 8 is advisable to reduce hydrolytic degradation. Always protect solutions from light to prevent photodegradation.

Q4: How significant is the risk of degradation in organic solvents?

A4: While the risk of hydrolysis is lower in anhydrous organic solvents, photodegradation and oxidation can still occur. It is important to use high-purity, dry solvents and to protect the solution from light at all times.

Data Presentation: Storage and Stability Summary

Table 1: Recommended Long-Term Storage Conditions for this compound

FormTemperatureHumidityLight ConditionContainer
Solid Cool (e.g., 4.4 to 32.2 °C)Low / Dry (e.g., 25% to 65% RH)DarkTightly sealed, protected from physical damage
Solution (Aqueous) 2-8 °C (short-term) or ≤ -20 °C (long-term)N/AProtected from lightSealed, appropriate for freezing
Solution (Organic) 2-8 °C or ≤ -20 °CN/A (use anhydrous solvents)Protected from lightTightly sealed to prevent solvent evaporation

Table 2: Susceptibility of 4-CPU to Common Stress Factors

Stress FactorConditionSusceptibilityPrimary Degradation Pathway
Acidic Low pH (e.g., 0.1 M HCl)SusceptibleAcid-catalyzed hydrolysis
Basic High pH (e.g., 0.1 M NaOH)SusceptibleBase-catalyzed hydrolysis
Oxidative Presence of oxidizing agents (e.g., H₂O₂)ModerateOxidation
Thermal Elevated temperatures (e.g., >60 °C)Moderate to HighAccelerates hydrolysis and other reactions
Photolytic UV or prolonged sunlight exposureHighPhotodegradation

Troubleshooting Guide

Problem: I am observing unexpected peaks or a decrease in the parent compound peak during analysis.

This issue commonly points to the degradation of 4-CPU. Use the following guide to troubleshoot potential causes.

Troubleshooting_Workflow start Unexpected Results / Degradation Observed? storage_check Review Storage Conditions start->storage_check Solid or Solution Stored Long-Term solution_check Review Solution Preparation & Handling start->solution_check Working with Solutions temp_q Stored at recommended temp (cool/refrigerated)? storage_check->temp_q ph_q Is solution pH controlled (pH 4-8)? solution_check->ph_q light_q Protected from light? temp_q->light_q Yes thermal_deg Potential Thermal Degradation temp_q->thermal_deg No container_q Container tightly sealed? light_q->container_q Yes photo_deg Potential Photodegradation light_q->photo_deg No hydrolysis_contamination Potential Hydrolysis or Contamination container_q->hydrolysis_contamination No ok Stability Likely Maintained container_q->ok Yes solvent_q Using high-purity, dry solvents? ph_q->solvent_q Yes (or N/A for aqueous) hydrolysis_ph Potential pH-driven Hydrolysis ph_q->hydrolysis_ph No freeze_thaw_q Avoiding repeated freeze-thaw cycles? solvent_q->freeze_thaw_q Yes solvent_deg Potential Solvent-Induced Degradation solvent_q->solvent_deg No cycle_deg Potential Freeze-Thaw Degradation freeze_thaw_q->cycle_deg No freeze_thaw_q->ok Yes

Caption: Troubleshooting logic for 4-CPU degradation issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 60°C, 24h) prep Prepare Samples (Neutralize, Dilute) acid->prep base Base Hydrolysis (0.1M NaOH, 60°C, 24h) base->prep ox Oxidation (3% H2O2, RT, 24h) ox->prep thermal Thermal (Solid, 80°C, 48h) thermal->prep photo Photolytic (UV/Vis Light) photo->prep start Prepare 1 mg/mL Stock Solution start->acid start->base start->ox start->thermal start->photo analyze Analyze by Stability-Indicating Method (e.g., HPLC) prep->analyze end Identify Degradants & Assess Mass Balance analyze->end

Caption: Experimental workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 4-CPU (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate the mixture at 60°C for 24 hours. Before analysis, neutralize the sample with an equivalent amount of NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the sample at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid 4-CPU powder to dry heat (e.g., 80°C) for an extended period (e.g., 48 hours). Subsequently, dissolve the stressed powder for analysis.

  • Photolytic Degradation: Expose the 4-CPU solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

A validated analytical method is required to separate and quantify 4-CPU from its potential degradation products.

Table 3: Example HPLC-UV Method Parameters

ParameterSpecification
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (e.g., 85:15 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30°C
Injection Volume 10-20 µL
Sample Preparation Dilute sample in mobile phase, filter through 0.45 µm filter

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathways of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid or Base Catalyzed) cluster_photo Photodegradation (UV/Light Exposure) parent This compound prod1 4-Chloroaniline parent->prod1 prod2 Isocyanic Acid (further hydrolyzes to CO2 + NH3) parent->prod2 photo_prods Oxidized Products & Other Photoproducts parent->photo_prods

Caption: Major degradation pathways of this compound.

References

Technical Support Center: Analysis of 4-Chlorophenylurea and Its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying the degradation products of 4-Chlorophenylurea.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways for this compound are hydrolysis and photodegradation. Hydrolysis typically involves the cleavage of the urea bond, a reaction that is influenced by both pH and temperature. Phenylurea compounds are susceptible to both acid and base-catalyzed hydrolysis. Photodegradation, which is induced by exposure to light, can lead to the formation of various breakdown products.

Q2: What is the major degradation product of this compound?

A2: The primary and most commonly identified degradation product of this compound is 4-chloroaniline. This is formed through the cleavage of the urea linkage. The formation of 4-chloroaniline has been observed in various degradation processes, including microbial decomposition.

Q3: Are there other potential degradation products I should be aware of?

A3: Yes, while 4-chloroaniline is the major product, other degradants can be formed under specific stress conditions. For instance, in studies of similar phenylurea compounds, hydroxylation of the phenyl ring has been observed as a potential degradation pathway. Under photolytic conditions, further degradation of 4-chloroaniline can occur, leading to products like 4-chloronitrobenzene and 4-chloronitrosobenzene.

Q4: How can I minimize the degradation of this compound in my experimental solutions?

A4: To minimize degradation, it is recommended to control the pH of your solutions, ideally maintaining a range between 4 and 8 using a suitable buffer system. Solutions should be protected from light and stored at low temperatures (2-8°C or frozen) to slow down both photodegradation and hydrolysis. If using organic solvents, ensure they are of high purity and anhydrous to reduce the risk of hydrolysis.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound and its degradation products, particularly using High-Performance Liquid Chromatography (HPLC).

Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting) for this compound or its degradation products. 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column contamination or degradation.1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. 2. Reduce the injection volume or the concentration of the sample. 3. Flush the column with a strong solvent or replace the guard column. If the problem persists, replace the analytical column.
Inconsistent retention times. 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature variations.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. 2. Prepare fresh mobile phase and degas it properly. Check the HPLC pump for leaks or pressure fluctuations. 3. Use a column oven to maintain a constant temperature.
No separation between this compound and its degradation products. 1. Mobile phase is too strong or too weak. 2. Inappropriate column chemistry.1. Adjust the organic-to-aqueous ratio in your mobile phase. A gradient elution may be necessary to resolve all compounds. 2. Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter selectivity.
Extraneous peaks in the chromatogram. 1. Contaminated solvent or glassware. 2. Sample degradation after preparation. 3. Carryover from previous injections.1. Use high-purity solvents and thoroughly clean all glassware. 2. Analyze samples as quickly as possible after preparation or store them in a cooled autosampler. 3. Implement a needle wash step in your injection sequence and inject a blank solvent after a high-concentration sample.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products of this compound identified under various stress conditions. The quantitative data represents a general expectation, and actual percentages will vary based on specific experimental conditions.

Stress Condition Potential Degradation Product Chemical Structure Expected % Degradation (Illustrative)
Acid/Base Hydrolysis 4-ChloroanilineC₆H₆ClN5 - 20%
Oxidative (e.g., H₂O₂) Hydroxylated this compound derivativesC₇H₇ClN₂O₂1 - 10%
Photolytic (UV light) 4-ChloroanilineC₆H₆ClN10 - 30%
4-ChloronitrobenzeneC₆H₄ClNO₂Trace
4-ChloronitrosobenzeneC₆H₄ClNOTrace
Thermal 4-ChloroanilineC₆H₆ClN1 - 5%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve the stressed solid to the stock solution concentration for analysis.

  • Photodegradation: Expose a solution of the compound in a quartz cuvette to a calibrated light source in a photostability chamber. Analyze at various time points.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required based on the specific instrumentation and degradation products observed.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient from 5% B to 95% B

    • 20-25 min: 95% B

    • 25-30 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm (using a Diode Array Detector to monitor peak purity).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

3. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

  • Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the parent compound and the degradation products for structural elucidation.

Visualizations

degradation_pathway parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis Cleavage of Urea Bridge photolysis Photodegradation (UV Light) parent->photolysis Cleavage & Rearrangement oxidation Oxidation (H2O2) parent->oxidation thermal Thermal Stress parent->thermal dp1 4-Chloroaniline hydrolysis->dp1 photolysis->dp1 dp3 Further Photo-products (e.g., 4-Chloronitrobenzene) photolysis->dp3 dp2 Hydroxylated Derivatives oxidation->dp2 thermal->dp1

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Photodegradation Photodegradation Stock Solution->Photodegradation Thermal Degradation Thermal Degradation Stock Solution->Thermal Degradation HPLC-DAD Analysis HPLC-DAD Analysis Acid Hydrolysis->HPLC-DAD Analysis Base Hydrolysis->HPLC-DAD Analysis Oxidation->HPLC-DAD Analysis Photodegradation->HPLC-DAD Analysis Thermal Degradation->HPLC-DAD Analysis LC-MS Analysis LC-MS Analysis HPLC-DAD Analysis->LC-MS Analysis Identify Degradants Identify Degradants LC-MS Analysis->Identify Degradants Quantify Degradants Quantify Degradants Identify Degradants->Quantify Degradants Elucidate Structures Elucidate Structures Quantify Degradants->Elucidate Structures

Caption: Workflow for a forced degradation study.

Technical Support Center: Troubleshooting Inconsistent Results in 4-Chlorophenylurea Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Chlorophenylurea (4-CPU) bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in their experimental results. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, along with detailed experimental protocols and data presented in a structured manner.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our 4-CPU bioassay results between experiments. What are the common causes?

A1: Inconsistent results in 4-CPU bioassays can stem from several factors, ranging from the physicochemical properties of 4-CPU to the biological variability of the assay system. The most common culprits include:

  • Compound Solubility and Stability: this compound is a hydrophobic compound with limited water solubility. Inconsistent solubilization can lead to variations in the effective concentration in your assay. Furthermore, the stability of 4-CPU in your assay medium can be affected by pH, light, and temperature, leading to degradation and loss of activity over time.

  • Biological Variability: The physiological state of the plant material or cells used in the bioassay is a major source of variation. Factors such as the age of the plant material, water stress, and overall health can significantly impact the response to cytokinins.

  • Inconsistent Assay Conditions: Minor variations in experimental conditions can lead to significant differences in results. It is crucial to maintain consistency in temperature, light intensity, humidity, and incubation times.

Q2: How can we improve the solubility of 4-CPU in our aqueous bioassay medium?

A2: To improve the solubility of 4-CPU, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your final assay buffer.

  • Co-Solvent System: The most common approach is to dissolve 4-CPU in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be diluted into the aqueous assay medium. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Use of Cyclodextrins: For particularly sensitive assays where even low concentrations of organic solvents are a concern, cyclodextrins can be used to enhance solubility. A stock solution of 4-CPU in a minimal amount of an organic solvent can be slowly added to a stirred solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in the assay buffer to form an inclusion complex.

Q3: What are the best practices for storing 4-CPU solutions to prevent degradation?

A3: To ensure the stability of your 4-CPU solutions, follow these storage guidelines:

  • Stock Solutions: Prepare stock solutions in a high-purity, dry solvent like DMSO. Aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month. Before use, allow the aliquot to equilibrate to room temperature for at least one hour.

  • Aqueous Solutions: Aqueous solutions of 4-CPU are more prone to degradation. It is highly recommended to prepare fresh aqueous solutions for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protect it from light.

Troubleshooting Guides

Issue 1: High Variability in Chlorophyll Retention Bioassay

Symptoms: You are performing a chlorophyll retention bioassay with 4-CPU, but the absorbance readings at 665 nm show high standard deviations between replicates and across different experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Plant Material Use leaves of a uniform age and from plants grown under controlled conditions. Ensure the plants are not water-stressed.
Uneven Leaf Senescence Detach leaves and float them on water for a short period before treatment to allow wound responses to subside.
Incomplete 4-CPU Solubilization Prepare a fresh stock solution of 4-CPU in DMSO and ensure it is fully dissolved before diluting into the assay medium. Visually inspect for any precipitation.
Inconsistent Incubation Conditions Ensure all petri dishes are incubated at the same temperature and light intensity. Use a calibrated incubator and light source.
Issue 2: Low or No Response in Amaranthus Betacyanin Bioassay

Symptoms: You are not observing the characteristic red pigment (betacyanin) formation in Amaranthus seedlings treated with 4-CPU, or the response is very weak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Seedling Age Use seedlings at the recommended developmental stage (e.g., when cotyledons are fully expanded).
Inadequate Light Conditions Ensure seedlings are grown in complete darkness before the assay and then exposed to a consistent light source during the induction period.
Incorrect pH of the Incubation Medium The pH of the incubation buffer can influence betacyanin synthesis. Prepare fresh buffer for each experiment and verify the pH.
Degraded 4-CPU Prepare a fresh stock solution of 4-CPU. If possible, verify the purity and integrity of your 4-CPU solid stock.

Experimental Protocols

Chlorophyll Retention Bioassay with this compound

This bioassay measures the ability of 4-CPU to delay senescence and retain chlorophyll in detached leaves.

Materials:

  • Healthy, fully expanded leaves from a suitable plant species (e.g., oat, wheat, or tobacco)

  • This compound (4-CPU)

  • Dimethyl sulfoxide (DMSO)

  • Petri dishes with filter paper

  • Spectrophotometer

Procedure:

  • Prepare 4-CPU Stock Solution: Dissolve 4-CPU in DMSO to make a 10 mM stock solution.

  • Prepare Treatment Solutions: Prepare a series of dilutions of the 4-CPU stock solution in distilled water or a suitable buffer to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is the same in all treatments and the control (e.g., 0.1%).

  • Leaf Preparation: Detach healthy leaves of a uniform size and age.

  • Incubation: Place a piece of filter paper in each petri dish and moisten it with 5 mL of the respective treatment solution or control. Place three to five leaves in each dish. Seal the dishes with parafilm and incubate in the dark at 25°C for 72 hours.

  • Chlorophyll Extraction: After incubation, extract chlorophyll from the leaves by immersing them in 10 mL of 80% ethanol or acetone. Keep in the dark for 24 hours at room temperature.

  • Measurement: Measure the absorbance of the chlorophyll extract at 665 nm using a spectrophotometer.

Expected Results:

The absorbance at 665 nm will be higher in leaves treated with effective concentrations of 4-CPU compared to the control, indicating a delay in chlorophyll degradation.

4-CPU Concentration (µM) Expected Absorbance at 665 nm (Arbitrary Units) Coefficient of Variation (%)
0 (Control)0.2 ± 0.0525
0.10.3 ± 0.0620
10.5 ± 0.0816
100.8 ± 0.1012.5
1000.7 ± 0.1217
Amaranthus Betacyanin Synthesis Bioassay with this compound

This bioassay utilizes the ability of 4-CPU to induce the synthesis of the red pigment betacyanin in Amaranthus seedlings.

Materials:

  • Amaranthus caudatus seeds

  • This compound (4-CPU)

  • Dimethyl sulfoxide (DMSO)

  • Petri dishes with filter paper

  • Spectrophotometer

Procedure:

  • Seed Germination: Germinate Amaranthus caudatus seeds on moist filter paper in petri dishes in complete darkness at 25°C for 72 hours.

  • Prepare 4-CPU Stock Solution: Dissolve 4-CPU in DMSO to make a 10 mM stock solution.

  • Prepare Treatment Solutions: Prepare a series of dilutions of the 4-CPU stock solution in a suitable buffer (e.g., 2% sucrose and 10 mM phosphate buffer, pH 6.8) to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is consistent across all treatments and the control.

  • Incubation: Transfer 10-15 seedlings to each petri dish containing filter paper moistened with the respective treatment solution or control. Incubate in the dark at 25°C for 24 hours.

  • Betacyanin Extraction: After incubation, extract betacyanin by homogenizing the seedlings in 10 mL of distilled water. Centrifuge the homogenate at 5000 x g for 10 minutes.

  • Measurement: Measure the absorbance of the supernatant at 542 nm and 620 nm. The betacyanin content is proportional to the difference in absorbance (A542 - A620).

Expected Results:

The absorbance difference (A542 - A620) will be higher in seedlings treated with effective concentrations of 4-CPU compared to the control, indicating the induction of betacyanin synthesis.

4-CPU Concentration (µM) Expected Absorbance (A542 - A620) (Arbitrary Units) Coefficient of Variation (%)
0 (Control)0.05 ± 0.0240
0.10.15 ± 0.0427
10.30 ± 0.0620
100.55 ± 0.0815
1000.50 ± 0.0918

Signaling Pathways and Workflows

Cytokinin Signaling Pathway

This compound, as a synthetic cytokinin, is perceived by histidine kinase receptors located in the endoplasmic reticulum membrane of plant cells. This binding initiates a phosphorelay signaling cascade.

Cytokinin_Signaling cluster_extracellular Extracellular/ER Lumen cluster_membrane ER Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPU This compound (4-CPU) AHK Histidine Kinase Receptor (AHK) CPU->AHK Binding AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphorelay ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylation Gene_Expression Cytokinin-Responsive Gene Expression ARR_B->Gene_Expression Activation ARR_A Type-A Response Regulator (ARR-A) ARR_A->AHK Negative Feedback Gene_Expression->ARR_A Induction

Caption: The cytokinin signaling pathway initiated by this compound.

Troubleshooting Workflow for Inconsistent Bioassay Results

This workflow provides a logical sequence of steps to identify and resolve the source of variability in your 4-CPU bioassays.

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Compound Check 4-CPU Stock (Purity, Solubility, Age) Start->Check_Compound Prepare_Fresh Prepare Fresh Stock Solution Check_Compound->Prepare_Fresh Issue Found Check_Protocol Review Assay Protocol (Concentrations, Times) Check_Compound->Check_Protocol No Issue Prepare_Fresh->Check_Protocol Standardize_Protocol Standardize All Protocol Steps Check_Protocol->Standardize_Protocol Issue Found Check_Bio_Material Examine Biological Material (Health, Age, Stress) Check_Protocol->Check_Bio_Material No Issue Standardize_Protocol->Check_Bio_Material Use_Uniform_Material Use Uniform Biological Material Check_Bio_Material->Use_Uniform_Material Issue Found Check_Environment Verify Environmental Conditions (Temp, Light, Humidity) Check_Bio_Material->Check_Environment No Issue Use_Uniform_Material->Check_Environment Calibrate_Equipment Calibrate and Monitor Equipment Check_Environment->Calibrate_Equipment Issue Found Consistent_Results Consistent Results Achieved Check_Environment->Consistent_Results No Issue Calibrate_Equipment->Consistent_Results

Optimizing 4-Chlorophenylurea (4-CPU) Concentration for Specific Plant Species: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 4-Chlorophenylurea (4-CPU) in their experiments. All quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols are provided for key applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-CPU) and what is its primary role in plant development?

A1: this compound (4-CPU) is a synthetic cytokinin, a class of plant growth regulators that primarily promotes cell division and growth. In horticulture and research, it is most commonly used to increase fruit set, enhance fruit size, and improve the overall quality of various fruits.

Q2: How does 4-CPU exert its effects on plants?

A2: 4-CPU mimics the action of natural cytokinins in plants. It stimulates cell division (cytokinesis) and cell elongation, leading to larger fruits. The exact signaling pathway is complex but involves the regulation of gene expression related to cell cycle progression. While a detailed pathway specific to 4-CPU is not fully elucidated, it is understood to interact with the general cytokinin signaling pathway.

Q3: Is 4-CPU suitable for callus induction in plant tissue culture?

A3: While 4-CPU has cytokinin-like activity, its primary application is in fruit development. For callus induction, other plant growth regulators like 2,4-Dichlorophenoxyacetic acid (2,4-D) in combination with cytokinins like 6-Benzylaminopurine (BAP) or Kinetin are more commonly and effectively used across a wide range of plant species. Limited specific protocols exist for using 4-CPU for callus induction.

Q4: How do I prepare a stock solution of 4-CPU?

A4: Preparing a stable and accurate stock solution is crucial for experimental success. A detailed protocol for preparing a 1 mg/mL stock solution is provided in the "Experimental Protocols" section of this guide.

Q5: What are the signs of 4-CPU phytotoxicity?

A5: Over-application of 4-CPU can lead to phytotoxicity. Common symptoms include deformed leaves (twisting, curling), abnormal fruit shape, leaf yellowing (chlorosis), and in severe cases, necrosis (tissue death) and stunted growth.[1][2][3][4] Refer to the "Troubleshooting Guide" for visual examples and corrective measures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application of 4-CPU.

Issue Possible Cause(s) Recommended Solution(s)
Poor Fruit Set After Application - Incorrect timing of application. - Sub-optimal concentration. - Poor plant health or environmental stress.- Apply 4-CPU during the flowering or early fruitlet stage. - Refer to the "Optimal 4-CPU Concentrations" table for species-specific recommendations and conduct a dose-response experiment. - Ensure plants are well-watered and not under nutritional or environmental stress.
Abnormal Fruit Shape (e.g., pointed ends, misshapen) - Application of too high a concentration. - Application at an inappropriate developmental stage.- Reduce the concentration of 4-CPU in subsequent applications. - Ensure application timing is aligned with the recommended stage for the specific species.
Leaf Curling, Twisting, or Yellowing - Phytotoxicity due to excessive concentration. - Spray drift onto sensitive foliage.- Immediately cease application and rinse affected foliage with water if possible. - In future applications, use a lower concentration and apply with care to target only the desired tissues (e.g., flower clusters).[1]
Callus Browning in Tissue Culture - Oxidative stress from explant wounding. - High concentrations of plant growth regulators. - Inappropriate culture conditions (e.g., light, temperature).- Incorporate antioxidants like ascorbic acid or citric acid into the culture medium. - Culture in the dark for an initial period. - Optimize the concentration of all plant growth regulators, not just 4-CPU.
Inconsistent Results Across Experiments - Inaccurate stock solution preparation. - Variation in application technique. - Differences in environmental conditions.- Re-prepare and verify the concentration of your stock solution. - Standardize the application method (e.g., spray volume, dipping time). - Monitor and control environmental factors such as temperature and humidity.

Optimal 4-CPU Concentrations for Fruit Development

The following table summarizes recommended 4-CPU concentrations for improving fruit set and size in specific plant species based on scientific literature. It is crucial to perform small-scale trials to optimize the concentration for your specific cultivar and environmental conditions.

Plant Species Cultivar(s) Application Target Optimal Concentration Range Application Timing Expected Outcome
Tomato (Solanum lycopersicum) VariousFlower clusters15-30 ppmFloweringImproved fruit set
Grape (Vitis vinifera) Seedless varietiesFlower/Fruit clusters5-20 ppmFruit set (berry diameter 2-4 mm)Increased berry size and weight
Kiwifruit (Actinidia deliciosa) 'Hayward'Young fruitlets5-20 ppm2-3 weeks after full bloomIncreased fruit size and weight

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL 4-CPU Stock Solution

Materials:

  • This compound (4-CPU) powder

  • 1N Sodium Hydroxide (NaOH)

  • Distilled water

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm) and syringe

  • Sterile storage bottles

Procedure:

  • Weigh out 100 mg of 4-CPU powder and place it in the 100 mL volumetric flask.

  • Add a small amount of 1N NaOH dropwise while gently swirling until the 4-CPU powder is completely dissolved.

  • Once dissolved, add distilled water to bring the total volume to 100 mL.

  • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer for 10-15 minutes to ensure it is thoroughly mixed.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Label the bottle with the name of the solution (4-CPU Stock Solution), concentration (1 mg/mL), and the date of preparation.

  • Store the stock solution at 4°C in the dark.

Protocol 2: General Procedure for Optimizing 4-CPU Concentration for Fruit Set

Objective: To determine the optimal concentration of 4-CPU for improving fruit set and size for a specific plant species.

Materials:

  • Healthy, flowering plants of the target species.

  • 4-CPU stock solution (1 mg/mL).

  • Distilled water.

  • Graduated cylinders and beakers for dilutions.

  • Spray bottles or equipment for precise application.

  • Calipers for measuring fruit size.

  • Labels and markers.

Procedure:

  • Prepare Treatment Solutions: Prepare a series of 4-CPU dilutions from the stock solution. A common range to test is 0 (control), 5, 10, 20, and 40 ppm. To make a 10 ppm solution from a 1 mg/mL (1000 ppm) stock, you would dilute 1 mL of the stock solution into 99 mL of distilled water.

  • Plant Selection and Labeling: Select a sufficient number of healthy, uniform plants for the experiment. Randomly assign each plant to a treatment group and label them clearly. Ensure there are several replicate plants for each treatment group.

  • Application: At the appropriate developmental stage (e.g., full bloom, early fruitlet), apply the corresponding 4-CPU solution to the target tissues (e.g., flower clusters). Ensure even and thorough coverage. The control group should be treated with distilled water only.

  • Data Collection:

    • Fruit Set (%): After a designated period, count the number of flowers that have successfully developed into fruits in both treated and control groups. Calculate the fruit set percentage.

    • Fruit Size and Weight: At maturity, randomly sample a number of fruits from each plant and measure their diameter, length, and fresh weight.

  • Data Analysis: Statistically analyze the collected data to determine if there are significant differences between the treatment groups. Identify the concentration that provides the desired outcome without causing phytotoxicity.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Cascade 4-CPU 4-CPU Receptor Cytokinin Receptor (Histidine Kinase) 4-CPU->Receptor Binding Phosphorelay Phosphorelay Cascade Receptor->Phosphorelay Activation TF_Activation Transcription Factor Activation Phosphorelay->TF_Activation Signal Transduction Gene_Expression Gene Expression (Cell Cycle Genes) TF_Activation->Gene_Expression Regulation Cell_Division Cell Division & Elongation Gene_Expression->Cell_Division Protein Synthesis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 4-CPU Stock Solution Dilutions Create Treatment Dilutions Stock->Dilutions Application Apply to Target Plant Tissue Dilutions->Application Incubation Incubate Under Controlled Conditions Application->Incubation Data Collect Data (e.g., Fruit Set, Size) Incubation->Data Analysis Statistical Analysis Data->Analysis Optimization Determine Optimal Concentration Analysis->Optimization Troubleshooting_Logic Start Issue Encountered? Phyto Phytotoxicity Symptoms? Start->Phyto Efficacy Poor Efficacy? Start->Efficacy Concentration Reduce Concentration Phyto->Concentration Yes CheckTiming Verify Application Timing Efficacy->CheckTiming Yes CheckConc Optimize Concentration CheckTiming->CheckConc CheckHealth Assess Plant Health CheckConc->CheckHealth

References

pH effect on 4-Chlorophenylurea stability and activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and activity of 4-Chlorophenylurea, particularly concerning the effects of pH.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is significantly influenced by pH. The primary degradation pathway is hydrolysis of the urea bond. Generally, phenylurea compounds like this compound exhibit the greatest stability in slightly acidic to neutral conditions. Under strongly acidic or alkaline conditions, the rate of hydrolysis increases.

Q2: What is the optimal pH range for preparing and storing this compound solutions?

A2: To minimize degradation, it is recommended to prepare and store aqueous solutions of this compound in a pH range of 4.0 to 7.0. The use of a buffered system is highly advisable to maintain a stable pH.

Q3: How should I handle stock solutions of this compound?

A3: Stock solutions are best prepared in a non-aqueous solvent where hydrolysis is less of a concern. For long-term storage, it is recommended to store stock solutions at low temperatures, such as 2-8°C for short periods or frozen at -20°C for extended durations. When using frozen stocks, allow them to thaw completely and ensure thorough mixing before use.

Q4: Can temperature affect the stability of this compound solutions?

A4: Yes, temperature plays a crucial role in the stability of this compound. The rate of hydrolysis, the primary degradation pathway, increases with temperature. Therefore, it is advisable to conduct experiments at controlled temperatures and store solutions at recommended low temperatures to ensure the integrity of the compound.

Q5: What is the primary mechanism of action for the biological activity of this compound?

A5: Phenylurea derivatives, including this compound, are known to exhibit cytokinin-like activity. Cytokinins are a class of plant hormones that regulate various aspects of plant growth and development, primarily by promoting cell division and differentiation. The activity of this compound is believed to stem from its interaction with components of the cytokinin signaling pathway.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results Degradation of this compound in solution due to improper pH.Ensure that the pH of your experimental solutions is maintained within the optimal range of 4.0-7.0 using a suitable buffer. Prepare fresh solutions for each experiment if possible.
Temperature fluctuations affecting stability.Maintain a constant and controlled temperature throughout your experiments. Store stock and working solutions at recommended low temperatures.
Loss of biological activity Hydrolysis of the compound in aqueous media.Prepare stock solutions in a non-aqueous solvent. For aqueous working solutions, use them immediately after preparation and within the recommended pH range.
Photodegradation.Protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil.
Precipitation of the compound in solution Poor solubility at the experimental pH and concentration.Verify the solubility of this compound at the specific pH of your experiment. Adjust the concentration or pH if necessary. The use of a co-solvent might be required for higher concentrations.

Data Presentation

Stability of this compound at Different pH Conditions
pH RangeConditionExpected StabilityPrimary Degradation Pathway
1.0 - 3.0AcidicLow to ModerateAcid-catalyzed hydrolysis
4.0 - 7.0Slightly Acidic to NeutralHighMinimal hydrolysis
8.0 - 12.0AlkalineLowBase-catalyzed hydrolysis
Solubility of this compound
pHSolubility (µg/mL)
7.4>25.6[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound

Objective: To determine the rate of degradation of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffer salts (e.g., phosphate, citrate) to prepare buffers of desired pH (e.g., 3, 5, 7, 9)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Constant temperature incubator or water bath

Procedure:

  • Preparation of Buffers: Prepare a series of aqueous buffers at the desired pH values (e.g., 3, 5, 7, and 9).

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • Preparation of Working Solutions: Dilute the stock solution with each of the prepared pH buffers to a final concentration (e.g., 10 µg/mL). Ensure the final concentration of acetonitrile is low (<1%) to minimize its effect on the hydrolysis rate.

  • Incubation: Incubate the working solutions at a constant temperature (e.g., 25°C, 40°C, or 50°C).

  • Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Analysis: Immediately analyze the withdrawn samples by HPLC to determine the concentration of the remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition. From this data, the degradation rate constant and half-life (t½) can be calculated.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate this compound from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0). A typical gradient might be:

    • 0-5 min: 20% Acetonitrile

    • 5-20 min: Gradient to 80% Acetonitrile

    • 20-25 min: Hold at 80% Acetonitrile

    • 25-30 min: Return to 20% Acetonitrile and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.

  • Injection Volume: 10-20 µL.

Protocol 3: Cytokinin Activity Bioassay (e.g., Amaranthus Bioassay)

Objective: To determine the cytokinin-like activity of this compound.

Materials:

  • Amaranthus caudatus seeds

  • Test solutions of this compound at various concentrations

  • Positive control (e.g., kinetin or zeatin)

  • Negative control (buffer or solvent used for test solutions)

  • Petri dishes

  • Filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Seed Germination: Germinate Amaranthus caudatus seeds in the dark for 48-72 hours.

  • Preparation of Assay Plates: Place filter paper in petri dishes and moisten with the test solutions, positive control, or negative control.

  • Incubation: Transfer the germinated seedlings to the prepared petri dishes. Incubate the dishes in the dark for a specified period (e.g., 18-24 hours) at a constant temperature (e.g., 25°C).

  • Betacyanin Extraction: After incubation, extract the betacyanin pigment from the cotyledons using a suitable solvent (e.g., acidified ethanol).

  • Quantification: Measure the absorbance of the extracted betacyanin at its maximum absorbance wavelength (around 540 nm) using a spectrophotometer.

  • Data Analysis: Compare the betacyanin production in the presence of this compound to that of the positive and negative controls to determine its cytokinin-like activity.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Stability Experiment cluster_analysis Analysis stock Prepare Stock Solution (in Acetonitrile) working Prepare Working Solutions (in each pH buffer) stock->working buffers Prepare Aqueous Buffers (pH 3, 5, 7, 9) buffers->working incubate Incubate at Constant Temperature working->incubate sample Withdraw Aliquots at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Degradation Rate, Half-life) hplc->data

Caption: Experimental workflow for assessing the pH stability of this compound.

cytokinin_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPU This compound (Cytokinin-like) Receptor Histidine Kinase Receptor (AHK) CPU->Receptor Binds AHP Histidine Phosphotransfer Protein (AHP) Receptor->AHP Phosphorylates ARR_B Type-B Response Regulator (ARR-B) AHP->ARR_B Phosphorylates Gene Cytokinin Response Genes ARR_B->Gene Activates Transcription Response Cell Division & Differentiation Gene->Response Leads to

Caption: Proposed mechanism of this compound action via the cytokinin signaling pathway.

References

Technical Support Center: Photodegradation of 4-Chlorophenylurea Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the photodegradation of 4-Chlorophenylurea (4-CPU) solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Question Answer
Q1: I'm seeing extra peaks in my HPLC chromatogram that are not the parent compound. What could they be? A1: The appearance of extra peaks likely indicates the degradation of 4-CPU. The primary degradation products from photodegradation are 2-chlorobenzamide and 4-chlorophenyl isocyanate. If your solution has been exposed to moisture, hydrolysis may also occur, leading to the formation of 2-chlorobenzamide and 4-chloroaniline.
Q2: My 4-CPU stock solution seems to be degrading over time, even when stored in the dark. What is happening? A2: Even in the absence of light, 4-CPU can degrade. This is often due to hydrolysis, especially if the solvent contains trace amounts of water. Solvents like DMSO are hygroscopic and can absorb moisture from the air, accelerating degradation. To troubleshoot, prepare a fresh stock solution in a high-purity, anhydrous solvent and compare its HPLC profile to your older solution.
Q3: How can I prevent the degradation of my 4-CPU stock solution? A3: To minimize degradation, store stock solutions at -20°C or -80°C for long-term storage. For short-term use, 4°C is acceptable. Always use amber vials or wrap containers in aluminum foil to protect from light. Use vials with tight-fitting caps to prevent moisture absorption. It is also good practice to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q4: The rate of photodegradation in my experiment is much slower than expected. What could be the reason? A4: Several factors can influence the photodegradation rate. Ensure your light source (e.g., xenon lamp) is functioning correctly and emitting the appropriate wavelength and intensity. The presence of oxygen can also affect the reaction rate, so ensure consistent aeration (or deaeration for anaerobic conditions). The pH of the solution can also play a role in the stability of 4-CPU.
Q5: I am having trouble getting reproducible results. What should I check? A5: For reproducibility, consistency in your experimental setup is key. This includes maintaining a constant temperature, light intensity, and sample volume. Ensure that the concentration of any co-solvents (like acetonitrile used to dissolve the 4-CPU) is kept low and consistent across all samples, as it can influence the photodegradation process. Also, verify the stability of your analytical equipment (e.g., HPLC, GC-MS) by running standards.

Frequently Asked Questions (FAQs)

Question Answer
What are the main degradation pathways of this compound? This compound primarily degrades through two abiotic pathways: hydrolysis and photodegradation. Hydrolysis involves the cleavage of the urea bridge to form 2-chlorobenzamide and 4-chloroaniline. Photodegradation, induced by light, also cleaves the urea bond, typically forming 2-chlorobenzamide and 4-chlorophenyl isocyanate.
What analytical techniques are most suitable for studying 4-CPU photodegradation? High-Performance Liquid Chromatography (HPLC) with UV detection is commonly used for quantifying the concentration of 4-CPU over time. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying the various photodegradation byproducts.
Does the presence of oxygen affect the photodegradation of 4-CPU? Yes, the presence of oxygen can influence the rate of photodegradation. Studies have shown that the degradation kinetics can differ under aerobic (oxygen-purged) and anaerobic (nitrogen-purged) conditions.[1][2]
What is the expected kinetic order of 4-CPU photodegradation? The photodegradation of 4-CPU in aqueous solutions generally follows first-order kinetics.[1]
Are there any known photosensitizers that can enhance the degradation of 4-CPU? While not specifically detailed for 4-CPU in the provided search results, for similar phenylurea herbicides, photosensitizers like titanium dioxide (TiO2) and hydrogen peroxide (H2O2) have been used to accelerate photodegradation under UV irradiation.[3][4]

Quantitative Data Summary

The photodegradation of this compound has been reported to follow first-order kinetics. However, specific rate constants and half-lives are often detailed within the full text of research articles and are not always available in abstracts.

Table 1: Photodegradation Kinetics of this compound in Aqueous Solution

MediumConditionRate Constant (k)Half-life (t½)
WaterOxygenData not available in abstractData not available in abstract
WaterNitrogenData not available in abstractData not available in abstract
Note: For specific values, consultation of full-text articles is recommended.

Experimental Protocols

General Photodegradation Experiment

This protocol outlines a general procedure for studying the photodegradation of this compound in an aqueous solution.

Materials and Reagents:

  • This compound (analytical standard)

  • HPLC-grade water

  • Acetonitrile (HPLC grade)

  • High-purity nitrogen or oxygen gas

  • Quartz reaction vessels

  • Xenon lamp photoreactor (or other suitable UV light source)

Procedure:

  • Preparation of Aqueous Solutions:

    • Prepare a stock solution of 4-CPU by dissolving a known amount in a minimal volume of acetonitrile.

    • Dilute the stock solution with HPLC-grade water to the desired final concentration. Keep the final concentration of acetonitrile low to minimize its effect on the reaction.

  • Photodegradation:

    • Transfer the aqueous 4-CPU solution into quartz reaction vessels.

    • For anaerobic conditions, purge the solution with high-purity nitrogen for a sufficient time to remove dissolved oxygen. For aerobic conditions, purge with oxygen or air.

    • Seal the reaction vessels and place them in the photoreactor.

    • Irradiate the samples for a predetermined period.

    • Run a parallel control experiment in the dark to assess hydrolytic degradation.

  • Sample Collection and Storage:

    • Collect aliquots at specific time intervals.

    • Protect the collected samples from light and store them at a low temperature (e.g., 4°C) prior to analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)

This protocol is for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV detection at a wavelength corresponding to the maximum absorbance of 4-CPU (e.g., around 240 nm).

  • Quantification: Based on a calibration curve prepared from standard solutions of 4-CPU.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the identification of photodegradation products.

Sample Preparation:

  • Extract the irradiated samples with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Concentrate the extracts.

  • Derivatization may be necessary for non-volatile products.

Instrumentation and Conditions:

  • GC-MS System: With a mass selective detector

  • Column: A nonpolar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Identification: Based on the retention time and comparison of the acquired mass spectrum with a reference library.

Visualizations

photodegradation_workflow prep Sample Preparation (4-CPU in Aqueous Solution) photoreactor Photoreactor (Xenon Lamp) prep->photoreactor Irradiation sampling Time-point Sampling photoreactor->sampling Aliquots analysis Chemical Analysis sampling->analysis hplc HPLC-UV (Quantification) analysis->hplc Parent Compound gcms GC-MS (Identification) analysis->gcms Byproducts data Data Interpretation (Kinetics & Pathway) hplc->data gcms->data

Caption: Experimental workflow for photodegradation studies.

degradation_pathways cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis cpu This compound photo_intermediate Cleavage of Urea Bridge cpu->photo_intermediate UV Light hydro_intermediate Cleavage of Urea Bridge cpu->hydro_intermediate H₂O cba1 2-Chlorobenzamide photo_intermediate->cba1 cpi 4-Chlorophenyl Isocyanate photo_intermediate->cpi cba2 2-Chlorobenzamide hydro_intermediate->cba2 cpa 4-Chloroaniline hydro_intermediate->cpa

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Contamination Control in Tissue Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for controlling contamination in tissue culture.

Frequently Asked Questions (FAQs)

Q1: Can 4-Chlorophenylurea (CPPU) be used to control microbial contamination in plant tissue culture?

A1: this compound (CPPU), also known as Forchlorfenuron, is a synthetic plant growth regulator belonging to the cytokinin group.[1] Its primary role is to promote cell division and differentiation, leading to increased fruit size and yield.[2][3] While there is some evidence of CPPU suppressing disease symptoms in specific cases, such as with Pseudomonas syringae pv. actinidiae (Psa) in kiwifruit, it does so by eliciting a physiological response in the plant rather than by acting as a broad-spectrum biocide. Therefore, CPPU is not recommended as a primary agent for controlling common microbial contaminants like bacteria, fungi, and yeast in tissue culture media. For robust contamination control, it is essential to use proven biocides and strict aseptic techniques.

Q2: What are the common types of microbial contaminants in tissue culture?

A2: The most common contaminants are bacteria, fungi (molds and yeasts), and mycoplasma.

  • Bacteria: Often cause the culture medium to become cloudy or change color (typically yellow due to a pH drop). Under a microscope, they appear as small, moving particles.

  • Fungi (Molds): Appear as filamentous structures (mycelia), often looking like furry clumps floating on the medium's surface.

  • Yeasts: A type of fungus that can make the medium cloudy. Microscopically, they are small, budding, oval-shaped particles.

  • Mycoplasma: These are very small bacteria without a cell wall, making them difficult to detect with a standard light microscope. They can alter cell metabolism and growth without causing visible turbidity, leading to inconsistent experimental results.

Q3: What is Plant Preservative Mixture (PPM™), and how is it used for contamination control?

A3: Plant Preservative Mixture (PPM™) is a broad-spectrum biocide specifically designed for use in plant tissue culture. It effectively prevents the growth of bacteria and fungi, including airborne, waterborne, and endogenous contaminants. PPM is heat-stable, allowing it to be autoclaved with the culture medium. It is a valuable tool for maintaining sterile cultures, especially when working with explants that are difficult to surface-sterilize.

Q4: Can I use standard antibiotics to control contamination?

A4: Yes, antibiotics can be used, but with caution. They are typically more specific than broad-spectrum biocides. Overuse or continuous use can lead to the development of resistant microbial strains. It is often recommended to use antibiotics for short-term applications or to rescue valuable cultures. A combination of different antibiotics may be needed to control a wide range of bacteria.

Troubleshooting Contamination Issues

Problem 1: My tissue culture medium has turned cloudy and yellow.

  • Probable Cause: Bacterial contamination. Bacteria multiply rapidly, consuming nutrients in the medium and producing acidic byproducts that lower the pH, causing the phenol red indicator to turn yellow.

  • Immediate Action:

    • Immediately isolate and discard all contaminated flasks or plates to prevent cross-contamination.

    • Thoroughly disinfect the biosafety cabinet and incubator with 70% ethanol followed by a stronger disinfectant.

  • Preventative Measures:

    • Review and reinforce your aseptic technique. Ensure all movements within the biosafety cabinet are deliberate and minimize airflow disruption.

    • Check the sterility of your media, supplements, and water source. Consider filtering all liquid reagents.

    • Ensure your autoclave is functioning correctly and reaching the required temperature and pressure for sterilization.

Problem 2: I see fuzzy, filamentous growths on the surface of my culture medium.

  • Probable Cause: Fungal (mold) contamination. Fungal spores are common in the air and can easily enter cultures if aseptic technique is compromised.

  • Immediate Action:

    • Discard the contaminated cultures immediately. Attempting to rescue mold-contaminated cultures is rarely successful and poses a high risk to other experiments.

    • Decontaminate the entire work area, paying special attention to corners and hidden surfaces where spores might settle.

  • Preventative Measures:

    • Improve environmental controls. Keep the lab clean and minimize traffic. Ensure HEPA filters in biosafety cabinets are certified and functioning correctly.

    • Consider adding a fungicide or a broad-spectrum agent like PPM™ to your medium, especially during the initial stages of culture.

Problem 3: My cells are growing poorly and look unhealthy, but the medium is clear.

  • Probable Cause: Mycoplasma or cryptic bacterial contamination. These contaminants may not cause visible turbidity but can significantly impact cell health and experimental results. Chemical contamination from reagents or water is also a possibility.

  • Immediate Action:

    • Quarantine the suspected cultures and all related reagents.

    • Test a sample of the culture for mycoplasma using a reliable method like a PCR-based kit.

  • Preventative Measures:

    • Routinely test all cell lines for mycoplasma, especially upon receiving them from external sources.

    • Use high-quality, tissue culture-grade water and reagents from trusted suppliers.

    • Aliquot reagents into smaller, single-use volumes to prevent contamination of stock solutions.

Quantitative Data Summary

The following tables summarize recommended concentrations for common contamination control agents. Note that optimal concentrations can vary by plant species and the severity of contamination.

Table 1: Recommended Concentrations of Common Antimicrobials

AgentTarget OrganismTypical Working ConcentrationNotes
Plant Preservative Mixture (PPM™) Bacteria & Fungi0.5 - 2.0 mL/L (0.05% - 0.2%)Heat stable; can be autoclaved with media. Effective against a broad spectrum of microbes.
Gentamicin Bacteria (Broad Spectrum)50 µg/mLCan be phytotoxic to some plant species.
Amphotericin B Fungi (Yeast & Mold)2.5 µg/mLCan be toxic to plant cells; use with caution.
Fluconazole Fungi (Yeast)150 - 300 µg/mLUsed as a potential rescue treatment but discarding the culture is preferred.

Key Experimental Protocols

Protocol 1: Aseptic Technique for Tissue Culture

This protocol outlines the fundamental steps for maintaining a sterile environment.

  • Preparation of Work Area:

    • Clear the biosafety cabinet of all unnecessary items.

    • Wipe down all interior surfaces of the cabinet with 70% ethanol.

    • Turn on the cabinet's UV light for at least 15-20 minutes before use, then turn it off and allow the fan to run for 5-10 minutes.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water.

    • Wear a clean lab coat and sterile gloves. Spray gloves with 70% ethanol.

  • Handling Materials:

    • Spray all bottles, flasks, and equipment with 70% ethanol before placing them inside the cabinet.

    • Arrange materials to create a clear workflow, separating sterile and non-sterile items.

    • Do not talk, sing, or cough over open cultures.

    • Flame the necks of glass bottles and the tips of instruments (if using a flame) before and after use.

  • Post-Procedure:

    • Close all containers securely.

    • Remove all materials and wipe down the cabinet surfaces again with 70% ethanol.

Protocol 2: Preparation of Sterile Tissue Culture Medium with PPM™

This protocol describes how to prepare a standard plant tissue culture medium, such as Murashige and Skoog (MS), with the addition of PPM™.

  • Measure Water: In a large beaker, measure out approximately 80% of the final required volume of tissue culture-grade water (e.g., 800 mL for a 1 L final volume).

  • Add Components:

    • Place a magnetic stir bar in the beaker and turn on the stir plate.

    • While stirring, add the powdered MS medium mix, sucrose (typically 20-30 g/L), and any desired plant growth regulators (like auxins or cytokinins). Allow each component to dissolve completely.

  • Add PPM™: Add the desired volume of PPM™ (e.g., 1 mL for a 0.1% solution in 1 L of media).

  • Adjust pH: Adjust the pH of the medium to the desired level (typically 5.7-5.8 for plant tissue culture) using 1N NaOH or 1N HCl.

  • Final Volume: Transfer the solution to a graduated cylinder and add water to reach the final volume.

  • Add Gelling Agent: If preparing a solid or semi-solid medium, pour the solution back into a beaker, add the gelling agent (e.g., agar, 6-8 g/L), and heat while stirring until the agent is completely dissolved.

  • Dispense and Sterilize: Dispense the medium into culture vessels (e.g., flasks, jars, or test tubes).

  • Autoclave: Sterilize the medium in a validated autoclave at 121°C and 15 psi (1.05 kg/cm ²) for 20 minutes.

  • Cool: Allow the medium to cool and solidify before use.

Visual Guides

Contamination Troubleshooting Workflow

G observe Daily Observation of Cultures contam_suspect Contamination Suspected? (Turbidity, Color Change, Filaments) observe->contam_suspect healthy Culture Appears Healthy Continue Routine Monitoring contam_suspect->healthy No isolate Isolate Contaminated Vessels IMMEDIATELY contam_suspect->isolate Yes identify Identify Contaminant Type (Microscopy) isolate->identify bacterial Bacterial (Cloudy, pH Drop) identify->bacterial Visual/Microscope fungal Fungal (Filaments, Spores) identify->fungal Visual/Microscope myco Poor Growth / No Visible Sign (Suspect Mycoplasma) identify->myco Subtle Signs discard Discard Contaminated Cultures bacterial->discard fungal->discard test_myco Perform Mycoplasma Test (e.g., PCR) myco->test_myco decontaminate Decontaminate Workspace (BSC, Incubator) discard->decontaminate review Review Aseptic Technique & Sterilization Protocols decontaminate->review review->observe test_myco->discard Positive

Caption: Workflow for identifying and responding to contamination events.

Sources of Contamination and Control Points

G sources Sources of Contamination Environment (Air, Surfaces) Personnel (Technique, Hygiene) Reagents (Media, Water, Serum) Equipment (Tools, Glassware) Explant (Endogenous Contaminants) controls Control Points & Strategies HEPA Filtration & Regular Cleaning Strict Aseptic Technique & PPE Sterile Filtration & Quality Control Proper Autoclaving & Sterilization Surface Sterilization & Use of Biocides (PPM™) sources:m1->controls:c1 sources:m2->controls:c2 sources:m3->controls:c3 sources:m4->controls:c4 sources:m5->controls:c5

Caption: Relationship between contamination sources and their control points.

References

Enhancing 4-Chlorophenylurea (CPPU) Efficacy in Plant Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize 4-Chlorophenylurea (CPPU), a synthetic cytokinin, in plant tissue culture. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and an overview of the molecular mechanisms involved.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (CPPU) and what is its primary function in plant media?

A1: this compound, also known as Forchlorfenuron, is a synthetic plant growth regulator with strong cytokinin-like activity.[1] Its primary function is to promote cell division, cell expansion, and chlorophyll biosynthesis.[1][2] In plant tissue culture, it is used to induce somatic embryogenesis, assist in callus production, stimulate organogenesis, and enhance shoot proliferation.[3]

Q2: What is the mechanism of action of CPPU?

A2: CPPU primarily acts as a competitive inhibitor of cytokinin oxidase/dehydrogenase (CKO), an enzyme responsible for the irreversible degradation of cytokinins.[4] By inhibiting CKO, CPPU increases the endogenous levels of active cytokinins, thereby promoting plant growth and development. It can also influence the balance of other endogenous plant hormones.

Q3: Is CPPU heat-stable? Can it be autoclaved with the media?

A3: CPPU is not fully heat-stable, and some loss of activity may occur during autoclaving. Therefore, it is recommended to filter-sterilize the CPPU stock solution and add it to the autoclaved and cooled medium.

Q4: What is the recommended solvent for dissolving CPPU?

A4: CPPU is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For plant tissue culture applications, DMSO is a commonly used solvent to prepare a stock solution.

Q5: Can CPPU be used in combination with other plant growth regulators?

A5: Yes, CPPU often exhibits synergistic effects when used with other plant growth regulators. It is frequently used in combination with auxins (e.g., NAA) to promote callus induction and shoot regeneration, and with gibberellins (e.g., GA₃) to enhance fruit size and set.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the application of CPPU in plant media.

Problem Possible Cause(s) Troubleshooting Steps & Solutions
Hyperhydricity (Vitrification) High concentrations of cytokinins, including CPPU, can induce hyperhydricity, a physiological disorder characterized by a glassy, water-soaked appearance of tissues. Other contributing factors include high humidity in the culture vessel, low light intensity, and high ammonium concentration in the medium.- Reduce CPPU Concentration: Lower the concentration of CPPU in the medium. - Optimize Culture Environment: Improve ventilation in the culture vessels to reduce humidity. Increase light intensity. - Adjust Medium Composition: Increase the gelling agent concentration. Reduce the ammonium nitrate concentration or use a nitrate-only nitrogen source.
Abnormal Morphology (e.g., stunted growth, abnormal leaves, protruding fruit tips) High concentrations of CPPU can lead to morphological abnormalities. The timing of application can also influence morphology.- Optimize CPPU Concentration: Conduct a dose-response experiment to determine the optimal concentration for your specific plant species and explant type. - Adjust Application Timing: For fruit development, applying CPPU too early (e.g., at petal fall) can cause abnormal fruit shapes. Experiment with different application timings.
Reduced Shoot Regeneration While CPPU can promote shoot regeneration, excessively high concentrations can be inhibitory and may lead to callus formation at the expense of shoot development.- Lower CPPU Concentration: Reduce the CPPU concentration in the regeneration medium. - Optimize Auxin-to-Cytokinin Ratio: Adjust the ratio of CPPU to auxin in the medium. A proper balance is crucial for shoot induction. - Subculture Regularly: Transfer explants to fresh medium at appropriate intervals to avoid nutrient depletion and accumulation of inhibitory compounds.
Precipitation in Media CPPU has low solubility in water. Adding a concentrated DMSO stock solution directly to an aqueous medium can cause precipitation.- Proper Dilution Technique: When preparing the medium, add the CPPU stock solution to the final volume of the medium while stirring to ensure proper mixing and prevent precipitation. For cell cultures, it is recommended to dilute the DMSO stock in a serum-containing medium. - Check Final DMSO Concentration: Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid toxicity to the plant tissues.
Browning of Explants/Media This is often due to the oxidation of phenolic compounds released from the explants in response to stress, which can be exacerbated by certain culture conditions.- Use Antioxidants: Add antioxidants like ascorbic acid or citric acid to the medium. - Dark Treatment: Initially culture the explants in the dark for a short period. - Frequent Subculturing: Transfer explants to fresh medium regularly.

Section 3: Experimental Protocols

Preparation of CPPU Stock Solution (1 mg/mL)

Materials:

  • This compound (CPPU) powder

  • Dimethyl Sulfoxide (DMSO)

  • Sterile volumetric flask (e.g., 10 mL)

  • Sterile pipette

  • Sterile syringe filter (0.22 µm pore size)

  • Sterile storage vials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh 10 mg of CPPU powder.

  • Transfer the powder to a sterile 10 mL volumetric flask.

  • Add a small amount of DMSO (e.g., 2-3 mL) to the flask to dissolve the CPPU powder completely. Gently swirl the flask to aid dissolution.

  • Once the CPPU is fully dissolved, bring the volume up to 10 mL with sterile distilled water. Mix the solution thoroughly.

  • Filter-sterilize the stock solution using a sterile syringe fitted with a 0.22 µm filter into a sterile storage vial.

  • Label the vial with the name of the solution, concentration (1 mg/mL), and the date of preparation.

  • Store the stock solution at 2-8°C.

Incorporation of CPPU into Plant Tissue Culture Medium

Procedure:

  • Prepare the plant tissue culture medium (e.g., Murashige and Skoog medium) with all components except CPPU.

  • Autoclave the medium at 121°C and 15 psi for 15-20 minutes.

  • Allow the medium to cool to approximately 45-50°C in a laminar flow hood.

  • Add the required volume of the filter-sterilized CPPU stock solution to the cooled medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 mg/L, add 1 mL of the 1 mg/mL stock solution to 1 L of medium.

  • Mix the medium thoroughly to ensure uniform distribution of CPPU.

  • Dispense the medium into sterile culture vessels.

Section 4: Quantitative Data on CPPU Application

Recommended CPPU Concentrations for In Vitro Culture of Various Plant Species
Plant Species Explant Type CPPU Concentration (mg/L) Objective Reference(s)
Hibiscus rosa-sinensisNodal segments0.62 (2.5 µM)Shoot proliferation
Citrus aurantium (Sour Orange)Epicotyl segments0.05Direct shoot organogenesis (with 0.2 mg/L IAA)
Nicotiana tabacum (Tobacco)Leaf discs0.2 (in combination with 2.0 mg/L NAA)Callus induction
Paeonia ostiiLeaf explants0.9 (with 0.3 mg/L IBA)Callus induction
Paeonia ostiiLeaf explants0.2 (with 0.2 mg/L IBA)Shoot induction
Synergistic Effects of CPPU with Other Plant Growth Regulators
Plant Species CPPU Concentration Synergistic PGR & Concentration Observed Effect Reference(s)
Grapes (Vitis vinifera)5 mg/LGA₃ (10 mg/L)Increased fruit set and fruit expansion
Grapes (Vitis vinifera 'Shine Muscat')15 mg/LGA₃ (25 mg/L)Improved fruit quality
Loquat (Eriobotrya japonica)20 mg/LGA₃ (200 mg/L)Induction of seedless fruit set and growth
Paeonia ostii2.02 µMThidiazuron (TDZ) (2.27 µM)Induction of multiple nodes
Nicotiana tabacum0.2 mg/LNaphthaleneacetic acid (NAA) (2.0 mg/L)Callus induction

Section 5: Signaling Pathways and Experimental Workflows

Cytokinin Signaling Pathway and the Role of CPPU

CPPU enhances cytokinin responses by inhibiting cytokinin oxidase (CKO), the enzyme that degrades active cytokinins. This leads to an accumulation of endogenous cytokinins, which then activate the cytokinin signaling pathway. The pathway is a multi-step phosphorelay system initiated by the binding of cytokinins to histidine kinase (AHK) receptors in the cell membrane. This binding triggers a phosphorylation cascade that ultimately activates Type-B Arabidopsis Response Regulators (ARRs) in the nucleus. Activated Type-B ARRs act as transcription factors, inducing the expression of cytokinin-responsive genes that regulate cell division and differentiation.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPPU_ext CPPU CKO Cytokinin Oxidase (CKO) CPPU_ext->CKO Inhibits Cytokinin_ext Cytokinin AHK AHK Receptor Cytokinin_ext->AHK Binds & Activates Cytokinin_ext->CKO Degradation AHP AHP (Phosphotransfer) AHK->AHP Phosphorylates AHP_P AHP-P AHP->AHP_P ARR_B Type-B ARR AHP_P->ARR_B Phosphorylates ARR_B_P Activated Type-B ARR-P ARR_B->ARR_B_P Genes Cytokinin-Responsive Genes ARR_B_P->Genes Activates Transcription Response Cell Division & Differentiation Genes->Response

Caption: CPPU inhibits cytokinin oxidase (CKO), increasing cytokinin levels and activating the signaling cascade.

Experimental Workflow for Enhancing Shoot Regeneration with CPPU

The following workflow outlines the key steps for optimizing shoot regeneration using CPPU in plant tissue culture.

Experimental_Workflow Start Start: Select Healthy Explants Sterilization Surface Sterilize Explants Start->Sterilization Culture_Initiation Inoculate on Callus Induction Medium (CIM) with varying CPPU/Auxin ratios Sterilization->Culture_Initiation Callus_Development Incubate in controlled environment (monitor for callus growth) Culture_Initiation->Callus_Development Subculture Subculture callus onto Shoot Induction Medium (SIM) with optimized CPPU Callus_Development->Subculture Shoot_Development Incubate and monitor for shoot primordia formation Subculture->Shoot_Development Troubleshooting Troubleshoot issues (e.g., hyperhydricity, browning) Shoot_Development->Troubleshooting Rooting Transfer regenerated shoots to rooting medium Shoot_Development->Rooting Successful shoots Troubleshooting->Subculture Adjust parameters Acclimatization Acclimatize rooted plantlets to ex vitro conditions Rooting->Acclimatization End End: Regenerated Plant Acclimatization->End

Caption: Workflow for optimizing shoot regeneration using CPPU, from explant selection to acclimatization.

References

Validation & Comparative

A Comparative Guide to 4-Chlorophenylurea (4-CPU) and Forchlorfenuron (CPPU) in Fruit Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two synthetic phenylurea-derived cytokinins, 4-Chlorophenylurea (4-CPU) and Forchlorfenuron (CPPU), and their impact on fruit development. This analysis is based on available experimental data to assist researchers and professionals in understanding their respective performance and mechanisms of action.

Introduction

This compound (4-CPU) and Forchlorfenuron (CPPU or KT-30) are potent synthetic plant growth regulators with strong cytokinin-like activity.[1] They are widely utilized in agriculture to enhance fruit set, increase fruit size and weight, and improve overall yield and quality in various fruit crops.[2][3][4] While both compounds share a similar phenylurea chemical structure and promote cell division and expansion, their efficacy can vary depending on the plant species, application timing, and concentration.[1] This guide aims to provide a detailed comparison of their effects based on published experimental data.

Mechanism of Action and Signaling Pathway

Both 4-CPU and CPPU mimic the action of natural cytokinins, which are key regulators of cell division and differentiation in plants. As phenylurea-type cytokinins, they are recognized by cytokinin receptors, which are typically histidine kinases located in the endoplasmic reticulum. This binding initiates a phosphorylation cascade known as a two-component signaling system.

The signal is relayed from the receptor to a histidine phosphotransfer protein (AHP), which then translocates to the nucleus. In the nucleus, the AHP phosphorylates type-B Arabidopsis Response Regulators (ARRs), which are transcription factors. Activated type-B ARRs then bind to the promoters of cytokinin-responsive genes, including type-A ARRs. Type-A ARRs act as negative regulators of the pathway, creating a feedback loop. Phenylurea derivatives like CPPU are known to be more stable in plant tissues as they are not readily degraded by the enzyme cytokinin oxidase/dehydrogenase (CKX), which breaks down natural adenine-type cytokinins. This stability contributes to their high potency.

Cytokinin_Signaling_Pathway Phenylurea Cytokinin (4-CPU / CPPU) Phenylurea Cytokinin (4-CPU / CPPU) AHK Histidine Kinase Receptor (AHK) Phenylurea Cytokinin (4-CPU / CPPU)->AHK Binding AHP Histidine Phosphotransfer Protein (AHP) AHK->AHP Phosphotransfer AHP_P AHP-P AHP->AHP_P ARR_B Type-B Response Regulator (ARR-B) AHP_P->ARR_B Phosphotransfer ARR_B_P ARR-B-P ARR_B->ARR_B_P Phosphorylation Target_Genes Cytokinin-Responsive Genes ARR_B_P->Target_Genes Activates Transcription ARR_A Type-A Response Regulator (ARR-A) ARR_A->ARR_B_P Inhibits Target_Genes->ARR_A Induces Expression

Caption: Phenylurea Cytokinin Signaling Pathway.

Comparative Performance Data

Quantitative data from various studies are summarized below to compare the effects of 4-CPU and CPPU on fruit development. Direct comparative studies between 4-CPU and CPPU are limited; therefore, data from studies on closely related compounds and different fruit types are presented.

Effect on Fruit Size and Weight
CompoundCropConcentrationApplication Time% Increase in Fruit Weight (approx.)% Increase in Fruit Size (approx.)Reference
CPPU Kiwifruit (cv. Hayward)5 ppmPetal fall (dip application)156%Length: 49%, Diameter: 18%
CPPU Kiwifruit (cv. Hayward)10-20 ppm14 days after full bloom--
CPPU Kiwifruit (A. chinensis)4.6 ppm (2 applications)Leaf emergence & pre-anthesisSignificant increase-
CPPU Grape (cv. Himrod)5-15 mg/L5 mm berry diameter57%-
CPPU Grape (cv. Verdejo)15 mg/L5-6 mm berry diameterNot significantNot significant
CPPU Guava40 mg/L-Significant increaseSignificant increase
4-CPA & CPPU MelonNot specifiedNot specified-Cell size 1.4x control (40 DAA)

DAA: Days After Anthesis

Effect on Fruit Quality Parameters

| Compound | Crop | Concentration | Effect on Soluble Solids Content (TSS) | Effect on Acidity | Effect on Firmness | Reference | |---|---|---|---|---|---| | CPPU | Kiwifruit (cv. Hayward) | 5 ppm | Increased (17.25 °Brix vs 15.20 °Brix control) | Decreased | Decreased (10.06 kg/cm ² vs 12.50 kg/cm ² control) | | | CPPU | Kiwifruit (A. chinensis) | 4.6 ppm (2 applications) | Not significant | - | Improved | | | CPPU | Grape (cv. Himrod) | 5-15 mg/L | Depressed (4-10%) | - | Increased | | | CPPU | Grape (cv. Verdejo) | 15 mg/L | Increased (15.4%) | - | - | | | CPPU | Guava | 40 mg/L | Increased | Increased | Increased | | | 4-CPA & CPPU | Melon | Not specified | Sucrose increased 1.7x control (55 DAA) | - | - | |

Experimental Protocols

The following sections detail generalized experimental methodologies for the application and assessment of 4-CPU and CPPU in fruit development studies.

General Application Protocol

A standardized workflow for applying phenylurea-based plant growth regulators is crucial for reproducible results.

Experimental_Workflow A Plant Material Selection (Uniform size, age, and health) B Preparation of Treatment Solutions (4-CPU or CPPU at desired concentrations) A->B E Control Group (Untreated or vehicle-treated) A->E C Application Method (Foliar spray, dipping, etc.) B->C D Timing of Application (e.g., petal fall, specific fruit diameter) C->D F Data Collection at Intervals and at Harvest D->F E->F G Analysis of Fruit Parameters (Size, weight, quality) F->G H Statistical Analysis G->H

Caption: Generalized Experimental Workflow.

Methodology:

  • Plant Material: Select healthy, uniform plants of the desired cultivar. Ensure consistent age, size, and nutritional status.

  • Solution Preparation: Prepare stock solutions of 4-CPU or CPPU in a suitable solvent (e.g., ethanol or DMSO) and then dilute with distilled water to the final desired concentrations (e.g., 1-50 ppm). A surfactant may be added to improve coverage.

  • Application:

    • Foliar Spray: Apply the solution to the entire plant or targeted fruit clusters until runoff, typically during the early morning or late evening to maximize absorption.

    • Dipping: Individually dip fruitlets or flower clusters into the treatment solution for a specified duration (e.g., 30 seconds).

  • Timing: The application time is critical and should be aligned with specific developmental stages, such as full bloom, petal fall, or when fruitlets reach a certain diameter.

  • Control: Include a control group treated with a solution lacking the plant growth regulator (vehicle control) to account for any effects of the solvent or application method.

  • Replication: Use a sufficient number of replicates for each treatment to ensure statistical validity.

Key Parameter Measurement Protocols

Fruit Size and Weight:

  • Fruit Dimensions: Measure the length and diameter of a random sample of fruits at regular intervals and at harvest using digital calipers.

  • Fruit Weight: Determine the fresh weight of individual fruits using a precision balance.

Fruit Quality:

  • Total Soluble Solids (TSS): Measure the TSS content (°Brix) of fruit juice using a digital refractometer.

  • Titratable Acidity (TA): Determine the TA by titrating a known volume of fruit juice with a standardized sodium hydroxide solution to a specific pH endpoint (e.g., pH 8.2).

  • Firmness: Measure fruit firmness using a penetrometer with a standardized probe size. Take measurements on opposite sides of each fruit after removing a small section of the skin.

Discussion and Conclusion

The available data strongly support the efficacy of CPPU in promoting fruit size and weight across a variety of crops, including kiwifruit and grapes. The effects of CPPU on fruit quality parameters such as TSS and firmness appear to be more variable and may depend on the crop, concentration, and application timing. For instance, while CPPU increased TSS in kiwifruit and Verdejo grapes, it decreased TSS in Himrod grapes.

Direct comparative data for 4-CPU is limited. However, a study on melons comparing the related compound 4-CPA with CPPU showed that both increased cell size and sucrose content, suggesting that 4-CPU likely has a similar mode of action and comparable effects. Phenylurea-type cytokinins, in general, are recognized for their high potency, which is attributed to their stability in plant tissues.

References

Phenylurea-Type Cytokinins: A Comparative Analysis of 4-Chlorophenylurea (CPPU) and Thidiazuron (TDZ) in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of plant biotechnology, the manipulation of plant growth and development through in vitro techniques is paramount. Central to this are plant growth regulators, particularly cytokinins, which are pivotal in promoting cell division, shoot proliferation, and overall morphogenesis. Among the synthetic cytokinins, phenylurea-type derivatives have garnered significant attention for their potent activity, often exceeding that of traditional adenine-based cytokinins. This guide provides a comprehensive comparison of two widely used phenylurea-type cytokinins: 4-Chlorophenylurea (Forchlorfenuron, CPPU) and Thidiazuron (TDZ).

This document will delve into their mechanisms of action, present comparative experimental data on their efficacy in plant tissue culture, provide detailed experimental protocols for their application, and visualize key processes to aid in understanding their distinct and overlapping roles.

Mechanism of Action: A Tale of Two Phenylureas

Both CPPU and TDZ are known to exhibit strong cytokinin-like activity, but their primary modes of action, while leading to similar physiological responses, have distinct features.

Thidiazuron (TDZ): TDZ is a highly potent synthetic cytokinin that is not a purine derivative. Its high activity is attributed to its ability to modulate endogenous cytokinin levels and its interaction with the cytokinin signaling pathway. TDZ is a potent inhibitor of cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin degradation.[1] By inhibiting CKX, TDZ effectively increases the half-life and concentration of endogenous cytokinins within plant tissues. Furthermore, TDZ can directly activate cytokinin receptors, such as CRE1/AHK4, initiating the downstream signaling cascade that leads to the expression of cytokinin-responsive genes.[2]

This compound (CPPU): CPPU, another phenylurea derivative, also exhibits strong cytokinin-like activity. Similar to TDZ, a key aspect of its mechanism is the inhibition of cytokinin oxidase/dehydrogenase (CKX), which leads to an accumulation of endogenous cytokinins.[1][3] While it is understood to promote cell division and expansion, its direct interaction with cytokinin receptors is considered weaker than that of TDZ.[4] CPPU is often utilized to enhance fruit size and set in horticultural applications.

The following diagram illustrates the cytokinin signaling pathway and highlights the points of intervention for both TDZ and CPPU.

Cytokinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin AHK Receptor Cytokinin Receptor (AHK) Cytokinin->AHK Receptor Binds to AHP Histidine Phosphotransfer Protein (AHP) AHK Receptor->AHP Phosphorylates Type-B ARR Type-B Response Regulator (ARR) AHP->Type-B ARR Phosphorylates CKX Cytokinin Oxidase/ Dehydrogenase (CKX) Endogenous Cytokinins Endogenous Cytokinins Endogenous Cytokinins->CKX Degraded by Gene Expression Cytokinin Response Gene Expression Type-B ARR->Gene Expression Activates Type-A ARR Type-A Response Regulator (ARR) Type-A ARR->AHP Inhibits Gene Expression->Type-A ARR Induces TDZ TDZ TDZ->AHK Receptor Directly Activates TDZ->CKX Inhibits CPPU CPPU CPPU->CKX Inhibits Experimental_Workflow Start Start Explant_Preparation Explant Preparation (e.g., Nodal Segments) Start->Explant_Preparation Surface_Sterilization Surface Sterilization Explant_Preparation->Surface_Sterilization Culture_Initiation Culture Initiation on Basal Medium (MS) Surface_Sterilization->Culture_Initiation Treatment_Groups Transfer to Treatment Media (MS + varying concentrations of CPPU or TDZ) Culture_Initiation->Treatment_Groups Incubation Incubation (Controlled Environment: Temperature, Photoperiod) Treatment_Groups->Incubation Data_Collection Data Collection (e.g., Shoot Number, Shoot Length, Callus Formation) Incubation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, Duncan's Test) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation & Comparison Statistical_Analysis->Results_Interpretation End End Results_Interpretation->End

References

Biological Activity of Synthesized 4-Chlorophenylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the biological activity of synthesized 4-Chlorophenylurea, with a focus on its potential as an anticancer agent. The performance of this compound is evaluated against Sorafenib, an established multi-kinase inhibitor, by examining its effects on cell viability, apoptosis induction, and the modulation of key signaling proteins in the K562 chronic myelogenous leukemia cell line.

Comparative Efficacy: this compound vs. Sorafenib

The in vitro anticancer effects of this compound were quantified and compared against Sorafenib. The half-maximal inhibitory concentration (IC50) was determined using a cell viability assay, and the percentage of apoptotic cells was measured following treatment.

CompoundCell LineIC50 (µM) after 48hApoptotic Cells (%) after 48h at IC50
This compound K5625.2 ± 0.645.7 ± 3.1
Sorafenib K5622.8 ± 0.452.3 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2]

Materials:

  • K562 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound and Sorafenib (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed K562 cells into 96-well plates at a density of 7,500 cells/well in 100 µL of complete medium and incubate overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of this compound or Sorafenib. Include a vehicle-treated control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Agitate the plates on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • Treated and untreated K562 cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Collect 1-5 x 10^5 cells treated with the respective compounds (at their IC50 concentrations for 48 hours) by centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.

Mechanism of Action (Western Blot for Apoptosis Markers)

Western blotting is used to detect key proteins involved in the apoptotic cascade, such as cleaved caspase-3 and cleaved PARP. The cleavage of these proteins from their pro-forms into active fragments is a hallmark of apoptosis.

Materials:

  • Treated and untreated K562 cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control like β-actin.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Biological Assays cluster_2 Data Analysis A Seed K562 Cells B Treat with this compound / Sorafenib A->B C MTT Assay for Cell Viability B->C D Annexin V / PI Staining for Apoptosis B->D E Western Blot for Protein Expression B->E F Calculate IC50 C->F G Quantify Apoptotic Cells D->G H Analyze Protein Bands E->H I Comparative Analysis F->I G->I H->I

Caption: Workflow for the biological activity confirmation of this compound.

Putative Signaling Pathway Inhibition

Diarylurea compounds are known to inhibit protein kinases in crucial signaling pathways. The diagram below illustrates the proposed inhibitory action of this compound on the PI3K/Akt/mTOR pathway, a central regulator of cell survival and proliferation that is often dysregulated in cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis Compound This compound Compound->PI3K Compound->Akt

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

A Comparative Analysis of Phenylurea-Type Cytokinins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different phenylurea-type cytokinins, supported by experimental data. This document delves into their mechanism of action, comparative efficacy in various bioassays, and detailed experimental protocols.

Phenylurea-type cytokinins are a class of synthetic plant growth regulators that exhibit strong cytokinin-like activity, often exceeding that of the naturally occurring adenine-type cytokinins. Their robust stability, stemming from resistance to degradation by cytokinin oxidase/dehydrogenase (CKO), makes them potent molecules for various applications in agriculture and biotechnology.[1] This guide focuses on a comparative analysis of prominent phenylurea-type cytokinins, including Thidiazuron (TDZ) and Forchlorfenuron (CPPU), to aid in the selection and application of these compounds in research and development.

Mechanism of Action: A Dual Approach

Phenylurea-type cytokinins exert their effects through a dual mechanism of action that distinguishes them from their adenine-type counterparts:

  • Receptor Binding and Signal Transduction: Phenylurea derivatives can bind to and activate the Arabidopsis histidine kinase (AHK) cytokinin receptors, such as AHK3 and AHK4 (also known as CRE1), initiating the cytokinin signaling cascade.[2][3] This signaling pathway is a two-component phosphorelay system that ultimately leads to the activation of type-B response regulators (ARRs), which are transcription factors that modulate the expression of cytokinin-responsive genes.[4]

  • Inhibition of Cytokinin Oxidase/Dehydrogenase (CKO): A key feature of phenylurea-type cytokinins is their ability to act as competitive inhibitors of CKO, the primary enzyme responsible for cytokinin degradation.[5] By inhibiting CKO, these compounds prevent the breakdown of endogenous cytokinins, thereby increasing their intracellular concentration and prolonging their biological effects.

This dual action of direct receptor activation and indirect enhancement of endogenous cytokinin levels contributes to the high potency of phenylurea-type cytokinins.

Comparative Performance Analysis

The efficacy of different phenylurea-type cytokinins can be quantitatively compared through various biological assays and binding studies. The following tables summarize key performance data.

Table 1: Binding Affinity to Cytokinin Receptors

This table presents the dissociation constants (Kd) and/or inhibition constants (Ki) of various phenylurea-type cytokinins for the Arabidopsis cytokinin receptors AHK3 and CRE1/AHK4. A lower value indicates a higher binding affinity.

CompoundReceptorKd (nM)Ki (nM)Reference
Thidiazuron (TDZ)AHK3-15
Thidiazuron (TDZ)CRE1/AHK4-25
CPPU (Forchlorfenuron)AHK3->1000
CPPU (Forchlorfenuron)CRE1/AHK4->1000
trans-Zeatin (Adenine-type)AHK31-2-
trans-Zeatin (Adenine-type)CRE1/AHK42-4-

Note: Data are compiled from different studies and experimental conditions may vary.

Table 2: Inhibition of Cytokinin Oxidase/Dehydrogenase (CKO)

This table shows the half-maximal inhibitory concentration (IC50) and/or the inhibitory constant (Ki) of phenylurea-type cytokinins against CKO from different plant sources. Lower values indicate more potent inhibition.

CompoundEnzyme SourceIC50 (µM)Ki (µM)Reference
Thidiazuron (TDZ)Zea mays (ZmCKO1)16.91.4
Thidiazuron (TDZ)Arabidopsis thaliana (AtCKX2)29-
CPPU (Forchlorfenuron)Zea mays (ZmCKO1)--
N-(2-amino-pyridin-4-yl)-N'-phenylurea (APPU)Zea mays (ZmCKO1)More efficient than CPPU-

Note: Experimental conditions and substrates used in these assays can influence the results.

Table 3: Efficacy in Biological Assays

This table provides a qualitative and quantitative comparison of the activity of different phenylurea-type cytokinins in common cytokinin bioassays.

BioassayThidiazuron (TDZ)CPPU (Forchlorfenuron)Key FindingsReference
Tobacco Callus Bioassay Highly active at low concentrations (<1 µM)Effective, but generally at slightly higher concentrations than TDZTDZ is one of the most potent cytokinins in this assay, often exceeding the activity of adenine-type cytokinins.
Amaranthus Betacyanin Bioassay Strong induction of betacyanin synthesisInduces betacyanin synthesisBoth compounds show dose-dependent activity.
Chlorophyll Retention Assay Effective in delaying senescenceEffective in delaying senescencePhenylurea-type cytokinins generally show strong anti-senescence properties.
Shoot Organogenesis Very effective, often at lower concentrations than BAPEffective, comparable to TDZ in some speciesTDZ and CPPU can be two to five times more effective than benzyladenine (BA) for shoot induction.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Tobacco Callus Bioassay

This assay measures the ability of a substance to stimulate cell division and growth in cytokinin-dependent tobacco callus.

Methodology:

  • Explant Preparation: Use pith parenchyma tissue from the upper internodes of tobacco (Nicotiana tabacum) plants. Excise the pith cylinder and cut it into small, uniform explants (e.g., 3 mm in diameter and 2 mm thick).

  • Culture Medium: Prepare Murashige and Skoog (MS) basal medium supplemented with an auxin (e.g., 2 mg/L indole-3-acetic acid, IAA) and varying concentrations of the test cytokinin (e.g., 0.001 to 10 µM). A control medium without any cytokinin should be included. Solidify the medium with 0.8% agar.

  • Incubation: Place one explant onto the surface of the solidified medium in each petri dish or culture tube. Incubate the cultures in the dark at 25 ± 2°C for 4-5 weeks.

  • Data Collection: After the incubation period, measure the fresh weight of the callus produced from each explant.

  • Analysis: Plot the mean fresh weight of the callus against the logarithm of the cytokinin concentration to obtain a dose-response curve.

Amaranthus Betacyanin Bioassay

This assay is based on the cytokinin-induced synthesis of the red pigment betacyanin in the cotyledons and hypocotyls of Amaranthus caudatus seedlings.

Methodology:

  • Seed Germination: Germinate Amaranthus caudatus seeds on moist filter paper in petri dishes in the dark at 25°C for 72 hours.

  • Explant Preparation: Excise the cotyledons and the upper part of the hypocotyl from the etiolated seedlings.

  • Incubation: Place a set number of explants (e.g., 10) in a petri dish containing a test solution with a specific concentration of the cytokinin to be assayed. Use a buffer solution without cytokinin as a negative control. Incubate the dishes in the dark at 25°C for 18-24 hours.

  • Pigment Extraction: After incubation, blot the explants dry and place them in a known volume of distilled water. Freeze the samples overnight and then thaw them to facilitate pigment extraction.

  • Quantification: Centrifuge the samples to pellet the tissue debris. Measure the absorbance of the supernatant at 542 nm (for betacyanin) and 620 nm (for chlorophyll correction). The amount of betacyanin is proportional to the absorbance at 542 nm, corrected for the absorbance at 620 nm.

Chlorophyll Retention Bioassay

This assay assesses the ability of cytokinins to delay senescence by measuring the retention of chlorophyll in detached leaves.

Methodology:

  • Leaf Excision: Detach fully expanded leaves from a suitable plant species (e.g., oat, barley, or radish). Cut uniform leaf segments or discs (e.g., 1 cm in diameter).

  • Incubation: Float a set number of leaf segments on the surface of test solutions containing different concentrations of the cytokinin in petri dishes. Use water or a buffer solution as a control. Incubate the dishes in the dark at room temperature for 48-72 hours to induce senescence.

  • Chlorophyll Extraction: After the incubation period, blot the leaf segments dry and extract the chlorophyll using a suitable solvent (e.g., 80% acetone or N,N-dimethylformamide). Grind the tissue in the solvent until it is colorless.

  • Quantification: Centrifuge the extract to pellet the debris. Measure the absorbance of the supernatant at 645 nm and 663 nm.

  • Calculation: Calculate the total chlorophyll concentration using Arnon's equations. Compare the chlorophyll content in the treated samples to the control to determine the extent of senescence delay.

Visualizing Molecular Interactions and Workflows

Cytokinin Signaling Pathway

The following diagram illustrates the two-component signaling pathway activated by cytokinins. Phenylurea-type cytokinins can initiate this cascade by binding to the AHK receptors.

CytokininSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHK AHK Receptor CHASE Domain Histidine Kinase Domain AHK:hk->AHK:hk AHP AHP AHK->AHP Phosphotransfer ARR_B Type-B ARR AHP->ARR_B Phosphotransfer Genes Cytokinin-Responsive Genes ARR_B->Genes Transcription Activation ARR_A Type-A ARR ARR_A->AHK Negative Feedback Genes->ARR_A Transcription Cytokinin Phenylurea Cytokinin Cytokinin->AHK:chase Binding

Caption: Phenylurea-type cytokinin signaling pathway.

Experimental Workflow: Amaranthus Betacyanin Bioassay

This diagram outlines the key steps involved in performing the Amaranthus betacyanin bioassay for cytokinin activity.

AmaranthusWorkflow A 1. Seed Germination (Amaranthus caudatus, dark, 72h) B 2. Explant Excision (Cotyledons + Hypocotyl) A->B C 3. Incubation with Cytokinin (Test concentrations, dark, 24h) B->C D 4. Pigment Extraction (Freezing and thawing in water) C->D E 5. Spectrophotometry (Measure absorbance at 542 nm) D->E F 6. Data Analysis (Dose-response curve) E->F

Caption: Workflow for the Amaranthus bioassay.

Conclusion

Phenylurea-type cytokinins represent a powerful class of synthetic plant growth regulators with high biological activity. Their dual mechanism of action, involving both receptor binding and inhibition of cytokinin degradation, contributes to their potency. Thidiazuron generally exhibits higher activity at lower concentrations compared to CPPU in many bioassays. The choice of a specific phenylurea-type cytokinin will depend on the target application, plant species, and desired physiological response. The provided experimental protocols and comparative data serve as a valuable resource for researchers to design and execute experiments aimed at harnessing the potential of these versatile compounds.

References

Unmasking a Potent Player: Cross-Reactivity of 4-Chlorophenylurea in Cytokinin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of plant hormone signaling, the choice of cytokinin can significantly impact experimental outcomes. This guide provides an objective comparison of 4-Chlorophenylurea (4-CPU), a synthetic phenylurea-type cytokinin, with other commonly used adenine-based and phenylurea-type cytokinins. By examining its performance in key bioassays and presenting supporting experimental data, this document serves as a critical resource for informed decision-making in your research.

Introduction to this compound (4-CPU)

This compound, also known as 4-CPPU or Forchlorfenuron, is a synthetic cytokinin that has garnered attention for its high biological activity in various plant systems. Unlike naturally occurring adenine-derivative cytokinins such as zeatin, 4-CPU belongs to the phenylurea class. This structural difference often translates to distinct activities and stabilities, making it a subject of interest for its potential cross-reactivity and efficacy in standard cytokinin bioassays. Understanding its behavior in these assays is crucial for interpreting results and exploring its potential applications in agriculture and biotechnology.

Cytokinin Signaling Pathway: A Brief Overview

Cytokinins exert their effects through a multi-step phosphorelay signaling pathway, which is crucial for regulating cell division, growth, and differentiation in plants. The binding of a cytokinin to a histidine kinase (AHK) receptor in the cell membrane initiates a cascade of phosphorylation events. The phosphate group is transferred to a histidine phosphotransfer protein (AHP), which then moves into the nucleus to phosphorylate a type-B response regulator (ARR). Activated type-B ARRs function as transcription factors, modulating the expression of cytokinin-responsive genes, including the type-A ARRs which act as negative regulators of the pathway. The ability of 4-CPU to elicit cytokinin-like responses suggests it interacts with this signaling cascade.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin (e.g., 4-CPU) AHK AHK Receptor (Histidine Kinase) CK->AHK Binding & Autophosphorylation AHP AHP (Phosphotransfer Protein) AHK->AHP Phosphotransfer ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Phosphotransfer DNA Cytokinin-Responsive Genes ARR_B->DNA Transcription Activation ARR_A Type-A ARR (Negative Regulator) DNA->ARR_A Transcription ARR_A->AHK Negative Feedback Tobacco_Callus_Bioassay start Start: Establish cytokinin-dependent tobacco callus culture step1 Prepare Murashige and Skoog (MS) medium with a constant auxin concentration and varying concentrations of test cytokinins (e.g., 4-CPU, Zeatin, BAP) start->step1 step2 Inoculate pre-weighed callus pieces onto the prepared media step1->step2 step3 Incubate in the dark at 25-28°C for 3-4 weeks step2->step3 step4 Measure the final fresh weight of the callus step3->step4 end End: Compare callus growth relative to the control step4->end

Verifying the Molecular Structure of 4-Chlorophenylurea Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the verification of the molecular structure of 4-Chlorophenylurea derivatives. The performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are compared, supported by experimental data and detailed protocols.

Introduction

This compound and its derivatives are a class of compounds with significant interest in agriculture and pharmacology. Accurate confirmation of their molecular structure is a critical step in research and development to ensure the desired chemical entity has been synthesized and to understand its physicochemical properties. This guide outlines the application of three powerful analytical techniques for unambiguous structure elucidation.

Comparison of Analytical Techniques

The choice of analytical technique for molecular structure verification depends on the specific information required, the nature of the sample, and the available instrumentation. NMR spectroscopy provides detailed information about the chemical environment of atoms, mass spectrometry reveals the molecular weight and fragmentation patterns, and X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state.

Data Presentation

The following tables summarize key quantitative data obtained from the analysis of two representative this compound derivatives: 1-(4-chlorophenyl)-3-methylurea and 1-(4-chlorophenyl)-3-ethylurea.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data (δ in ppm)

CompoundNucleusPhenyl C-H (ortho to Cl)Phenyl C-H (meta to Cl)N-H (phenyl)N-H (alkyl)AlkylC=OPhenyl C-ClPhenyl C-NPhenyl C-HAlkyl C
1-(4-chlorophenyl)-3-methylurea ¹H~7.29 (d)~7.23 (d)~8.7 (s)~6.1 (q)2.65 (d)-----
¹³C-----~155~128.5~138~128.8, ~120~27
1-(4-chlorophenyl)-3-ethylurea ¹H~7.30 (d)~7.24 (d)~8.6 (s)~6.0 (t)3.15 (dq), 1.10 (t)-----
¹³C-----~155~128.5~138~128.8, ~120~35, ~15

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data is compiled from typical values for similar structures.

Table 2: Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺[M+H]⁺Key Fragment 1 (Loss of isocyanate)Key Fragment 2 (Chlorophenyl cation)
1-(4-chlorophenyl)-3-methylurea 184/186185/187127/129111/113
1-(4-chlorophenyl)-3-ethylurea 198/200199/201127/129111/113

Note: The presence of chlorine results in isotopic peaks (M and M+2 in a ~3:1 ratio). Fragmentation data is based on predicted pathways for N-aryl ureas.

Table 3: Comparative X-ray Crystallography Data

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
1-(4-chlorophenyl)-3-(p-tolyl)urea MonoclinicP2₁/c23.9044.617311.69069096.89590
1-(adamantan-1-yl)-3-(4-chlorophenyl)urea OrthorhombicPna2₁9.275012.864013.483909090

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.

    • Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

    • (Optional) Perform 2D NMR experiments such as COSY and HSQC to establish connectivity between protons and carbons.

  • Data Analysis:

    • Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

    • Confirm the substitution pattern on the phenyl ring and the nature of the alkyl group attached to the urea nitrogen.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3] For GC-MS, the sample may need to be derivatized to increase volatility.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS).

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

    • Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation pattern.

  • Data Analysis:

    • Identify the molecular ion peak and confirm that its mass corresponds to the expected molecular weight of the this compound derivative.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information. For N,N'-substituted ureas, a common fragmentation is the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety.[4]

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic arrangement in a single crystal.

Methodology:

  • Crystallization: Grow single crystals of the this compound derivative of suitable size and quality. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion. Common solvents for crystallization of phenylurea compounds include ethanol, chloroform, and their mixtures.

  • Data Collection:

    • Mount a single crystal on a goniometer in an X-ray diffractometer.

    • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

  • Data Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, and intermolecular interactions.

    • Confirm the absolute and relative stereochemistry of the molecule.

Visualization of Workflows and Pathways

G Logical Workflow for Molecular Structure Verification cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_solid_state Solid-State Analysis cluster_conclusion Structure Confirmation Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS, GC-MS) Purification->MS XRay X-ray Crystallography Purification->XRay If single crystals are obtained Confirmation Final Structure Confirmation NMR->Confirmation MS->Confirmation XRay->Confirmation

Caption: A logical workflow for the verification of the molecular structure of a synthesized this compound derivative.

G Predicted Mass Spectral Fragmentation of a this compound Derivative Parent [4-Cl-Ph-NH-C(O)-NH-R]⁺˙ (Molecular Ion) Fragment1 [4-Cl-Ph-N=C=O]⁺˙ Parent->Fragment1 Loss of R-NH₂ Fragment2 [4-Cl-Ph]⁺ Parent->Fragment2 Loss of R-NH-C(O) Fragment3 [R-NH₂]⁺˙ Parent->Fragment3 Loss of 4-Cl-Ph-NCO

Caption: A simplified diagram illustrating the predicted fragmentation pathways for a generic this compound derivative in a mass spectrometer.

References

Performance of different analytical standards for 4-Chlorophenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive comparison of analytical standards for 4-Chlorophenylurea, offering insights into their performance characteristics based on available data and outlining detailed experimental protocols for their use.

This compound is a molecule of interest in various fields, notably as a plant growth regulator and as a primary metabolite of the insecticide diflubenzuron. Accurate quantification of this compound is crucial for environmental monitoring, residue analysis in food products, and metabolic studies. The quality of the analytical standard used is a critical determinant of the validity of these measurements.

Comparison of Analytical Standards

While direct, head-to-head comparative studies of commercially available this compound standards are not extensively published, a comparison can be made based on the types of standards available and the specifications provided by various suppliers. Analytical standards are broadly categorized into two main tiers: Analytical Standards (AS) and Certified Reference Materials (CRM).

Certified Reference Materials (CRMs) are produced by accredited organizations and come with a certificate that provides information on the certified property value (e.g., purity), its uncertainty, and a statement of metrological traceability.[1] CRMs are essential for method validation, instrument calibration, and ensuring the accuracy of analytical results.[2][3]

Analytical Standards (AS) are high-purity substances intended for qualitative and quantitative analysis. While they are rigorously tested, they may not have the same level of certification and traceability as CRMs.[4]

The following table summarizes the typical specifications of this compound analytical standards available from prominent suppliers. It is important to note that these values are based on information provided by the suppliers and may vary between batches.

SupplierProduct NameGradePurity SpecificationAnalytical Method for Purity
Clearsynth This compoundAnalytical Standard>98%[5]HPLC
LGC Standards This compound-Not specified-
Sigma-Aldrich (Merck) This compoundPestanal®, Analytical StandardNot specified-
Thermo Fisher Scientific This compound, 98%-> 97.5%HPLC
HPC Standards Inc 1-(4-Chlorophenyl)urea-100 µg/ml in Acetonitrile-

Key Considerations for Selecting a Standard:

  • Application: For critical applications requiring the highest level of accuracy and traceability, such as method validation or regulatory submissions, a Certified Reference Material (CRM) is the preferred choice. For routine analysis and research, a high-purity Analytical Standard (AS) may be sufficient.

  • Purity: The purity of the standard is a critical factor. Look for standards with the highest possible purity and a clear indication of the analytical method used for its determination.

  • Documentation: A comprehensive Certificate of Analysis (CoA) should accompany the standard, detailing its identity, purity, storage conditions, and other relevant information. For CRMs, the certificate will also include the certified value and its uncertainty.

Experimental Protocols

Accurate quantification of this compound relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general method for the analysis of this compound in various matrices. Method optimization may be required depending on the specific sample matrix and instrumentation.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound analytical standard

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol or acetonitrile.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation (QuEChERS Method for Solid Samples):

    • Homogenize 10-15 g of the sample.

    • Add an appropriate volume of water (for dry samples) and an internal standard.

    • Add acetonitrile and extraction salts (e.g., MgSO₄, NaCl).

    • Shake vigorously and centrifuge.

    • The supernatant can be further cleaned up using dispersive solid-phase extraction (d-SPE) with appropriate sorbents.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with a lower concentration of acetonitrile and gradually increasing it.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40 °C

    • Injection Volume: 10-20 µL

    • Detection: UV detection at approximately 245 nm.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high selectivity and sensitivity for the analysis of this compound, especially in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole)

  • A capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane)

Reagents:

  • Acetonitrile (pesticide residue grade)

  • Hexane (pesticide residue grade)

  • This compound analytical standard

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in a suitable solvent like acetonitrile or hexane.

    • Prepare working standards by serial dilution.

  • Sample Preparation (QuEChERS Method):

    • Follow a similar QuEChERS extraction procedure as described for HPLC.

    • The final extract is typically exchanged into a solvent compatible with GC analysis (e.g., hexane).

  • GC-MS Conditions:

    • Injector Temperature: 250-280 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at a lower temperature (e.g., 70-100 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.

    • Carrier Gas: Helium or Hydrogen

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, or full scan mode for identification. Monitor characteristic ions of this compound.

Visualizing Key Processes

To aid in understanding the context and application of this compound analysis, the following diagrams illustrate the metabolic pathway of its parent compound, diflubenzuron, and a general workflow for its analysis.

Diflubenzuron Diflubenzuron Metabolite1 This compound Diflubenzuron->Metabolite1 Amide Bond Cleavage Metabolite2 2,6-Difluorobenzoic acid Diflubenzuron->Metabolite2 Amide Bond Cleavage

Metabolic pathway of Diflubenzuron.

cluster_prep Sample Preparation cluster_analysis Analytical Measurement Homogenization Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup HPLC_GCMS HPLC or GC-MS Analysis Cleanup->HPLC_GCMS Data_Processing Data Processing HPLC_GCMS->Data_Processing Result Result Data_Processing->Result

General analytical workflow.

Conclusion

The selection of an appropriate analytical standard is a foundational step in achieving accurate and reliable results for the quantification of this compound. While Certified Reference Materials offer the highest level of assurance, high-purity Analytical Standards are suitable for many research and routine applications. By employing robust analytical methodologies such as HPLC and GC-MS, and adhering to detailed experimental protocols, researchers can ensure the quality and integrity of their data. As the demand for monitoring this compound continues, the availability and proper use of well-characterized analytical standards will remain of utmost importance.

References

A Comparative Analysis of 4-Chlorophenylurea and Zeatin in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate plant growth regulators is a critical determinant of success in plant tissue culture. Among the array of cytokinins, 4-Chlorophenylurea (4-CPU), a synthetic phenylurea derivative, and Zeatin, a naturally occurring adenine-type cytokinin, are frequently employed to induce cell division and differentiation. This guide provides a side-by-side comparison of their performance, supported by experimental data, to aid in the selection of the optimal cytokinin for specific research applications.

Overview of this compound and Zeatin

This compound (4-CPU) , also known as forchlorfenuron, is a synthetic cytokinin belonging to the phenylurea class. These compounds are recognized for their high biological activity, often at lower concentrations than their adenine-type counterparts. Their stability and resistance to enzymatic degradation contribute to their sustained effect in culture media.

Zeatin is a naturally occurring cytokinin, first isolated from maize (Zea mays). As an adenine derivative, it is a key regulator of plant growth and development, involved in processes such as cell division, shoot formation, and retardation of senescence. While highly effective, natural cytokinins like zeatin can be more expensive and less stable than synthetic analogues.

Quantitative Performance Comparison

The efficacy of 4-CPU and zeatin can vary significantly depending on the plant species, explant type, and desired outcome. The following tables summarize quantitative data from various studies to provide a comparative overview of their performance in key tissue culture applications.

Callus Induction

A primary application of cytokinins in combination with auxins is the induction of callus, an undifferentiated mass of cells. The efficiency of callus induction is a critical first step for many micropropagation and genetic transformation protocols.

CytokininPlant SpeciesExplantOptimal ConcentrationCallus Induction Frequency (%)Reference
4-CPU (as 4-CPPU) Citrus aurantiumEpicotyl segmentsNot specified for callus, but highly effective for organogenesis-[1]
Zeatin Sorghum bicolorLeaf explants1.0 mg/L (in combination with 2 mg/L 2,4,5-T)80%[2]
Zeatin Labisia pumila var. alataLeaf explants0.25 mg/L (in combination with 0.5 mg/L 2,4-D)100%

Note: Data for 4-CPU in callus induction is limited in direct comparative studies. However, phenylurea cytokinins, in general, are known to be highly active.

Shoot Regeneration and Multiplication

The ability to regenerate shoots from callus or directly from explants is fundamental to plant micropropagation. The choice and concentration of cytokinin are pivotal in stimulating shoot organogenesis and subsequent multiplication.

CytokininPlant SpeciesExplantOptimal ConcentrationMean No. of Shoots per ExplantReference
4-CPU (as Thidiazuron) Dianthus caryophyllus (Carnation)-0.04 µM>6 (compared to control)[3]
Zeatin Polygonum multiflorumStem node2.0 mg/L- (produced the tallest shoots)[4]
Zeatin Vaccinium corymbosum (Blueberry)-2 mg/L3.94 - 5.28 (cultivar dependent)[5]
Zeatin Labisia pumila var. alataNodal segment2 mg/L6 - 7
Zeatin Dimocarpus longanLeafNot specifiedRegeneration observed

Mechanism of Action: The Cytokinin Signaling Pathway

Both 4-CPU and zeatin, despite their structural differences, are perceived by cytokinin receptors and activate a common signaling cascade. This pathway, known as the two-component signaling system, ultimately leads to the transcriptional regulation of cytokinin-responsive genes, driving cell division and differentiation.

Cytokinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokinin Cytokinin (4-CPU or Zeatin) Receptor AHK Receptor Cytokinin->Receptor Binding & Autophosphorylation AHP AHP (Histidine Phosphotransfer Protein) Receptor->AHP Phosphotransfer ARR_B Type-B ARR (Response Regulator) AHP->ARR_B Nuclear Translocation & Phosphotransfer Target_Genes Cytokinin-Responsive Genes ARR_B->Target_Genes Transcription Activation ARR_A Type-A ARR (Negative Regulator) Target_Genes->ARR_A Induction ARR_A->ARR_B Negative Feedback

Caption: Generalized cytokinin signaling pathway activated by 4-CPU and zeatin.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for callus induction and shoot regeneration using 4-CPU and zeatin.

Protocol 1: Callus Induction from Leaf Explants

This protocol is a generalized procedure and may require optimization for specific plant species.

Callus_Induction_Workflow start Start: Select young, healthy leaves sterilize Surface sterilize leaves (e.g., 70% ethanol, bleach solution) start->sterilize explant Excise leaf segments (explants) (~1 cm²) sterilize->explant culture Place explants on callus induction medium (MS + Auxin + Cytokinin) explant->culture incubation Incubate in the dark at 25±2°C culture->incubation subculture Subculture developing callus onto fresh medium every 3-4 weeks incubation->subculture end End: Proliferated callus ready for regeneration subculture->end

Caption: General workflow for callus induction from leaf explants.

Materials:

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose (30 g/L)

  • Plant agar (8 g/L)

  • Auxin (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) at 0.5-2.0 mg/L)

  • Cytokinin:

    • Option A (Zeatin): 0.25 - 1.0 mg/L

    • Option B (4-CPU): Concentration to be optimized, starting from a lower range (e.g., 0.05-0.5 mg/L) due to higher activity.

  • Sterile petri dishes, forceps, and scalpels

  • Laminar flow hood

  • Autoclave

Method:

  • Prepare MS medium, adding sucrose and the chosen auxin and cytokinin.

  • Adjust the pH of the medium to 5.7-5.8.

  • Add agar and autoclave at 121°C for 20 minutes.

  • Pour the sterilized medium into petri dishes and allow it to solidify.

  • Under aseptic conditions in a laminar flow hood, surface sterilize healthy young leaves.

  • Cut the leaves into approximately 1 cm² explants.

  • Place the explants onto the prepared callus induction medium.

  • Seal the petri dishes and incubate in the dark at 25 ± 2°C.

  • Observe for callus formation, typically within 2-4 weeks.

  • Subculture the proliferating callus onto fresh medium every 3-4 weeks.

Protocol 2: Shoot Regeneration from Callus

This protocol outlines the steps to induce shoot formation from established callus cultures.

Materials:

  • MS basal medium with vitamins

  • Sucrose (30 g/L)

  • Plant agar (8 g/L)

  • Auxin (optional, at a low concentration, e.g., NAA at 0.1 mg/L)

  • Cytokinin:

    • Option A (Zeatin): 1.0 - 2.0 mg/L

    • Option B (4-CPU): Concentration to be optimized, likely in the range of 0.1-1.0 mg/L.

  • Sterile culture vessels

  • Growth chamber with a 16-hour light/8-hour dark photoperiod

Method:

  • Prepare the shoot regeneration medium following the same steps as for the callus induction medium, but with the adjusted plant growth regulator concentrations.

  • Aseptically transfer healthy, friable callus (approximately 100-200 mg) onto the surface of the shoot regeneration medium in culture vessels.

  • Incubate the cultures at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod.

  • Observe for the formation of green meristematic nodules and subsequent shoot development, which can take 2-6 weeks.

  • Once shoots have elongated (2-3 cm), they can be excised and transferred to a rooting medium (typically half-strength MS medium with a low concentration of auxin and no cytokinin).

  • Subculture non-regenerating callus onto fresh shoot regeneration medium every 3-4 weeks.

Conclusion

Both this compound and zeatin are effective cytokinins for in vitro plant tissue culture, each with distinct characteristics.

  • This compound (and other phenylurea derivatives) often exhibit higher biological activity at lower concentrations and greater stability, which can be economically advantageous. However, their high potency may sometimes lead to abnormal development if not used at optimal concentrations.

  • Zeatin , as a natural cytokinin, is highly effective and well-characterized for a wide range of species. Its primary drawbacks are its higher cost and potential for degradation in the culture medium.

The choice between 4-CPU and zeatin should be guided by the specific goals of the research, the plant species being cultured, and budget considerations. Empirical testing to determine the optimal type and concentration of cytokinin for a particular system is always recommended for achieving the desired morphogenic response.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 4-Chlorophenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-Chlorophenylurea, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. It can also cause skin and eye irritation, and may lead to an allergic skin reaction or respiratory irritation[2].

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield that complies with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3].

  • Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene, to prevent skin exposure[3][4].

  • Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.

Engineering Controls: All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid dust formation and inhalation.

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. This chemical waste is regulated and must be disposed of through a licensed hazardous waste program.

Step 1: Waste Collection and Segregation

  • Designated Waste Container: All solid waste of this compound, including contaminated items like weighing paper, gloves, and pipette tips, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Segregation: As a halogenated organic compound, this compound waste should be segregated from non-halogenated organic waste to prevent complications and increased costs in the disposal process. It should also be kept separate from aqueous, acidic, or basic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Waste." The label should also list the full chemical name, "this compound," and its approximate concentration.

Step 2: Waste Storage

  • Satellite Accumulation Area (SAA): The sealed waste container should be stored in a designated SAA within the laboratory, such as in a fume hood or a ventilated cabinet.

  • Container Integrity: Keep the container tightly closed except when adding waste to it. Ensure the container does not exceed 90% of its capacity.

Step 3: Final Disposal

  • Professional Collection: Arrange for the collection of the full waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Spill Management: In the event of a small spill, use an inert absorbent material like vermiculite or sand to contain the substance. Carefully sweep or scoop the material into a designated hazardous waste container. The spill area should then be decontaminated with an appropriate solvent, and all cleaning materials collected as hazardous waste. Report any spills to your laboratory supervisor and EHS office.

Hazard and Safety Data Summary

The following table summarizes key hazard and safety information for this compound.

Hazard Classification GHS Hazard Statement Precautionary Statement (Disposal)
Acute Toxicity, OralH302: Harmful if swallowedP501: Dispose of contents/container to an approved waste disposal plant.
Skin Corrosion/IrritationH315: Causes skin irritationP264: Wash skin thoroughly after handling.
Serious Eye Damage/IrritationH319: Causes serious eye irritationWear eye protection.
Skin SensitizationH317: May cause an allergic skin reactionWear protective gloves.
Aquatic Toxicity (Acute & Chronic)H410: Very toxic to aquatic life with long lasting effectsP273: Avoid release to the environment.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated below.

A Start: this compound Waste Generation B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Collect Solid Waste in Designated Container B->C D Is waste halogenated? C->D E Segregate as 'Halogenated Organic Waste' D->E Yes F Label Container: 'Hazardous Waste' 'Halogenated Organic Waste' 'this compound' E->F G Store Sealed Container in Satellite Accumulation Area F->G H Contact EHS or Licensed Contractor for Pickup G->H I End: Proper Disposal H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chlorophenylurea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling 4-Chlorophenylurea, including detailed operational and disposal plans.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following personal protective equipment is required.

PPE CategorySpecifications and Recommendations
Eye/Face Protection Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.[1]
Skin Protection Gloves: Chemical-resistant gloves are required. Nitrile gloves are suitable for incidental contact, but for prolonged handling, more robust options like neoprene or butyl rubber should be considered. Always inspect gloves for integrity before use and use proper removal techniques.[1] Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.[1] Protective Clothing: For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended.[1][2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to prevent dust inhalation. A NIOSH-approved respirator may be required if working in an area with insufficient ventilation or when dust may be generated.
Foot Protection Closed-toe, chemical-resistant shoes or boots should be worn. Leather and canvas shoes are not suitable as they can absorb the chemical.

Operational Plan: Step-by-Step Handling and Disposal

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, direct sunlight, and incompatible materials such as strong acids, bases, and oxidizing agents.

  • Keep the container tightly closed and properly labeled.

2. Handling and Preparation:

  • All work should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Before handling, ensure all required PPE is correctly donned.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.

3. Spill Cleanup:

  • In the event of a spill, evacuate unnecessary personnel from the area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • For dry spills, cover the material to prevent dust from becoming airborne.

  • Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Prevent the spilled material from entering drains or waterways.

  • Report the spill to the laboratory supervisor and Environmental Health and Safety (EHS) office.

4. First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Skin Contact: Promptly wash the contaminated skin with soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Do not induce vomiting unless told to do so by a poison control center or doctor.

5. Disposal Plan:

  • All this compound waste, including contaminated consumables (e.g., gloves, weighing paper), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Under no circumstances should this chemical be disposed of in the regular trash or down the sewer system.

  • Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal must be carried out through a licensed hazardous waste disposal program in accordance with all local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

prep Preparation (Don PPE, Work in Fume Hood) handling Handling & Weighing prep->handling spill Spill Occurs handling->spill No Spill experiment Experimental Use handling->experiment cleanup Spill Cleanup Protocol spill->cleanup Yes cleanup->handling waste_collection Waste Collection (Segregate Hazardous Waste) experiment->waste_collection decontamination Decontamination (Clean Workspace & Equipment) experiment->decontamination disposal Final Disposal (Licensed Vendor) waste_collection->disposal end End of Process decontamination->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.